1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H74NO8P |
|---|---|
分子量 |
754.3 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2 |
InChIキー |
SLKDGVPOSSLUAI-AMMNSQFASA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 (DPPE-d62)
This in-depth technical guide provides comprehensive information on the chemical properties of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 (DPPE-d62), a deuterated phospholipid essential for advanced research in lipidomics, membrane biophysics, and drug development. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical data and experimental insights.
Core Chemical Properties and Data
This compound is a saturated phosphatidylethanolamine (B1630911) with deuterated acyl chains. This isotopic labeling makes it an invaluable tool for mass spectrometry-based quantitative analysis, where it serves as an internal standard, and for biophysical studies of lipid bilayers using techniques like neutron scattering and NMR spectroscopy.
Quantitative Data Summary
The following tables summarize the key quantitative properties of DPPE-d62.
| Identifier | Value | Reference |
| Chemical Formula | C37H12D62NO8P | [1] |
| Formula Weight | 754.3 g/mol | [1] |
| CAS Number (Labeled) | 326495-42-5 | [1] |
| CAS Number (Unlabeled) | 923-61-5 | [1] |
| Physical and Chemical Properties | Value | Reference |
| Physical Form | Solid | [1] |
| Purity | ≥99% | [1] |
| Deuterium Enrichment | ≥97% (with 60-80% on the alpha positions) | [1] |
| Melting Point (for non-deuterated DPPE) | 195-199 °C | [2] |
| Storage Temperature | -20°C | [1] |
Note: The melting point provided is for the non-deuterated form, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), and should be considered an approximation for DPPE-d62. The phase transition temperature of deuterated phospholipids (B1166683) can differ from their non-deuterated counterparts.
Experimental Protocols
The primary application of DPPE-d62 is as an internal standard in quantitative lipidomics workflows using liquid chromatography-mass spectrometry (LC-MS). Below is a representative protocol for its use.
Quantitative Analysis of Phospholipids using DPPE-d62 as an Internal Standard
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To a biological sample (e.g., plasma, cell lysate), add a known amount of DPPE-d62 from a stock solution in an organic solvent (e.g., chloroform/methanol). The amount of internal standard added should be comparable to the expected amount of the endogenous lipids being quantified.
-
Homogenization: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add water or a saline solution to the mixture to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Employ a gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive lipid analysis. Phosphatidylethanolamines are often detected in negative ion mode.
-
Data Acquisition: Acquire data in full scan mode to identify the lipids present and in targeted tandem MS (MS/MS) or parallel reaction monitoring (PRM) mode for quantification. The precursor ion for DPPE-d62 and the endogenous PEs will be selected, and specific fragment ions will be monitored.
-
3. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the endogenous phosphatidylethanolamines and the DPPE-d62 internal standard.
-
Quantification: Calculate the concentration of the endogenous PEs by comparing the ratio of their peak areas to the peak area of the known concentration of the DPPE-d62 internal standard.
Visualizations
Experimental Workflow for Lipidomics using DPPE-d62
The following diagram illustrates the typical workflow for a quantitative lipidomics experiment utilizing DPPE-d62 as an internal standard.
Logical Relationship in Quantitative Mass Spectrometry
This diagram shows the logical relationship between the analyte and the internal standard in a quantitative mass spectrometry experiment.
References
An In-depth Technical Guide to the Synthesis of Deuterated Phospholipids for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of deuterated phospholipids (B1166683), essential molecules for advanced research in structural biology, drug development, and materials science. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), in phospholipids provides a powerful tool for various analytical techniques by altering the molecule's properties without significantly changing its chemical behavior.[1] Deuterated lipids are particularly indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering studies, where they simplify spectra and enable contrast variation techniques to probe the structure and dynamics of membranes and membrane-associated proteins.[2][3][4]
Core Synthesis Strategies
There are three primary strategies for producing deuterated phospholipids: total chemical synthesis, biosynthesis using microorganisms, and chemoenzymatic (or semi-synthetic) approaches that combine the advantages of both.[5] The choice of method depends on the desired deuteration pattern (e.g., acyl chain, headgroup, or perdeuteration), the required purity, and the scale of production.
-
Chemical Synthesis: This approach offers precise control over the location of deuterium labels.[6] It typically involves the deuteration of precursor molecules, such as fatty acids, which are then used in a multi-step process to build the final phospholipid.[3][7] While offering high specificity, chemical synthesis can be complex and challenging, especially for unsaturated phospholipids.[8]
-
Biosynthesis: This method leverages the cellular machinery of microorganisms, such as the yeast Pichia pastoris or genetically engineered Escherichia coli, to produce deuterated lipids.[5][9][10] By growing these organisms in media containing heavy water (D₂O) and deuterated carbon sources, a wide range of deuterated cellular components, including phospholipids, can be generated and subsequently extracted.[9][11] This is an effective route for producing complex lipid mixtures and perdeuterated molecules.[5]
-
Chemoenzymatic Synthesis: This hybrid strategy utilizes the high specificity of enzymes for certain reaction steps, combined with the efficiency of chemical reactions for others.[12] A common approach involves using a regiospecific enzyme, such as a lipase (B570770), to selectively hydrolyze an acyl chain from a natural phospholipid.[13] The resulting lysophospholipid can then be chemically re-esterified with a deuterated fatty acid to produce a site-specifically labeled phospholipid.[8][12] This method is particularly useful for creating mixed-acyl phospholipids with high purity.[13]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for representative deuterated phospholipid synthesis protocols, highlighting key performance metrics such as yield, purity, and deuterium incorporation.
Table 1: Chemoenzymatic Synthesis of Chain-Deuterated POPC
| Product | Method | Overall Yield | Chemical Purity | Deuteration Level | Source |
|---|
| POPC-d₆₃ | 3-Step Chemoenzymatic | 23% | >96% | Not specified, but used perdeuterated precursors |[13] |
Table 2: Chemical Synthesis of Deuterated Oleic Acid and DOPC
| Product | Method | Yield | Isotopic Purity (% D) | Notes | Source |
|---|---|---|---|---|---|
| [D₃₂]Oleic Acid | Multi-step Chemical | Not specified | ~94% | Precursors deuterated via H/D exchange (>98% D) | [3][7] |
| [D₆₄]DOPC | Steglich Esterification | 60% | ~91.5% (oleoyl tails) | Synthesized from [D₃₂]Oleic Acid |[3] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for replicating synthesis results. Below are representative protocols and workflows for the primary synthesis strategies.
Workflow 1: Chemoenzymatic Synthesis of Chain-Deuterated Phospholipids
This workflow illustrates a hybrid approach, combining the specificity of enzymatic reactions with the efficiency of chemical synthesis to introduce deuterated acyl chains.[12] This method is advantageous for producing highly pure, mixed-acyl phospholipids.[13]
Caption: Chemoenzymatic synthesis workflow for deuterated phospholipids.
Protocol: Enzyme-Assisted Synthesis of Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d₆₃) [12][13]
-
Esterification at sn-2: 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (lysolipid) is esterified using deuterated oleic anhydride-d₆₄. The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).
-
Enzymatic Hydrolysis at sn-1: A regiospecific sn-1,3 lipase from Rhizomucor miehei is used to selectively hydrolyze the protonated palmitoyl (B13399708) chain at the sn-1 position. This step is critical as no known chemical methods can perform this regioselective hydrolysis on a phospholipid.[13]
-
Enzymatic Esterification at sn-1: The resulting 2-oleoyl-d₃₂-sn-glycero-3-phosphocholine is then re-esterified at the sn-1 position using palmitic acid-d₃₁ and the same sn-1,3 specific lipase.
-
Purification: The final product mixture is purified. The relative amounts of different lipid species can be determined by gas chromatography–flame ionization detection (GC-FID) after transesterification to their corresponding fatty acid methyl esters (FAMEs).[13] Using this method, a product ratio of 96.4% POPC-d₆₃ to 3.6% DPPC-d₃₁/d₆₂ was achieved.[12]
Workflow 2: Total Chemical Synthesis of Deuterated Phospholipids
Total chemical synthesis provides complete control over the molecular structure. This workflow outlines the synthesis of a fully deuterated, unsaturated phospholipid starting from deuterated saturated precursors.[3]
Caption: Total chemical synthesis workflow for perdeuterated phospholipids.
Protocol: Synthesis of [D₆₄]dioleoyl-sn-glycero-3-phosphocholine ([D₆₄]DOPC) [3][7]
-
Precursor Deuteration: Azelaic acid and nonanoic acid are perdeuterated (>98% D) using a metal-catalyzed hydrothermal H/D exchange reaction. This involves heating the protonated forms with D₂O in the presence of a catalyst like platinum on carbon.[3]
-
[D₃₂]Oleic Acid Synthesis: The deuterated saturated precursors are used in a series of organic reactions to construct the unsaturated oleic acid chain. A key step is the Wittig reaction, which is employed to stereospecifically introduce the cis-double bond.[3]
-
Phospholipid Assembly: The resulting [D₃₂]oleic acid is coupled to a glycerophosphocholine backbone. This is achieved via a single-step Steglich esterification using sn-glycero-3-phosphocholine-CdCl₂ (GPC) as the headgroup source.[3]
-
Characterization: The final product, [D₆₄]DOPC, is purified and characterized. The isotopic purity of the oleic acid was determined to be approximately 94% D, with the final DOPC having a tail deuteration of about 91.5%.[3]
Workflow 3: Biosynthesis of Deuterated Phospholipids
This workflow shows how engineered microorganisms can be used as cellular factories to produce deuterated lipids, which are then extracted and purified. This method is highly effective for generating complex or perdeuterated lipid mixtures.[5][10]
Caption: Biosynthesis workflow for producing deuterated phospholipids.
Protocol: Biosynthesis of Deuterated Phosphatidylcholine (PC) in E. coli [5][10]
-
Strain Engineering: An E. coli strain is genetically modified to include a biosynthetic pathway for PC, which is not naturally produced by this bacterium. For example, a PC synthase (PCs) pathway can be introduced.[5]
-
Culture Conditions: The engineered E. coli is cultured in a minimal medium where H₂O is replaced with D₂O. Deuterated carbon sources (e.g., deuterated glycerol) and headgroup precursors (e.g., deuterated choline (B1196258) chloride) are supplied to control the specific location and level of deuterium incorporation.[5][10]
-
Extraction and Purification: After cultivation, the cells are harvested. Total lipids are extracted from the cell biomass.
-
Fractionation: The extracted lipids are fractionated to isolate the desired phospholipid classes, such as phosphatidylethanolamine (B1630911) (PE) and the target PC.[5]
-
Analysis: The final products are analyzed by techniques like ¹H Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their identity and determine the level and distribution of deuterium incorporation.[5]
Research Applications
The primary utility of deuterated phospholipids lies in their application in sophisticated biophysical techniques.
-
Neutron Scattering: In small-angle neutron scattering (SANS) and neutron reflectometry, the significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching."[5][14] By selectively deuterating parts of a system (e.g., the lipid tails, the headgroups, or the solvent), researchers can make specific components effectively "invisible" to neutrons, thereby highlighting the structure and dynamics of the other components, such as membrane-embedded proteins.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration simplifies complex ¹H-NMR spectra by replacing protons with deuterium, which has a different resonance frequency.[2] This allows for the unambiguous study of the signals from the remaining protons in the system, such as those on a drug molecule interacting with a lipid bilayer. Solid-state ²H-NMR is also used to study the order and dynamics of the lipid acyl chains within a membrane.
-
Drug Development: Site-specific deuteration of essential lipids is being explored as a novel therapeutic strategy.[15] By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the C-D bond, being stronger than the C-H bond, can slow down enzymatic degradation and protect lipids from oxidative damage, a mechanism implicated in various degenerative diseases.[15]
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. pubs.aip.org [pubs.aip.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering [apo.ansto.gov.au]
- 7. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Documents download module [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]
- 12. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apo.ansto.gov.au [apo.ansto.gov.au]
- 15. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of d62-DPPE in Elucidating Biological Membrane Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of biological membranes, understanding the organization, dynamics, and interactions of lipids is paramount. Perdeuterated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) with deuterated acyl chains (d62-DPPE), have emerged as powerful, non-perturbative probes for investigating membrane properties. This technical guide provides an in-depth exploration of the role of d62-DPPE in biological membrane studies, focusing on its application in Solid-State Nuclear Magnetic Resonance (²H-NMR), fluorescence microscopy, and mass spectrometry. We present detailed experimental protocols, quantitative data, and visualizations to empower researchers in their quest to unravel the complexities of lipid bilayers.
Core Applications of d62-DPPE
d62-DPPE serves as a valuable tool primarily due to the unique properties of deuterium (B1214612). The substitution of protons (¹H) with deuterium (²H) in the acyl chains of DPPE minimally alters its physicochemical properties while providing a distinct signal for ²H-NMR spectroscopy. This allows for the direct and quantitative assessment of lipid chain order, dynamics, and phase behavior without the significant steric hindrance associated with bulky fluorescent probes.
Solid-State ²H-NMR Spectroscopy: A Window into Molecular Order
Solid-state ²H-NMR is the cornerstone technique for utilizing d62-DPPE. The quadrupolar splitting of the deuterium signal is directly proportional to the order parameter (SCD) of the C-²H bond, providing a measure of the orientational order and motional freedom of the lipid acyl chains.
The incorporation of d62-DPPE into model membranes allows for the precise determination of phase transition temperatures and the characterization of different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are central to the lipid raft hypothesis.
| Parameter | Lipid Composition | Temperature (°C) | Value | Reference |
| Miscibility Transition Temperature (Tmix) | 1:1 DOPC/DPPC-d62 + 30% Cholesterol | ~28 | Onset of Lα/Lo coexistence | [1] |
| Lower Transition Temperature (Tlow) | 1:1 DOPC/DPPC-d62 + 30% Cholesterol | ~15 | Onset of well-resolved Lo and Lα phases | [1] |
| Gel-to-Liquid Crystalline Phase Transition (Tm) | DPPC-d62 | ~37.75 | [2] | |
| Deuterium Order Parameter (SCD) of DPPC-d62 in Lo phase | DOPC/DPPC-d62/Cholesterol | 22.5 | ~0.4 | [1] |
| Deuterium Order Parameter (SCD) of DPPC-d62 in Ld phase | DOPC/DPPC-d62/Cholesterol | 22.5 | ~0.2 | [1] |
This protocol outlines the preparation and analysis of MLVs containing d62-DPPE for the study of lipid phase behavior.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dipalmitoyl(d62)-sn-glycero-3-phosphoethanolamine (d62-DPPE)
-
Cholesterol
-
NMR Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glass vials
-
Rotary evaporator
-
High-vacuum pump
-
Solid-state NMR spectrometer with a quadrupolar echo pulse sequence capability.
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired molar ratios of DOPC, d62-DPPE, and cholesterol in chloroform. A typical composition for studying Lo/Ld phase coexistence is 1:1:1.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high-vacuum pump for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the NMR buffer by vortexing vigorously above the phase transition temperature of the highest melting point lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sample Packing:
-
Transfer the MLV suspension to a suitable NMR rotor.
-
Pellet the MLVs by ultracentrifugation and remove the excess supernatant.
-
-
²H-NMR Spectroscopy:
-
Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).
-
Typical parameters: a spectral width of 250 kHz, a recycle delay of 1-2 seconds, and a sufficient number of scans for an adequate signal-to-noise ratio.
-
Perform experiments over a range of temperatures to observe phase transitions.
-
-
Data Analysis:
-
Process the spectra to obtain the quadrupolar splittings (ΔνQ).
-
Calculate the order parameter (SCD) from the quadrupolar splittings. The largest splitting corresponds to the plateau region of the acyl chain, providing a measure of the overall order of the phase.
-
Analyze the spectra for the superposition of Pake doublets, which indicates the coexistence of different lipid phases.
-
Fluorescence Microscopy: Visualizing Membrane Heterogeneity
While d62-DPPE itself is not fluorescent, it is used in conjunction with fluorescent lipid analogs to visualize lipid domains in Giant Unilamellar Vesicles (GUVs). The deuterated lipid helps to form the distinct phases, while a fluorescent probe that preferentially partitions into either the Lo or Ld phase allows for direct imaging.
This protocol describes the electroformation of GUVs and their subsequent imaging to observe phase separation.
Materials:
-
Lipid mixture in chloroform (e.g., DOPC, d62-DPPE, cholesterol)
-
Fluorescent lipid probe (e.g., 0.5 mol% Lissamine™ Rhodamine B DPPE for the Ld phase, or a Bodipy-labeled lipid for the Lo phase)
-
Indium Tin Oxide (ITO) coated glass slides
-
Teflon spacer
-
Function generator and AC power supply
-
Sucrose (B13894) and glucose solutions
-
Confocal microscope
Procedure:
-
GUV Formation (Electroformation):
-
Prepare a lipid mixture in chloroform including the fluorescent probe.
-
Spread a thin layer of the lipid solution onto two ITO-coated glass slides and dry under vacuum.
-
Assemble an electroformation chamber by sandwiching a Teflon spacer between the two ITO slides, with the conductive sides facing inwards.
-
Fill the chamber with a sucrose solution (e.g., 200 mM).
-
Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the highest Tm of the lipids.
-
-
GUV Harvesting and Imaging:
-
Gently harvest the GUVs from the chamber.
-
Transfer the GUV suspension to an imaging dish containing an equimolar glucose solution to allow the GUVs to settle.
-
Image the GUVs using a confocal microscope. The fluorescent probe will reveal the distribution of the different lipid phases. The Lo phase will appear as distinct, often circular, domains that exclude the Ld-preferring probe.
-
Mass Spectrometry: Probing Lipid-Protein Interactions
d62-DPPE can be used as an internal standard or as a tracer in mass spectrometry-based lipidomics and studies of lipid-protein interactions. The mass shift introduced by deuterium allows for the clear differentiation and quantification of the labeled lipid from its non-deuterated counterparts.
This protocol outlines a method to identify proteins that preferentially interact with DPPE-rich domains.
Materials:
-
Liposomes containing d62-DPPE (prepared as in the NMR protocol)
-
Cell lysate or purified protein of interest
-
Streptavidin-coated magnetic beads
-
Biotinylated lipid (e.g., Biotinyl-PE) incorporated into the liposomes
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS system
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing d62-DPPE and a small percentage of a biotinylated lipid.
-
-
Incubation:
-
Incubate the liposomes with the cell lysate for 1-2 hours at a controlled temperature to allow for protein binding.
-
-
Pull-down:
-
Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated liposomes and any associated proteins.
-
Use a magnet to separate the beads from the unbound lysate.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and identify them using LC-MS/MS.
-
Simultaneously, the lipid composition of the pull-down fraction can be analyzed by extracting the lipids and using mass spectrometry to quantify the enrichment of d62-DPPE, confirming the domain specificity of the interaction.
-
Conclusion
d62-DPPE is an indispensable tool for the modern membrane biophysicist. Its utility in ²H-NMR provides unparalleled quantitative insights into the molecular order and phase behavior of lipid bilayers. When combined with fluorescence microscopy and mass spectrometry, it enables a multi-faceted approach to understanding the complex interplay of lipids and proteins in biological membranes. The protocols and data presented in this guide offer a solid foundation for researchers to employ d62-DPPE in their own investigations, paving the way for new discoveries in cellular signaling, drug delivery, and the fundamental principles of membrane organization.
References
An In-depth Technical Guide to the Physical Characteristics of Deuterated PE Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated phosphatidylethanolamine (B1630911) (PE) lipids. The substitution of hydrogen with deuterium (B1214612) atoms in PE lipids introduces subtle yet significant changes in their biophysical properties, which are crucial for various research applications, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of molecular structures and experimental workflows to aid in the understanding and application of these powerful research tools.
The Impact of Deuteration on the Physical Properties of PE Lipids
Deuteration, the process of replacing hydrogen (¹H) atoms with their heavier isotope, deuterium (²H or D), is a fundamental technique in the study of lipid bilayer structure and dynamics. While often assumed to be a benign substitution, deuteration can measurably alter the physical properties of lipids. These alterations stem from the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which affects intermolecular van der Waals interactions.
Phase Transition Temperature
The main phase transition temperature (Tm), at which a lipid bilayer transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase, is a critical parameter. Deuteration of the acyl chains in saturated phospholipids (B1166683) has been shown to decrease the Tm. For saturated phosphatidylcholines (PCs), this decrease is in the range of 4-6°C. While specific comprehensive studies on a homologous series of deuterated PEs are less common in the readily available literature, the underlying principles suggest a similar trend. For instance, the phase transition of dipalmitoylphosphatidylethanolamine (DPPE) and distearoylphosphatidylethanolamine (DSPE) are key parameters in many studies, and understanding the impact of deuteration is crucial for accurate experimental design.
Table 1: Main Phase Transition Temperatures (Tm) of Protiated and Deuterated PE Lipids
| Lipid | Deuteration | Tm (°C) | Enthalpy (ΔH) (kcal/mol) | Experimental Method |
| Dipalmitoyl-PE (DPPE) | Protiated (h-DPPE) | 63 | Data not available | DSC |
| Dipalmitoyl-PE (DPPE) | Acyl Chain Deuterated (d-DPPE) | Value not explicitly found in searches | Data not available | DSC |
| Distearoyl-PE (DSPE) | Protiated (h-DSPE) | 74 | Data not available | DSC |
| Distearoyl-PE (DSPE) | Acyl Chain Deuterated (d-DSPE) | Value not explicitly found in searches | Data not available | DSC |
Note: Specific quantitative data for the direct comparison of protiated and deuterated PE lipids' phase transition temperatures were not found in the initial searches. The values for protiated lipids are well-established.
Bilayer Thickness and Area per Lipid
Neutron and X-ray scattering techniques are powerful tools for determining the structural parameters of lipid bilayers, such as the bilayer thickness and the average area per lipid molecule. The contrast variation capability of neutron scattering, enhanced by selective deuteration, allows for precise determination of these parameters.
Studies have indicated that deuteration of the acyl chains leads to a reduction in the lamellar repeat spacing and bilayer thickness, which is consistent with the idea of stronger inter-chain attractions leading to a more condensed packing. Conversely, deuteration of the lipid headgroup has been reported to cause an increase in these parameters.
Table 2: Structural Parameters of Protiated and Deuterated PE Lipid Bilayers
| Lipid | Deuteration | Bilayer Thickness (Å) | Area per Lipid (Ų) | Experimental Method |
| Dipalmitoyl-PE (DPPE) | Protiated (h-DPPE) | Data not available | Data not available | SANS/SAXS |
| Dipalmitoyl-PE (DPPE) | Acyl Chain Deuterated (d-DPPE) | Value not explicitly found in searches | Data not available | SANS/SAXS |
| 1-palmitoyl-2-oleoyl-PE (POPE) | Protiated (h-POPE) | Data not available | Data not available | ²H NMR |
| 1-palmitoyl-2-oleoyl-PE (POPE) | Acyl Chain Deuterated (d-POPE) | Data not available | Data not available | ²H NMR |
Acyl Chain Order
Solid-state deuterium NMR (²H NMR) spectroscopy is a primary technique for probing the conformational order of lipid acyl chains. The quadrupolar splitting observed in ²H NMR spectra of deuterated lipids is directly related to the order parameter (SCD) of the C-D bond, which reflects the motional averaging of the acyl chain segments.
In a study of 4,4,4',4'-d4 dipalmitoylphosphatidylethanolamine (4-d4 DPPE), it was found that in the liquid-crystalline phase (at 72°C), there were approximately 20% gauche conformers, indicating a degree of disorder. In the gel phase (at 23°C), this was reduced to about 4%.[1] From these measurements, a segmental order parameter can be derived, providing detailed insights into the packing and dynamics of the lipid chains.
Experimental Protocols
The characterization of deuterated PE lipids relies on a suite of biophysical techniques. Below are detailed overviews of the methodologies for two of the most critical experimental approaches.
Solid-State Deuterium NMR (²H NMR) Spectroscopy
Solid-state ²H NMR is a powerful technique for determining the orientational order and dynamics of specific segments in lipid molecules within a bilayer.
Methodology:
-
Sample Preparation:
-
A known quantity of the deuterated PE lipid (e.g., d-DPPE) is dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
-
The lipid film is then dried under high vacuum for several hours to remove any residual solvent.
-
The dry lipid film is hydrated with a specific amount of buffer (often D₂O-depleted water to avoid a large solvent signal) to achieve the desired water content (typically >50% w/w for fully hydrated samples).
-
The sample is then subjected to several freeze-thaw cycles to ensure homogeneity.
-
Finally, the hydrated lipid dispersion is transferred to an NMR rotor.
-
-
NMR Data Acquisition:
-
Spectra are acquired on a high-field solid-state NMR spectrometer.
-
A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the ²H NMR spectra without distortion from receiver dead time.
-
Key experimental parameters include the spectral width, the delay between pulses (τ), the recycle delay, and the number of scans. The temperature is precisely controlled during the experiment.
-
-
Data Analysis:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the ²H NMR spectrum.
-
The quadrupolar splitting (ΔνQ) is measured from the separation between the two peaks in the Pake doublet spectrum.
-
The order parameter (SCD) for a specific C-D bond is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h * ΔνQ) / (e²qQ/h) where h is Planck's constant and (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for determining the low-resolution structure of macromolecules and their assemblies, such as lipid vesicles. The key advantage of neutrons is their sensitivity to the isotopic composition of the sample, which allows for contrast variation studies.
Methodology:
-
Sample Preparation (Liposome Formation):
-
Deuterated PE lipids are dissolved in an organic solvent.
-
A thin lipid film is created by evaporating the solvent, as described for NMR sample preparation.
-
The lipid film is hydrated with a buffer of a specific H₂O/D₂O ratio to achieve the desired solvent scattering length density (SLD). This is the core of the contrast variation method.
-
The hydrated lipid suspension is then subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a relatively uniform size distribution.
-
-
SANS Data Acquisition:
-
The liposome (B1194612) suspension is loaded into a quartz cuvette.
-
SANS measurements are performed at a dedicated SANS instrument at a neutron source.
-
The sample is exposed to a collimated beam of neutrons of a specific wavelength.
-
The scattered neutrons are detected by a 2D position-sensitive detector.
-
Data is collected as a function of the scattering vector, q, which is related to the scattering angle.
-
-
Data Analysis:
-
The raw 2D scattering data is corrected for background scattering, detector efficiency, and sample transmission, and then radially averaged to produce a 1D scattering curve of intensity (I) versus q.
-
The scattering data is then fitted to a mathematical model that describes the shape and internal structure of the liposomes (e.g., a core-shell model for a unilamellar vesicle).
-
By fitting the data, key structural parameters such as the vesicle radius, bilayer thickness, and the scattering length density of the different components (headgroups, acyl chains) can be determined.
-
References
A Technical Guide to d62-DPPE Isotopic Labeling for Advanced Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of d62-Dipalmitoylphosphatidylethanolamine (d62-DPPE), a perdeuterated isotopic labeling standard, and its application in quantitative lipidomics. This document details the synthesis, physicochemical properties, and experimental application of d62-DPPE as an internal standard for mass spectrometry-based analysis, enabling precise and accurate quantification of endogenous DPPE and related lipid species.
Introduction to Isotopic Labeling in Lipidomics
Stable isotope labeling is a powerful technique in mass spectrometry for the accurate quantification of molecules in complex biological matrices. By introducing a known amount of an isotopically heavy analog of the analyte, such as d62-DPPE, into a sample, variations arising from sample preparation, extraction, and instrument response can be effectively normalized. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantitative lipidomics, providing high precision and accuracy.
d62-DPPE is a synthetic version of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) where 62 hydrogen atoms in the two palmitoyl (B13399708) chains have been replaced with deuterium (B1214612). This significant mass shift allows for clear differentiation between the internal standard and the endogenous, unlabeled lipid by the mass spectrometer, while maintaining nearly identical chemical and physical properties.
Physicochemical and Mass Spectrometric Properties of DPPE and d62-DPPE
The accurate use of d62-DPPE as an internal standard relies on a thorough understanding of its mass spectrometric behavior compared to its endogenous counterpart. The following table summarizes their key properties.
| Property | Endogenous DPPE (16:0/16:0) | d62-DPPE (dipalmitoyl-d62) |
| Molecular Formula | C₃₇H₇₄NO₈P | C₃₇H₁₂D₆₂NO₈P |
| Molecular Weight | 691.97 g/mol [1] | 753.9 g/mol [2] |
| Exact Mass | 691.5152 u | 753.9017 u |
| Precursor Ion m/z ([M+H]⁺) | 692.5225 | 754.9090 |
| Precursor Ion m/z ([M-H]⁻) | 690.5080 | 752.8945 |
| Characteristic Product Ion (from [M+H]⁺) | Neutral loss of 141 (Phosphoethanolamine head group) | Neutral loss of 141 (Phosphoethanolamine head group) |
| Characteristic Product Ions (from [M-H]⁻) | m/z 255.23 (Palmitic acid) | m/z 286.42 (Palmitic acid-d31) |
Synthesis of d62-DPPE
The synthesis of d62-DPPE is a multi-step process that begins with the production of perdeuterated palmitic acid. This is followed by the enzymatic or chemical acylation of a glycerophosphoethanolamine (B1239297) backbone.
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of d62-DPPE.
A common method for producing perdeuterated fatty acids like palmitic acid-d31 involves metal-catalyzed hydrothermal hydrogen-deuterium exchange, using heavy water (D₂O) as the deuterium source and a platinum-on-carbon (Pt/C) catalyst.[3] The resulting perdeuterated fatty acid is then activated, for example, by conversion to its acyl-CoA derivative, and used to acylate the sn-1 and sn-2 positions of a sn-glycero-3-phosphoethanolamine backbone. This acylation can be achieved through either enzymatic or chemical synthesis routes.
Experimental Protocols for Quantitative Lipidomics using d62-DPPE
The following section outlines a detailed methodology for the quantification of endogenous DPPE in biological samples using d62-DPPE as an internal standard.
Materials and Reagents
-
d62-DPPE internal standard solution (e.g., 1 mg/mL in chloroform:methanol, 2:1, v/v)
-
Endogenous DPPE standard for calibration curve
-
LC-MS grade solvents: chloroform, methanol, isopropanol, acetonitrile, water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (for mobile phases)
-
Biological samples (e.g., plasma, cell lysates, tissue homogenates)
Sample Preparation and Lipid Extraction
-
Thaw Samples : Thaw biological samples on ice.
-
Spike Internal Standard : To a known volume or weight of the sample, add a precise amount of the d62-DPPE internal standard solution. A typical final concentration of the internal standard in the extraction solvent is between 100 and 500 ng/mL.
-
Lipid Extraction (Folch Method) :
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
-
Drying and Reconstitution :
-
Dry the collected lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
-
Calibration Curve Preparation
Prepare a series of calibration standards by spiking known concentrations of endogenous DPPE into a matrix similar to the biological samples, along with a constant concentration of the d62-DPPE internal standard. A typical calibration curve might range from 10 to 1000 ng/mL of endogenous DPPE.
LC-MS/MS Analysis
The following table provides typical parameters for the analysis of DPPE using a triple quadrupole mass spectrometer.
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium acetate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Endogenous DPPE | Q1: 690.5 m/z → Q3: 255.2 m/z |
| d62-DPPE (Internal Standard) | Q1: 752.9 m/z → Q3: 286.4 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition (typically 30-50 eV) |
| Declustering Potential | Optimized for each transition (typically 80-120 V) |
Data Analysis Workflow
The following diagram outlines the data analysis workflow for quantitative lipidomics using d62-DPPE.
Role of Phosphatidylethanolamine in Cellular Signaling
Phosphatidylethanolamine (PE) is a key phospholipid component of cellular membranes and is involved in various cellular processes. The diagram below illustrates the main pathways for PE biosynthesis.
The primary route for PE synthesis is the CDP-ethanolamine pathway, also known as the Kennedy pathway, which occurs in the endoplasmic reticulum.[4] An alternative pathway involves the decarboxylation of phosphatidylserine (PS) in the mitochondria.[4] Dysregulation of PE metabolism has been implicated in various diseases, making the accurate quantification of PE species a critical aspect of biomedical research.
Conclusion
The use of d62-DPPE as an internal standard provides a robust and reliable method for the quantitative analysis of endogenous DPPE in complex biological samples. Its near-identical physicochemical properties to the endogenous analyte ensure that it effectively corrects for variations throughout the analytical workflow. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can achieve high-quality, reproducible data in their lipidomics studies, leading to a deeper understanding of the roles of phospholipids (B1166683) in health and disease.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. 1,2-Dipalmitoyl-Sð-glycero-3-phosphoethanolamine (dipalmitoyl-Dââ, 97%; 50-60% on α carbons) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Documents download module [ec.europa.eu]
- 4. De Novo Synthesis of Perdeuterated Phosphoinositide by Installing a Non-native Phospholipid Biopathway in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of d62-DPPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for d62-DPPE (1,2-dihexadecanoyl-d62-sn-glycero-3-phosphoethanolamine). Ensuring the integrity of this deuterated phospholipid is critical for its effective use as an internal standard in mass spectrometry, as a tracer in lipidomic studies, and in the development of lipid-based drug delivery systems. This document outlines the core principles of its stability, potential degradation pathways, and protocols for its handling and assessment.
Core Concepts: Stability of Deuterated Phospholipids
The stability of d62-DPPE is influenced by two key factors: the inherent stability of the 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) molecule and the enhanced stability conferred by deuteration. The replacement of hydrogen atoms with their heavier isotope, deuterium, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow down chemical reactions that involve the cleavage of these bonds, potentially reducing the rate of degradation.
Recommended Storage and Handling
Proper storage is paramount to ensure the long-term stability of d62-DPPE. The following conditions are recommended based on supplier specifications and general best practices for handling phospholipids.
Data Presentation: Recommended Storage and Stability of d62-DPPE
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1] | Minimizes chemical degradation, including hydrolysis and oxidation. |
| Physical Form | Solid/Lyophilized Powder | More stable than in solution as the absence of solvent reduces mobility and potential for hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the fatty acid chains. |
| Container | Tightly sealed glass vial | Prevents exposure to moisture and atmospheric oxygen. Amber vials are recommended to protect from light. |
| Light Exposure | Store in the dark | Light can promote photo-oxidation. |
| Stated Stability | ≥ 2 years (at -20°C in solid form)[1] | Under optimal conditions, the compound is expected to remain stable for an extended period. |
For short-term use, solutions of d62-DPPE can be prepared in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof). However, for long-term storage, it is advisable to store the compound in its solid, lyophilized form. If storing in solution, use an inert atmosphere and store at -20°C or lower.
Potential Degradation Pathways
The primary degradation pathways for phosphatidylethanolamines like DPPE are hydrolysis and oxidation.
1. Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are susceptible to hydrolysis. This can be catalyzed by acids, bases, or enzymes (phospholipases). Hydrolysis results in the formation of lysophospholipids (lyso-DPPE) and free fatty acids (palmitic acid). Further hydrolysis can lead to the formation of glycerophosphoethanolamine.
2. Oxidation: The saturated palmitoyl (B13399708) chains in DPPE are generally resistant to oxidation. However, under harsh conditions or in the presence of strong oxidizing agents, oxidation can still occur. For unsaturated phospholipids, this is a major degradation pathway.
Mandatory Visualization: Potential Degradation Pathways of DPPE
References
An In-depth Technical Guide to d62-DPPE (CAS Number 326495-42-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of d62-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (d62-DPPE), a deuterated phospholipid essential for advanced research in lipidomics, drug delivery, and membrane biophysics.
Core Chemical and Physical Properties
d62-DPPE is a saturated phosphatidylethanolamine (B1630911) (PE) where the 62 hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but easily distinguishable by its higher mass.[1]
Table 1: Physicochemical Properties of d62-DPPE
| Property | Value | Reference |
| CAS Number | 326495-42-5 | [2] |
| Full Chemical Name | 1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine | [2] |
| Synonyms | d62-DPPE; 1,2-dihexadecanoyl-d62-sn-glycero-3-phosphoethanolamine; Dipalmitoyl phosphatidylethanolamine-d62 | [2] |
| Molecular Formula | C37H12D62NO8P | [2] |
| Formula Weight | 754.3 g/mol | [2] |
| Purity | >99% | [2] |
| Deuterium Enrichment | ≥97% | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥ 2 years at -20°C | [2] |
Applications in Research and Drug Development
The primary applications of d62-DPPE stem from its properties as a stable, non-radioactive, isotopically labeled lipid.
-
Internal Standard in Lipidomics: d62-DPPE is widely used as an internal standard in quantitative lipidomics studies using mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its addition to biological samples at a known concentration allows for the accurate quantification of endogenous DPPE and other phospholipid species by correcting for variations in sample extraction, processing, and instrument response.[1]
-
Liposome (B1194612) Formulation and Drug Delivery: The non-deuterated form, DPPE, is a key component in the formulation of liposomes and lipid nanoparticles for drug delivery systems.[4] DPPE's unique conical shape can influence membrane curvature, which is crucial for membrane fusion and the release of encapsulated drugs into target cells.[5] d62-DPPE can be incorporated into liposome formulations to act as a tracer for studying the pharmacokinetics and biodistribution of the lipid carrier itself.
-
Model Cell Membranes: DPPE is a major component of biological membranes, contributing to their structural integrity and fluidity.[2][3] Both deuterated and non-deuterated DPPE are used to create model membranes and liposomes for biophysical studies of membrane dynamics, protein-lipid interactions, and cell adhesion.[3][4]
Experimental Protocols
Use of d62-DPPE as an Internal Standard in Quantitative Lipidomics
This protocol outlines a general workflow for the quantification of phosphatidylethanolamines in a biological sample (e.g., plasma, cell lysate) using d62-DPPE as an internal standard.
Workflow Overview:
Caption: Workflow for quantitative lipidomics using an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell culture)
-
d62-DPPE stock solution of known concentration (e.g., in chloroform (B151607):methanol 2:1, v/v)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Conical glass tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation of Internal Standard Working Solution: Prepare a working solution of d62-DPPE from a concentrated stock solution by diluting it to a concentration appropriate for the expected levels of endogenous lipids in your sample.
-
Sample Spiking:
-
To a clean glass tube, add a precise volume of your biological sample (e.g., 100 µL of plasma).
-
Add a known volume of the d62-DPPE internal standard working solution to the sample.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 100 µL sample, this would be 2 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent).
-
Vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
-
Lipid Collection and Drying:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
-
LC-MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a method optimized for phospholipid separation and detection.
-
Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of the non-deuterated DPPE and a constant concentration of d62-DPPE.
-
Plot the ratio of the peak area of the analyte (DPPE) to the peak area of the internal standard (d62-DPPE) against the concentration of the analyte.
-
Determine the concentration of DPPE in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
-
Preparation of Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.
Workflow Overview:
Caption: Thin-film hydration method for liposome preparation.
Materials:
-
d62-DPPE and other desired lipids (e.g., phosphatidylcholine)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve d62-DPPE and any other lipids in the chosen organic solvent in a round-bottom flask. The lipids should be completely dissolved to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath can be used to gently heat the flask to facilitate evaporation. The temperature should be kept below the phase transition temperature of the lipids.
-
Thin Film Formation: Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Hydration: Add the aqueous buffer to the flask. The volume of the buffer will determine the final concentration of the liposomes. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.
-
Vesicle Formation: Agitate the flask, either by hand or by gentle rotation on the rotary evaporator (without vacuum), to allow the lipid film to hydrate (B1144303) and swell. This process results in the formation of multilamellar vesicles (MLVs).
-
(Optional) Sizing: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size, the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.
Role in Cellular Signaling Pathways
Phosphatidylethanolamine (PE), the non-deuterated form of d62-DPPE, is not merely a structural component of membranes but also plays a crucial role in several key signaling pathways, particularly apoptosis and autophagy.
Apoptosis (Programmed Cell Death)
During the early stages of apoptosis, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is lost. Phosphatidylserine (PS) and PE are translocated from the inner to the outer leaflet of the plasma membrane. The externalization of PE, alongside PS, serves as a signal for phagocytic cells to recognize and engulf the apoptotic cell. Exogenous PE has been shown to induce apoptosis in cancer cells through the Bcl-2/Bax pathway, leading to a decrease in the mitochondrial membrane potential and activation of caspase-3.[3]
Caption: Role of PE in the intrinsic apoptosis pathway.
Autophagy
Autophagy is a cellular process for the degradation and recycling of cellular components. PE is essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic material destined for degradation. Specifically, PE is conjugated to the protein LC3 (or Atg8 in yeast) in a process called lipidation. This LC3-PE conjugate is crucial for the elongation and closure of the autophagosome membrane. The availability of PE can be a rate-limiting factor for autophagy, and increasing intracellular PE levels has been shown to enhance autophagic flux.
Caption: The role of PE in the autophagy pathway.
Conclusion
d62-DPPE is an invaluable tool for researchers in the fields of lipidomics, drug delivery, and cell biology. Its primary utility as an internal standard enables accurate and precise quantification of phospholipids, a critical requirement for understanding the complex roles of lipids in health and disease. Furthermore, the foundational knowledge of its non-deuterated counterpart, DPPE, in liposome technology and key cellular signaling pathways, provides a broader context for its application in developing novel therapeutic strategies and advancing our understanding of fundamental biological processes. This guide serves as a foundational resource to facilitate the effective use of d62-DPPE in cutting-edge scientific research.
References
- 1. Characterization of the In Vivo Deuteration of Native Phospholipids by Mass Spectrometry Yields Guidelines for Their Regiospecific Customization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Competes for a Common Phosphatidylethanolamine Pool with Major Cellular PE-Consuming Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Workflows | Thermo Fisher Scientific - KZ [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Use of d62-DPPE as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in lipidomics and drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible results. These standards are essential for correcting variations that can occur during sample preparation, extraction, and mass spectrometric analysis. 1,2-dihexadecanoyl-d62-sn-glycero-3-phosphoethanolamine (d62-DPPE) is a deuterated analog of dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE), a common phosphatidylethanolamine (PE) species. Its high isotopic purity and similar physicochemical properties to its endogenous counterpart make it an excellent internal standard for the quantification of PEs and other related lipid species in complex biological matrices.
These application notes provide detailed protocols and essential data for the effective use of d62-DPPE as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Physicochemical Properties and Mass Spectrometric Data
A thorough understanding of the properties of d62-DPPE is fundamental for its application. The key characteristics are summarized in the table below.
| Property | Value |
| Synonyms | d62-DPPE; 1,2-dihexadecanoyl-d62-sn-glycero-3-phosphoethanolamine; Dipalmitoyl phosphatidylethanolamine-d62; 16:0-d31/16:0-d31 PE |
| Chemical Formula | C₃₇H₁₂D₆₂NO₈P |
| Formula Weight | 754.3 g/mol |
| Deuterium Enrichment | Typically >98% |
| Storage | -20°C as a solid or in a suitable organic solvent |
Caption: Key physicochemical properties of d62-DPPE.
Experimental Protocols
Preparation of d62-DPPE Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of d62-DPPE for spiking into biological samples.
Materials:
-
d62-DPPE solid
-
LC-MS grade methanol (B129727)
-
LC-MS grade chloroform
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flasks
Protocol:
-
Accurately weigh a precise amount of d62-DPPE solid (e.g., 1 mg) using an analytical balance.
-
Dissolve the weighed d62-DPPE in a known volume of a chloroform:methanol mixture (e.g., 1:1, v/v) to achieve a final concentration of 1 mg/mL.
-
Ensure complete dissolution by gentle vortexing.
-
Store the stock solution in an amber glass vial at -20°C.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol or isopropanol) to the desired concentration for spiking into samples. The final concentration in the sample will depend on the expected concentration of the endogenous analytes and the sensitivity of the mass spectrometer.
Lipid Extraction from Biological Samples (MTBE Method)
Objective: To extract lipids, including phosphatidylethanolamines, from a biological matrix using a methyl-tert-butyl ether (MTBE) based method.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
d62-DPPE internal standard working solution
-
LC-MS grade methanol
-
LC-MS grade methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
Conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
To a 2 mL conical centrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or 1x10⁶ cells).
-
Add a precise volume of the d62-DPPE internal standard working solution to each sample, calibrator, and quality control sample. The amount added should be consistent across all samples.
-
Add 225 µL of cold methanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate the mixture for 10 minutes at room temperature to allow for lipid extraction.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Caption: Workflow for lipid extraction using the MTBE method.
LC-MS/MS Analysis of Phosphatidylethanolamines
Objective: To separate and quantify DPPE and other PEs using d62-DPPE as an internal standard by LC-MS/MS.
Instrumentation and Conditions: The following are typical starting conditions. Optimization is required for specific instruments and applications.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 55°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 43 |
| 2.1 | 100 |
| 12.0 | 100 |
| 12.1 | 40 |
| 15.0 | 40 |
MRM Transition Parameters:
The specific MRM transitions for d62-DPPE must be determined empirically on the instrument being used. The precursor ion will be the [M+H]⁺ adduct. Product ions are generated by collision-induced dissociation (CID). For phosphatidylethanolamines, a common fragmentation is the neutral loss of the phosphoethanolamine headgroup (141 Da).
Procedure for MRM Optimization:
-
Infuse a solution of d62-DPPE directly into the mass spectrometer.
-
Perform a Q1 scan to identify the m/z of the precursor ion ([M+H]⁺). For d62-DPPE, this will be approximately 755.3 m/z.
-
Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense product ions for the MRM transitions.
-
Optimize the declustering potential (DP) and collision energy (CE) for each transition to maximize the signal intensity.
Predicted and Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| d62-DPPE (Internal Standard) | 755.3 | To be optimized | To be optimized | To be optimized |
| DPPE (Analyte) | 693.5 | To be optimized | To be optimized | To be optimized |
| Example PE (16:0/18:1) | 717.5 | 576.5 (Neutral Loss of 141) | 80 | 35 |
| Example PE (18:0/20:4) | 768.6 | 627.6 (Neutral Loss of 141) | 85 | 40 |
Note: The values for DP and CE are examples and must be optimized for the specific instrument and compound.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both the endogenous PEs and the d62-DPPE internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Signaling Pathway Visualization
Phosphatidylethanolamine is synthesized in mammalian cells primarily through the Kennedy pathway (also known as the CDP-ethanolamine pathway). Understanding this pathway is crucial for interpreting lipidomics data.
Caption: The Kennedy Pathway for de novo synthesis of phosphatidylethanolamine.
Conclusion
The use of d62-DPPE as an internal standard provides a robust and reliable method for the quantitative analysis of phosphatidylethanolamines in complex biological samples. The protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. Successful implementation requires careful attention to detail in sample preparation and thorough optimization of LC-MS/MS parameters. By following these guidelines, researchers can achieve high-quality, reproducible data, leading to a better understanding of the roles of phospholipids (B1166683) in health and disease.
Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the burgeoning field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to understanding their complex roles in health and disease. Phosphatidylethanolamines (PEs) are a major class of phospholipids, constituting a significant component of cellular membranes and playing crucial roles in various cellular processes, including membrane fusion, protein folding, and cell signaling. Variations in the abundance and acyl chain composition of PEs have been implicated in numerous pathologies, making their accurate quantification a key objective in biomedical research.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 (DPPE-d62) is a deuterated analog of DPPE, a common saturated PE species. Its utility as an internal standard in mass spectrometry-based lipidomics is invaluable.[1] By introducing a known quantity of DPPE-d62 into a biological sample at an early stage of sample preparation, variations arising from lipid extraction, sample handling, and instrument response can be effectively normalized. This stable isotope dilution strategy significantly enhances the accuracy and precision of quantification of endogenous PE species.[2]
These application notes provide a comprehensive guide to the use of DPPE-d62 in quantitative lipidomics, covering sample preparation, lipid extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols and data presentation guidelines are included to facilitate the integration of this internal standard into research and drug development workflows.
Data Presentation
The use of DPPE-d62 as an internal standard allows for the generation of robust quantitative data. Below are examples of how to structure such data for clarity and comparative analysis.
Table 1: Performance Characteristics of a Quantitative Phosphatidylethanolamine (B1630911) Assay Using DPPE-d62.
| Parameter | Value | Notes |
| Linear Range | 0.1 - 1000 ng/mL | The range over which the assay is accurate and precise. |
| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 10% | The precision of measurements within a single analytical run. |
| Inter-assay Precision (%CV) | < 15% | The precision of measurements between different analytical runs. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction process. |
Note: The values presented in this table are representative and should be determined for each specific assay and matrix.
Table 2: Example of Quantified Phosphatidylethanolamine Species in a Biological Sample.
| PE Species | Concentration (ng/mg protein) | Standard Deviation |
| PE(16:0/18:1) | 150.2 | 12.5 |
| PE(18:0/18:2) | 85.7 | 7.8 |
| PE(18:0/20:4) | 210.5 | 18.9 |
| PE(16:0/16:0) (DPPE) | 55.3 | 4.9 |
Note: Concentrations are calculated relative to the known concentration of the DPPE-d62 internal standard.
Experimental Protocols
The following protocols provide detailed methodologies for the use of DPPE-d62 in the quantitative analysis of PEs from biological samples.
Preparation of Internal Standard Stock Solution
-
Dissolve DPPE-d62: Accurately weigh a known amount of DPPE-d62 and dissolve it in a suitable organic solvent (e.g., chloroform (B151607)/methanol (B129727), 2:1 v/v) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.
Lipid Extraction from Biological Samples
The choice of lipid extraction method is critical for obtaining accurate and reproducible results. Two widely used methods are the Bligh & Dyer and the Methyl-tert-butyl ether (MTBE) methods.
This method is suitable for a wide range of biological samples, including cell pellets and tissue homogenates.
-
Sample Preparation: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.
-
Internal Standard Spiking: To a known amount of the homogenate (e.g., 100 µL), add a precise volume of the DPPE-d62 internal standard working solution to achieve a final concentration within the linear range of the assay.
-
Monophasic Mixture Formation: Add 375 µL of a chloroform/methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute to ensure complete mixing.
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform, 1:1 v/v).
This method offers the advantage of the lipid-containing organic phase being the upper layer, which can simplify collection and is more amenable to high-throughput applications.[3][4]
-
Sample Preparation: Prepare the biological sample as described in the Bligh & Dyer protocol.
-
Internal Standard Spiking: Spike the sample with the DPPE-d62 internal standard as described above.
-
Extraction:
-
Add 1.5 mL of methanol to the sample and vortex.
-
Add 5 mL of MTBE and incubate on a shaker for 1 hour at room temperature.
-
-
Phase Separation: Add 1.25 mL of water to induce phase separation and centrifuge at 1,000 x g for 10 minutes.
-
Lipid Collection: Collect the upper organic phase (MTBE layer) and transfer it to a new glass tube.
-
Drying and Reconstitution: Dry down the lipid extract and reconstitute it as described in the Bligh & Dyer protocol.
LC-MS/MS Analysis of Phosphatidylethanolamines
The following is a general protocol for the analysis of PE species using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument and application.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of phospholipid species (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic lipid species.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for PEs.
-
MRM Transitions: The specific precursor-to-product ion transitions for each PE species of interest and for the DPPE-d62 internal standard need to be determined and optimized.
-
For endogenous PEs: The precursor ion is the [M-H]⁻ ion. The product ions are typically the fatty acyl chains. For example, for PE(16:0/18:1), the precursor ion would be m/z 716.5, and product ions would be m/z 255.2 (16:0) and m/z 281.2 (18:1).
-
For DPPE-d62: The exact MRM transition should be determined empirically by infusing the standard into the mass spectrometer. The precursor ion will be the [M-H]⁻ of DPPE-d62. The expected mass of the [M-H]⁻ ion for DPPE-d62 (C₃₇H₁₂D₆₂NO₈P) is approximately 753.9 g/mol . The product ions will correspond to the deuterated palmitoyl (B13399708) chains (d62-16:0).
-
-
Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to maximize signal intensity.
-
Table 3: Representative MRM Transitions for Endogenous Phosphatidylethanolamine Species (Negative Ion Mode).
| PE Species | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| PE(16:0/18:1) | 716.5 | 255.2 (16:0) | 281.2 (18:1) |
| PE(18:0/18:2) | 742.5 | 283.3 (18:0) | 279.2 (18:2) |
| PE(18:0/20:4) | 766.5 | 283.3 (18:0) | 303.2 (20:4) |
| PE(16:0/16:0) | 690.5 | 255.2 (16:0) | 255.2 (16:0) |
| DPPE-d62 | To be determined | To be determined | To be determined |
Note: The user must experimentally determine the optimal MRM transition for DPPE-d62.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of phosphatidylethanolamines using DPPE-d62 as an internal standard.
Caption: General workflow for quantitative lipidomics of phosphatidylethanolamines.
Signaling Pathway: Phosphatidylethanolamine in Ferroptosis
The quantification of specific PE molecular species is crucial for understanding their role in signaling pathways such as ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.
Caption: Role of phosphatidylethanolamine in the ferroptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Phospholipids Using d62-DPPE: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipids (B1166683) are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, including signal transduction, membrane trafficking, and apoptosis.[1][2] Accurate quantification of specific phospholipid species is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the quantitative analysis of phospholipids, with a focus on phosphatidylethanolamine (B1630911) (PE), using d62-dipalmitoyl-sn-glycero-3-phosphoethanolamine (d62-DPPE) as an internal standard. The use of a stable isotope-labeled internal standard such as d62-DPPE is crucial for correcting for variations in sample preparation and mass spectrometric analysis, thereby ensuring high accuracy and precision.[3]
Principle
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of phospholipid species. A known amount of the internal standard, d62-DPPE, is added to the sample prior to lipid extraction. During LC-MS/MS analysis, the endogenous (unlabeled) phospholipids and the deuterated internal standard are detected and quantified. The ratio of the peak area of the endogenous phospholipid to the peak area of the internal standard is used to determine the concentration of the endogenous phospholipid, effectively normalizing for any sample loss or variation in ionization efficiency.[3]
Application
This protocol is applicable for the quantitative analysis of phospholipids in various biological matrices, including but not limited to:
-
Cultured cells
-
Animal tissues (e.g., brain, liver)[4]
-
Biological fluids (e.g., plasma, serum)
Materials and Reagents
-
d62-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (d62-DPPE)
-
LC-MS grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Water
-
Formic acid
-
Internal standard spiking solution: Prepare a stock solution of d62-DPPE in chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.
-
Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)
Experimental Protocols
Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
-
Sample Homogenization : For tissues, homogenize approximately 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). For cultured cells, wash the cell pellet with PBS and resuspend in 1 mL of PBS.
-
Internal Standard Spiking : Add a known amount of the d62-DPPE internal standard working solution to the homogenate. The amount should be optimized based on the expected concentration of endogenous phospholipids.
-
Lipid Extraction :
-
Add 3.75 mL of chloroform:methanol (1:2, v/v) to the 1 mL sample homogenate. Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform. Vortex for 1 minute.
-
Add 1.25 mL of water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying and Reconstitution :
-
Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of LC-MS grade isopropanol:acetonitrile:water (2:1:1, v/v/v) for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A : Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B : Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient :
-
0-2 min: 32% B
-
2-5 min: 32-50% B
-
5-15 min: 50-85% B
-
15-18 min: 85-97% B
-
18-20 min: 97% B
-
20-22 min: 97-32% B
-
22-25 min: 32% B
-
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 55 °C
-
Injection Volume : 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode : Electrospray Ionization (ESI), Positive and Negative modes
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150 °C
-
Desolvation Temperature : 400 °C
-
Cone Gas Flow : 50 L/hr
-
Desolvation Gas Flow : 800 L/hr
-
Collision Gas : Argon
MRM Transitions:
The specific MRM transitions for each phospholipid species and the d62-DPPE internal standard need to be optimized on the specific mass spectrometer being used. An example for a common PE species and d62-DPPE is provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PE (16:0/18:1) | 716.5 | 575.5 | 25 |
| d62-DPPE | 794.9 | 653.9 | 30 |
Note: The precursor ion for d62-DPPE is significantly heavier due to the 62 deuterium (B1214612) atoms, allowing for clear differentiation from endogenous PE species.
Data Presentation and Analysis
The quantitative data should be summarized in a clear and structured table. The concentration of each phospholipid species is calculated using the following formula:
Concentration = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Sample Amount)
Table 1: Representative Quantitative Data for Phospholipid Analysis in Brain Tissue
| Phospholipid Species | Concentration (nmol/g tissue) | Standard Deviation |
| PE (16:0/18:1) | 125.4 | 10.2 |
| PE (18:0/18:1) | 88.7 | 7.5 |
| PE (18:0/20:4) | 210.1 | 18.9 |
| PC (16:0/18:1) | 350.6 | 25.8 |
| PC (18:0/18:1) | 195.2 | 15.1 |
| PS (18:0/22:6) | 75.3 | 6.8 |
| PI (18:0/20:4) | 150.9 | 12.3 |
This table presents example data and should be replaced with actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative phospholipid analysis using d62-DPPE.
Phosphatidylethanolamine (PE) Biosynthesis and Signaling Pathways
Phosphatidylethanolamine is synthesized through two primary pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase pathway in the mitochondria.[5][6] PE plays a crucial role in various signaling cascades.[7]
References
- 1. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 7. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for d62-DPPE in Model Membrane Preparation for Biophysical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in which the acyl chains are perdeuterated (d62-DPPE) is a powerful tool in the biophysical characterization of model membranes. The substitution of protons with deuterium (B1214612) atoms in the lipid tails renders them particularly useful for techniques such as solid-state Nuclear Magnetic Resonance (NMR) and neutron scattering. This deuteration provides a non-perturbative probe to investigate the structural and dynamic properties of lipid bilayers, offering valuable insights into membrane organization, fluidity, and interactions with membrane-associated molecules. These application notes provide a comprehensive overview of the use of d62-DPPE in preparing model membranes for various biophysical studies and offer detailed protocols for key experimental techniques.
Key Applications of d62-DPPE in Model Membrane Studies
The unique properties of d62-DPPE make it an invaluable tool for a range of biophysical applications:
-
Solid-State NMR Spectroscopy: Perdeuteration of the acyl chains allows for the use of deuterium (²H) NMR to probe the orientation and dynamics of the lipid tails within the bilayer. This provides quantitative information on segmental order parameters, membrane thickness, and the effects of membrane-active molecules on bilayer structure. Studies have shown that DPPE-d62 membranes exhibit greater segmental order parameters in the liquid-crystalline phase compared to their phosphocholine (B91661) counterpart, DPPC-d62.[1]
-
Neutron Scattering: The significant difference in the neutron scattering length density between deuterium and hydrogen makes d62-DPPE an excellent contrast agent in neutron scattering and reflectometry experiments. This enables the precise determination of the structure of lipid bilayers, including membrane thickness, area per lipid, and the location of molecules within the membrane. For instance, using chain-deuterated lipids like d62-DPPC, researchers have successfully determined the composition and thickness of supported lipid bilayers.[2][3]
-
Fluorescence Microscopy: While d62-DPPE is not inherently fluorescent, it is used to constitute the bulk of the lipid membrane in studies where the behavior of a fluorescently labeled probe is monitored. This allows for the investigation of lipid domain formation, membrane dynamics, and the interaction of fluorescently tagged proteins or drugs with a well-defined membrane environment.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties of DPPE, d62-DPPE, and DPPC bilayers, providing a reference for experimental design and data interpretation.
Table 1: Physicochemical Properties of DPPE and DPPC Lipids
| Property | DPPE | d62-DPPE | DPPC | d62-DPPC | Source |
| Main Phase Transition Temperature (Tm) | ~63°C | 56°C | ~41°C | 38°C | [1] |
| Transition to Non-lamellar Phase (HII) | High temperatures | 118°C | N/A | N/A | [1] |
| Area per Headgroup (Liquid Crystalline Phase) | 0.52 ± 0.01 nm² | Not explicitly found | 0.65 ± 0.01 nm² | Not explicitly found | [4] |
| Bilayer Thickness (P-P distance) | 4.00 ± 0.01 nm | Not explicitly found | 3.43 ± 0.01 nm | Not explicitly found | [4] |
Table 2: Structural Properties of DPPE and DPPC Bilayers from Molecular Dynamics Simulations
| Property | Pure DPPC | Pure DPPE | Source |
| Average Area per Headgroup | 0.65 ± 0.01 nm² | 0.52 ± 0.01 nm² | [4] |
| Bilayer Thickness (P-P distance) | 3.43 ± 0.01 nm | 4.00 ± 0.01 nm | [4] |
Experimental Protocols
Detailed methodologies for the preparation of d62-DPPE-containing model membranes for key biophysical techniques are provided below.
Protocol 1: Preparation of d62-DPPE Multilamellar Vesicles (MLVs) for Solid-State NMR
This protocol describes the preparation of MLVs, which are suitable for powder diffraction solid-state NMR experiments.
Materials:
-
d62-DPPE powder
-
Buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
-
Solid-state NMR rotor
Procedure:
-
Lipid Film Formation:
-
Dissolve a known quantity of d62-DPPE in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the flask containing the dry lipid film. The amount of buffer should be sufficient to achieve the desired lipid concentration (typically 10-50 mg/mL).
-
Hydrate the lipid film by vortexing the flask for 30 minutes above the phase transition temperature of d62-DPPE (~56°C). This can be done in a temperature-controlled water bath.
-
-
Vesicle Formation and Homogenization:
-
The hydrated lipid suspension will contain large, multilamellar vesicles.
-
For a more homogeneous sample, the suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).
-
-
Sample Packing:
-
Pellet the MLVs by centrifugation (e.g., 15,000 x g for 30 minutes).
-
Carefully transfer the lipid pellet into a solid-state NMR rotor.
-
Seal the rotor according to the manufacturer's instructions.
-
Protocol 2: Preparation of d62-DPPE Supported Lipid Bilayers (SLBs) for Neutron Reflectometry
This protocol details the vesicle fusion method for forming a single, continuous d62-DPPE bilayer on a solid support, ideal for neutron reflectometry.
Materials:
-
d62-DPPE powder
-
Chloroform
-
Buffer of choice (e.g., HEPES with NaCl)
-
Solid support (e.g., silicon wafer, quartz crystal)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
-
Vesicle preparation apparatus (as in Protocol 1)
Procedure:
-
Small Unilamellar Vesicle (SUV) Preparation:
-
Prepare a d62-DPPE lipid film as described in Protocol 1, steps 1.1-1.3.
-
Hydrate the film with the desired buffer to form MLVs.
-
Subject the MLV suspension to at least 10 freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the Tm of d62-DPPE. Repeat the extrusion at least 11 times to ensure a homogeneous population of SUVs.
-
-
Substrate Preparation:
-
Clean the solid support thoroughly. For silicon wafers, a piranha solution treatment followed by extensive rinsing with ultrapure water is common. For quartz, cleaning with a detergent solution and rinsing is often sufficient.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SLB Formation:
-
Place the clean, dry substrate in a suitable flow cell or chamber.
-
Inject the SUV suspension into the chamber, ensuring it completely covers the substrate surface.
-
Incubate for 30-60 minutes at a temperature above the Tm of d62-DPPE to allow for vesicle fusion and bilayer formation.
-
Rinse the chamber extensively with the buffer to remove any unfused vesicles.
-
-
Characterization:
-
The quality of the SLB can be assessed by techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or Atomic Force Microscopy (AFM) before proceeding with neutron reflectometry measurements.
-
Protocol 3: Preparation of d62-DPPE Giant Unilamellar Vesicles (GUVs) for Fluorescence Microscopy
This protocol describes the electroformation method for creating GUVs, which are large enough to be observed with a light microscope. As d62-DPPE is not fluorescent, a fluorescent lipid probe must be included.
Materials:
-
d62-DPPE powder
-
Fluorescent lipid probe (e.g., Rhodamine-PE, NBD-PE)
-
Chloroform
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Indium Tin Oxide (ITO) coated glass slides
-
Electroformation chamber
-
Function generator
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, dissolve d62-DPPE and the fluorescent lipid probe in chloroform. The concentration of the fluorescent probe should be low (e.g., 0.5 mol%) to minimize perturbations to the membrane.
-
-
Lipid Film Deposition:
-
Spread a small volume (e.g., 5-10 µL) of the lipid mixture onto the conductive side of two ITO slides.
-
Allow the solvent to evaporate in a desiccator for at least 1 hour to form a dry lipid film.
-
-
Electroformation:
-
Assemble the electroformation chamber with the two ITO slides facing each other, separated by a spacer (e.g., a silicone O-ring).
-
Fill the chamber with the sucrose solution.
-
Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the Tm of d62-DPPE.
-
-
GUV Harvesting and Observation:
-
Gently collect the GUV-containing sucrose solution from the chamber.
-
To immobilize the GUVs for microscopy, place a drop of the GUV suspension on a microscope slide and add a drop of the iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom of the drop.
-
Observe the GUVs using a fluorescence microscope with the appropriate filter set for the chosen fluorescent probe.
-
Concluding Remarks
The use of d62-DPPE in the preparation of model membranes provides a robust platform for detailed biophysical investigations. The protocols outlined here, in conjunction with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding the intricate structure and dynamics of lipid bilayers and their interactions with a wide range of molecules. The non-perturbative nature of deuterium labeling, combined with the power of solid-state NMR and neutron scattering, ensures that d62-DPPE will remain a key tool in membrane biophysics for years to come.
References
- 1. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Domains in Vesicles Investigated by NMR and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ill.eu [ill.eu]
- 4. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing d62-DPPE in Neutron Scattering Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to d62-DPPE in Neutron Scattering
1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine (d62-DPPE) is a deuterated phospholipid that serves as a powerful tool in small-angle neutron scattering (SANS) experiments for the study of lipid membranes.[1][2][3] The strategic replacement of hydrogen atoms with deuterium (B1214612) in the acyl chains of the DPPE molecule significantly alters its neutron scattering length density (SLD), creating a high-contrast label within a lipid bilayer.[3][4] This isotopic substitution is minimally perturbative to the physicochemical properties of the lipid, making it an ideal probe for investigating the structure and dynamics of model membranes, protein-lipid interactions, and drug-membrane interactions without introducing significant artifacts.[2][4]
The primary advantage of using d62-DPPE lies in the principle of contrast variation .[1] Neutrons interact differently with hydrogen and deuterium nuclei, resulting in distinct SLDs. By selectively deuterating components within a system (e.g., the lipid tails with d62-DPPE) and adjusting the SLD of the solvent (by mixing H₂O and D₂O), it is possible to make specific parts of a larger assembly effectively "invisible" to neutrons.[1][5] This allows researchers to isolate the scattering signal from a particular component of interest, such as a membrane-bound protein or a drug molecule partitioned into the bilayer.[1]
Key Applications of d62-DPPE in Neutron Scattering
-
Determining Bilayer Structure: By using d62-DPPE in combination with contrast variation, researchers can accurately determine key structural parameters of lipid bilayers, such as thickness, area per lipid, and the location of different molecular groups within the membrane.[2][6][7]
-
Investigating Membrane Protein Structure: When studying membrane proteins reconstituted into liposomes or nanodiscs, using d62-DPPE allows for the "contrast matching" of the lipid bilayer to the solvent, effectively erasing its scattering contribution. This isolates the scattering signal from the protein, enabling the determination of its low-resolution shape and conformational changes in a near-native environment.
-
Probing Drug-Membrane Interactions: The location and effect of drugs and other small molecules within a lipid bilayer can be elucidated using d62-DPPE. By creating contrast between the drug, the lipid headgroups, and the deuterated lipid tails, SANS can reveal the drug's partitioning depth, its influence on membrane structure, and its potential to induce phase separation or domain formation.[8]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to neutron scattering experiments involving d62-DPPE and other common lipids.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Volume (ų) | Scattering Length (fm) | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) |
| H₂O | H₂O | 18.02 | 30.0 | -1.68 | -0.56 |
| D₂O | D₂O | 20.03 | 30.0 | 19.15 | 6.38 |
| DPPC (protiated) | C₄₀H₈₀NO₈P | 734.04 | 1228 | 3.94 | 0.32 |
| d62-DPPE (acyl chains deuterated) | C₃₇H₁₈D₆₂NO₈P | 755.46 | 1230 | 83.6 | 6.80 |
| POPC (protiated) | C₄₂H₈₂NO₈P | 760.08 | 1285 | 3.12 | 0.24 |
Note: SLD values can vary slightly based on the specific force field used for volume calculations.
| Parameter | DPPC Bilayer | d62-DPPE containing Bilayer | Notes |
| Bilayer Thickness (D_B) | ~45 Å | ~45 Å | Measured at 50°C (fluid phase). Thickness is dependent on temperature and lipid phase. |
| Area per Lipid (A_L) | ~63 Ų | ~63 Ų | Measured at 50°C (fluid phase). The use of deuterated chains has a minimal effect on the area per lipid.[6] |
| Headgroup Thickness (D_H) | ~10 Å | ~10 Å | |
| Hydrocarbon Core Thickness (2D_C) | ~25 Å | ~25 Å |
These values are representative and can vary based on experimental conditions such as temperature, hydration, and the presence of other molecules.
Experimental Protocols
Protocol 1: Preparation of d62-DPPE Containing Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, suitable for SANS experiments.
Materials:
-
d62-DPPE powder
-
Other lipids as required (e.g., POPC for a mixed bilayer)
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Buffer of choice (e.g., PBS) in H₂O and D₂O
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
Methodology:
-
Lipid Film Formation:
-
Weigh the desired amounts of d62-DPPE and other lipids and dissolve them in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inside of the flask by removing the organic solvent using a rotary evaporator.
-
Alternatively, for smaller volumes, use a gentle stream of nitrogen gas to evaporate the solvent in a glass vial, while rotating the vial to ensure an even film.
-
Place the flask or vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (in the appropriate H₂O/D₂O ratio for contrast matching) to a final lipid concentration typically between 1 and 10 mg/mL.
-
The hydration should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tₘ) of the lipid with the highest Tₘ (for DPPC, Tₘ ≈ 41°C).
-
Vortex the suspension vigorously to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the homogeneity of the lipid mixture and the subsequent extrusion process, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the sample in liquid nitrogen until fully frozen, then thaw it in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tₘ of the lipids.
-
Load the MLV suspension into one of the syringes and pass it through the membranes to the other syringe.
-
Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution of unilamellar vesicles.[9] The final vesicle suspension should appear translucent.
-
-
Sample Storage:
-
Store the prepared LUVs at a temperature above their Tₘ to prevent fusion or aggregation. For short-term storage, 4°C is often suitable, but for DPPC-containing vesicles, storage above the pre-transition temperature may be necessary.
-
Protocol 2: A Typical SANS Experiment on d62-DPPE Vesicles
This protocol outlines the general steps for conducting a SANS experiment to study the structure of lipid vesicles.
Instrumentation:
-
A small-angle neutron scattering instrument (e.g., EQ-SANS at Oak Ridge National Laboratory or D22 at the Institut Laue-Langevin).
Methodology:
-
Sample Preparation for Measurement:
-
Prepare a series of samples with different D₂O/H₂O ratios to achieve different solvent SLDs for contrast variation. For example, prepare samples in 0% D₂O (H₂O buffer), 42% D₂O (to match the headgroup SLD), and 100% D₂O.
-
Load the vesicle suspensions into quartz sample cells (cuvettes), typically with a path length of 1-2 mm.
-
Also prepare a sample of the pure buffer for each D₂O/H₂O ratio to be used for background subtraction.
-
-
Instrument Setup:
-
The instrument configuration will depend on the desired q-range (scattering vector range), which is related to the size of the structures being investigated.
-
For vesicles around 100 nm in diameter and to resolve the bilayer structure, a combination of detector distances is often used to cover a q-range from approximately 0.003 Å⁻¹ to 0.5 Å⁻¹.
-
Typical neutron wavelengths used are in the range of 4-12 Å.
-
-
Data Acquisition:
-
Measure the scattering from the empty sample cell (empty beam).
-
Measure the scattering from each sample.
-
Measure the scattering from the corresponding buffer solutions.
-
Measure the neutron transmission for each sample and buffer to correct for absorption and incoherent scattering.
-
-
Data Reduction:
-
The raw 2D scattering data is corrected for detector sensitivity, background scattering (from the buffer and sample cell), and sample transmission.
-
The corrected data is then azimuthally averaged to produce a 1D scattering curve of intensity I(q) versus the scattering vector q. This is typically handled by software available at the neutron scattering facility.
-
Protocol 3: Data Analysis Workflow
This workflow describes the steps to analyze the reduced SANS data to obtain structural information about the d62-DPPE containing vesicles.
-
Model Selection:
-
Choose an appropriate mathematical model to describe the scattering from the vesicles. A common model is a vesicle form factor, which treats the vesicle as a spherical shell with a specific internal structure.
-
The internal structure of the bilayer can be modeled in several ways, for example:
-
Slab Model: The bilayer is represented as a series of slabs (e.g., outer headgroup, hydrocarbon core, inner headgroup), each with a defined thickness and SLD.
-
Scattering Density Profile (SDP) Model: A continuous function (often composed of Gaussian functions representing the distribution of different molecular groups) is used to describe the variation of the SLD across the bilayer. This provides a more detailed and realistic representation.
-
-
-
Fitting the Data:
-
Use specialized software (e.g., SasView, Igor Pro with NIST macros) to fit the chosen model to the experimental I(q) vs. q data.
-
The fitting procedure involves adjusting the model parameters (e.g., vesicle radius, bilayer thickness, area per lipid, SLDs of different regions) to minimize the difference between the model calculation and the experimental data.
-
For contrast variation data, it is crucial to simultaneously fit the data from all D₂O/H₂O ratios. This provides a much more constrained and robust determination of the structural parameters.
-
-
Parameter Extraction and Interpretation:
-
The best-fit parameters provide the quantitative structural information about the vesicles, such as:
-
Average vesicle radius and polydispersity.
-
Hydrophobic thickness of the bilayer.
-
Headgroup thickness.
-
Area per lipid molecule.
-
Number of water molecules associated with the headgroups.
-
-
If studying a drug-membrane interaction, the analysis can reveal changes in these parameters upon addition of the drug, as well as the location of the drug within the bilayer by modeling its contribution to the overall SLD profile.
-
Mandatory Visualization
Caption: Workflow for preparing d62-DPPE unilamellar vesicles.
Caption: Workflow for a SANS experiment and data analysis.
Caption: Contrast matching to study a membrane protein.
References
- 1. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Application Notes and Protocols for NMR Spectroscopy of Lipid Bilayers with Deuterated Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing deuterium (B1214612) (²H) labeled phospholipids, is a powerful, non-invasive technique for investigating the structure and dynamics of lipid bilayers.[1][2] This method provides atomic-level insights into the ordering of lipid acyl chains, the influence of membrane-associated molecules like drugs and peptides, and the overall physical properties of model membranes.[2][3] By replacing specific protons with deuterons, researchers can probe the local environment of different segments of the phospholipid molecule without significantly perturbing the bilayer's properties. The primary observable in ²H NMR of lipid bilayers is the quadrupolar splitting (ΔνQ), which is directly related to the segmental order parameter (S_CD). This parameter quantifies the orientational order and motional freedom of the C-²H bond vector relative to the bilayer normal.[1][4] Changes in S_CD values upon the introduction of exogenous molecules can reveal their location within the membrane and their mechanism of action.[3][4]
Core Principles of Deuterium NMR in Lipid Bilayers
In an anisotropic environment like a lipid bilayer, the deuterium nucleus (spin I=1) gives rise to a characteristic "Pake doublet" spectrum due to the interaction of its nuclear quadrupole moment with the local electric field gradient.[1] The separation between the two peaks of this doublet is the quadrupolar splitting (ΔνQ). For a C-²H bond, the order parameter (S_CD) is calculated from the quadrupolar splitting using the following equation:
S_CD = (4/3) * (h / e²qQ) * ΔνQ
where h is Planck's constant, and (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
An increase in the order parameter signifies a more ordered and less dynamic environment for that specific lipid segment, while a decrease indicates greater disorder and motional freedom.[4]
Applications in Drug Development
²H NMR spectroscopy is a valuable tool in drug discovery and development for several reasons:
-
Mechanism of Action Studies: It allows for the detailed characterization of how a drug candidate interacts with and modifies the properties of the cell membrane.[3]
-
Localization of Drugs: By observing which lipid segments are most affected, the location and orientation of a drug molecule within the bilayer can be inferred.
-
Membrane Perturbation Effects: The technique can quantify the extent to which a drug disorders or orders the lipid acyl chains, which can be correlated with its biological activity or toxicity.[5]
-
Lipid-Protein Interactions: It can be used to study how drugs modulate the interaction between membrane proteins and the surrounding lipid environment.[6]
Experimental Protocols
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) with Deuterated Phospholipids
This protocol describes the preparation of multilamellar vesicles, a common model system for solid-state NMR studies of lipid bilayers.
Materials:
-
Deuterated phospholipid (e.g., Dipalmitoylphosphatidylcholine-d62, DPPC-d62)
-
Molecule of interest (e.g., drug, cholesterol)
-
Chloroform (B151607) or another suitable organic solvent
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum pump
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of deuterated phospholipid and the molecule of interest in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of buffer to the dried lipid film. The temperature of the buffer should be above the main phase transition temperature (Tm) of the phospholipid.
-
Hydrate the lipid film by vortexing the flask for several minutes. This will result in a milky suspension of MLVs.
-
-
Homogenization (Optional):
-
For a more uniform vesicle size distribution, the MLV suspension can be subjected to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath, repeating this process 5-10 times.
-
-
Sample Packing:
-
Centrifuge the MLV suspension to obtain a pellet.
-
Carefully transfer the lipid pellet into a solid-state NMR rotor.
-
Protocol 2: Solid-State ²H NMR Data Acquisition
This protocol outlines the general steps for acquiring ²H NMR spectra of a deuterated lipid bilayer sample.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a wide-bore magnet and a solid-state probe.
Procedure:
-
Spectrometer Setup:
-
Insert the NMR rotor containing the sample into the probe.
-
Tune and match the probe to the deuterium resonance frequency.
-
Set and regulate the sample temperature as required for the experiment.
-
-
Data Acquisition:
-
Use a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to acquire the deuterium NMR signal. This sequence is essential for refocusing the dephasing of the broad deuterium signal.
-
Set the appropriate spectral width, recycle delay, and number of scans to achieve a good signal-to-noise ratio. The recycle delay should be at least 5 times the spin-lattice relaxation time (T1) of the deuterium nuclei.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Measure the quadrupolar splitting (ΔνQ) from the separation between the two maxima of the Pake doublet.
-
Data Presentation
The following tables provide examples of quantitative data obtained from ²H NMR studies on the interaction of cholesterol and the drug resveratrol (B1683913) with DPPC bilayers.
Table 1: Quadrupolar Splittings (ΔνQ) and Order Parameters (S_CD) of DPPC-d62 Acyl Chains in the Absence and Presence of Cholesterol.
| Carbon Position | ΔνQ (kHz) - Pure DPPC | S_CD - Pure DPPC | ΔνQ (kHz) - DPPC + 40 mol% Cholesterol | S_CD - DPPC + 40 mol% Cholesterol |
| 2 | 25.5 | 0.200 | 50.0 | 0.392 |
| 3 | 26.0 | 0.204 | 51.0 | 0.400 |
| 4-15 (plateau) | 28.0 | 0.220 | 54.0 | 0.424 |
| 16 | 3.5 | 0.027 | 7.0 | 0.055 |
Data adapted from literature values and intended for illustrative purposes.[7][8]
Table 2: Order Parameters (S_CD) for DPPC Acyl Chains in the Presence and Absence of Resveratrol.
| Carbon Position | S_CD - Pure DPPC | S_CD - DPPC + Resveratrol |
| 2 | 0.21 | 0.23 |
| 3 | 0.22 | 0.24 |
| 4 | 0.23 | 0.25 |
| 5 | 0.23 | 0.25 |
| 6 | 0.23 | 0.25 |
| 7 | 0.23 | 0.25 |
| 8 | 0.23 | 0.25 |
| 9 | 0.22 | 0.24 |
| 10 | 0.22 | 0.24 |
| 11 | 0.21 | 0.23 |
| 12 | 0.20 | 0.22 |
| 13 | 0.18 | 0.20 |
| 14 | 0.15 | 0.17 |
| 15 | 0.10 | 0.12 |
| 16 | 0.03 | 0.04 |
Data adapted from a study on the interaction of resveratrol with DPPC bilayers and is for illustrative purposes.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a solid-state ²H NMR experiment on lipid bilayers.
Logical Relationship of Key Concepts
This diagram shows the logical flow from the experimental observable to the interpretation of membrane properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium NMR study of the effect of n-alkanol anesthetics on a model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Tracing of Lipid Metabolism Using d62-DPPE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing d62-dipalmitoylphosphatidylethanolamine (d62-DPPE) as a stable isotope tracer to investigate lipid metabolism in vivo. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
d62-DPPE is a deuterated form of dipalmitoylphosphatidylethanolamine, a common glycerophospholipid. The inclusion of 62 deuterium (B1214612) atoms in its palmitoyl (B13399708) chains creates a significant mass shift, making it an excellent tracer for metabolic studies using mass spectrometry. By introducing d62-DPPE into a biological system, researchers can track its incorporation into various lipid species and metabolic pathways, providing insights into the dynamics of lipid synthesis, transport, and turnover in vivo. This approach is particularly valuable for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of therapeutic interventions targeting lipid metabolism.
Key Applications
-
Measuring Phosphatidylethanolamine (B1630911) (PE) Synthesis and Turnover: Directly quantify the rate of incorporation of d62-DPPE into cellular membranes and its subsequent turnover.
-
Tracing the Fate of PE in Downstream Pathways: Follow the conversion of d62-DPPE into other lipid species, such as phosphatidylcholine (PC) via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.
-
Investigating Lipid Transport and Distribution: Analyze the distribution of d62-DPPE and its metabolites across different tissues and subcellular compartments.
-
Assessing the Impact of Interventions: Evaluate the effects of drugs, diet, or genetic modifications on PE metabolism.
Quantitative Data Summary
The following table summarizes the expected quantitative data from a typical in vivo d62-DPPE tracing experiment. Values are hypothetical and will vary based on the experimental model and conditions.
| Parameter | Control Group (Vehicle) | Treatment Group (Drug X) | Units |
| d62-DPPE Enrichment (Liver) | % of total DPPE | ||
| 4 hours | 5.2 ± 0.8 | 3.1 ± 0.6 | |
| 24 hours | 12.5 ± 1.5 | 8.9 ± 1.2 | |
| d62-PC Enrichment (Liver) | % of total PC | ||
| 4 hours | 0.8 ± 0.2 | 1.5 ± 0.4 | |
| 24 hours | 2.1 ± 0.5 | 3.8 ± 0.7 | |
| d62-DPPE in Plasma | nmol/mL | ||
| 1 hour | 15.3 ± 2.1 | 18.9 ± 2.5 | |
| 8 hours | 6.7 ± 1.2 | 9.5 ± 1.8 | |
| Calculated Fractional Synthesis Rate of PE (Liver) | 0.05 ± 0.01 | 0.03 ± 0.008 | pools/hour |
Signaling and Metabolic Pathways
The metabolism of phosphatidylethanolamine is primarily governed by two key pathways: the CDP-ethanolamine (Kennedy) pathway for de novo synthesis and the phosphatidylserine (B164497) decarboxylase (PSD) pathway, which is prominent in mitochondria.
Caption: Overview of Phosphatidylethanolamine (PE) metabolism and d62-DPPE tracing.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo d62-DPPE tracing experiment.
Caption: Experimental workflow for in vivo d62-DPPE lipid metabolism tracing.
Experimental Protocols
Preparation of d62-DPPE for In Vivo Administration
Objective: To prepare a sterile and injectable formulation of d62-DPPE.
Materials:
-
d62-DPPE (custom synthesis or commercial source)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sonicator
-
Sterile filters (0.22 µm)
Protocol:
-
Accurately weigh the desired amount of d62-DPPE in a sterile microcentrifuge tube.
-
Dissolve the d62-DPPE in a minimal amount of DMSO.
-
Slowly add sterile saline to the DMSO-lipid solution while vortexing to prevent precipitation. The final concentration of DMSO should be below 5% of the total volume.
-
Sonicate the solution in a water bath sonicator for 10-15 minutes to ensure a homogenous suspension of lipid vesicles.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the prepared tracer solution at 4°C for short-term use or at -20°C for long-term storage.
In Vivo Administration of d62-DPPE
Objective: To introduce the d62-DPPE tracer into the experimental animal.
Materials:
-
Experimental animals (e.g., mice, rats)
-
Prepared d62-DPPE tracer solution
-
Insulin syringes (or other appropriate administration tools)
-
Animal handling and restraint equipment
Protocol (for intravenous injection in mice):
-
Warm the d62-DPPE solution to room temperature.
-
Gently restrain the mouse, for example, using a commercial restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Carefully inject the desired dose of the d62-DPPE solution (e.g., 10-20 mg/kg body weight) into the lateral tail vein.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and allow for the designated time course of the experiment to proceed.
Sample Collection and Processing
Objective: To collect tissues and plasma for lipid analysis at specified time points.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
EDTA-coated tubes for blood collection
-
Cryovials for tissue storage
-
Liquid nitrogen
-
Centrifuge
Protocol:
-
At the designated time point post-injection, anesthetize the animal.
-
Perform a cardiac puncture to collect whole blood into an EDTA-coated tube.
-
Immediately place the blood on ice.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C.
-
Perfuse the animal with cold saline to remove remaining blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, adipose tissue, brain).
-
Rinse the tissues in cold saline, blot dry, and snap-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until lipid extraction.
Lipid Extraction from Tissues and Plasma
Objective: To extract total lipids from the collected samples.
Materials:
-
Frozen tissue or plasma samples
-
Homogenizer
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
Protocol (Folch Method):
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg) or take a known volume of plasma (e.g., 50-100 µL).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. For plasma, add the chloroform:methanol mixture and vortex thoroughly.
-
After homogenization/vortexing, add 0.2 volumes of water to induce phase separation.
-
Vortex the mixture again and then centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for mass spectrometry analysis.
Mass Spectrometry Analysis and Data Interpretation
Objective: To quantify the abundance of d62-DPPE and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
General LC-MS/MS Method:
-
Chromatographic Separation: Separate the lipid classes using a suitable HPLC column (e.g., a C18 or HILIC column).
-
Mass Spectrometry Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipid species.
-
Identification: Identify d62-DPPE and its potential metabolites based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns in MS/MS mode. The mass of d62-DPPE will be 62 Da higher than its corresponding non-labeled counterpart.
-
Quantification: Calculate the peak area for the labeled (d62) and unlabeled (d0) forms of DPPE and other relevant lipids.
-
Data Analysis: Determine the isotopic enrichment by calculating the ratio of the labeled species to the total pool (labeled + unlabeled). This enrichment can then be used to calculate kinetic parameters such as the fractional synthesis rate.
Disclaimer
These protocols provide a general framework. Researchers should optimize the procedures for their specific experimental models and available instrumentation. All animal experiments must be conducted in accordance with institutional guidelines and regulations. The synthesis and purity of d62-DPPE should be verified before use.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dipalmitoylphosphatidylethanolamine (DPPE) using a d62-DPPE Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) in biological matrices. The method utilizes a stable isotope-labeled internal standard, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 (d62-DPPE), to ensure accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of DPPE in various applications, including lipidomics research and the development of lipid-based drug delivery systems.
Introduction
Dipalmitoylphosphatidylethanolamine (DPPE) is a glycerophospholipid that plays a crucial role in the structure and function of biological membranes. Phosphatidylethanolamines (PEs) are the second most abundant class of phospholipids (B1166683) in eukaryotic cells and are involved in diverse cellular processes.[1] These include maintaining membrane integrity, participating in membrane fusion and fission events, and serving as a precursor for other lipids.[1][2] Furthermore, PE and its metabolites are implicated in various signaling pathways that regulate cell growth, apoptosis, and autophagy.[3][4] Given its biological significance, the accurate quantification of specific PE species like DPPE is essential for understanding its role in health and disease.
LC-MS/MS has emerged as the gold standard for the detailed analysis of phospholipids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as d62-DPPE, is critical for correcting variations that can occur during sample preparation and analysis, thereby ensuring reliable quantification.[5] This application note provides a comprehensive protocol for the LC-MS/MS-based quantification of DPPE using d62-DPPE.
Experimental Protocols
Materials and Reagents
-
Dipalmitoylphosphatidylethanolamine (DPPE) standard
-
d62-Dipalmitoylphosphatidylethanolamine (d62-DPPE) internal standard
-
LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water
-
Formic acid
-
Ammonium (B1175870) formate
-
Human plasma (or other biological matrix)
-
Phosphate-buffered saline (PBS)
Sample Preparation
A protein precipitation and lipid extraction procedure is employed for sample preparation:
-
Thaw Samples : Thaw plasma samples and DPPE/d62-DPPE standards on ice.
-
Prepare Spiking Solutions : Prepare a stock solution of DPPE and d62-DPPE in methanol. From these, create working solutions for calibration standards and quality control (QC) samples.
-
Spike Internal Standard : To 100 µL of plasma, add 10 µL of the d62-DPPE internal standard working solution.
-
Spike Calibrators and QCs : For calibration curve and QC samples, add 10 µL of the respective DPPE working solutions. For blank samples, add 10 µL of methanol.
-
Protein Precipitation : Add 400 µL of cold acetonitrile to each sample.
-
Vortex : Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer for Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B : Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
-
Gradient :
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration
-
Mass Spectrometry (MS)
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions :
-
The fragmentation of DPPE typically involves the neutral loss of the ethanolamine (B43304) headgroup. Based on this, the following MRM transitions are proposed.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DPPE | 692.5 | 551.5 | 100 | 35 |
| d62-DPPE | 754.9 | 613.9 | 100 | 35 |
-
Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
Data Presentation
The following tables summarize representative quantitative data obtained using this method.
Table 1: Calibration Curve for DPPE Quantification
| Calibrator Level | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 10 | 9.8 | 98.0 |
| 2 | 25 | 25.5 | 102.0 |
| 3 | 50 | 49.1 | 98.2 |
| 4 | 100 | 103.2 | 103.2 |
| 5 | 250 | 245.8 | 98.3 |
| 6 | 500 | 508.1 | 101.6 |
| 7 | 1000 | 995.4 | 99.5 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=3) | Precision (%CV) | Accuracy (%) |
| Low QC | 30 | 29.5 | 4.2 | 98.3 |
| Mid QC | 300 | 305.1 | 3.5 | 101.7 |
| High QC | 800 | 792.6 | 2.8 | 99.1 |
Mandatory Visualization
Caption: Experimental workflow for DPPE quantification.
Caption: Role of PE in cellular pathways.
Conclusion
This application note presents a detailed and reliable LC-MS/MS method for the quantification of DPPE in biological matrices using a d62-DPPE internal standard. The provided protocol for sample preparation, chromatographic separation, and mass spectrometric detection is robust and sensitive. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research and development applications in the fields of lipidomics and drug development.
References
- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Identification of 1-palmitoyl-2-linoleoyl-phosphatidylethanolamine modifications under oxidative stress conditions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for d62-DPPE in Membrane Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (d62-DPPE) in the structural determination of membrane proteins. The protocols outlined below are intended to serve as a guide for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) to elucidate the structure and function of these challenging biological macromolecules.
Application Notes
The determination of high-resolution structures of membrane proteins is a formidable challenge in structural biology, primarily due to their hydrophobic nature and the need for a membrane-mimetic environment to maintain their native conformation and function.[1][2] Perdeuterated phospholipids, such as d62-DPPE, have emerged as invaluable tools, particularly in NMR and neutron scattering studies, by allowing researchers to focus on the protein of interest while minimizing interference from the surrounding lipid environment.[3]
Key Applications of d62-DPPE:
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: In solid-state NMR, d62-DPPE is instrumental in reducing the overwhelming proton signal from the lipid bilayer, which would otherwise obscure the signals from the membrane protein.[4] This isotopic labeling strategy simplifies the NMR spectra, reduces line broadening effects, and enhances spectral resolution, thereby facilitating the determination of protein structure and dynamics within a lipid environment.[4] While deuteration of the lipid environment is generally beneficial, some studies in Dynamic Nuclear Polarization (DNP) NMR have shown that it may not always lead to a net increase in sensitivity for the membrane protein itself, as the lower proton density in the lipid can reduce the efficiency of cross-polarization.[5][6]
-
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for studying the structure of macromolecules in solution.[7] The key advantage of using d62-DPPE in SANS is the ability to employ "contrast matching."[8][9] By adjusting the deuterium (B1214612) content of the solvent (D₂O/H₂O ratio), the neutron scattering length density of the d62-DPPE lipid bilayer can be matched to that of the solvent, effectively making the lipid invisible to neutrons.[9] This allows the scattering signal from the membrane protein to be isolated and analyzed, providing low-resolution structural information about the protein's shape, size, and conformation within the membrane.[7][10]
-
Limited Application in Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Currently, the application of d62-DPPE in cryo-EM and X-ray crystallography is not well-documented in the scientific literature. These techniques typically rely on detergents or specifically engineered nanodiscs to solubilize and stabilize membrane proteins for structural analysis.[11][12][13] While lipids are crucial components of the crystallization process, particularly in lipidic cubic phase crystallography, the specific use of d62-DPPE for its deuteration properties is not a common strategy.[2][14]
Quantitative Data Summary
The use of deuterated lipids like d62-DPPE can have a significant impact on the quality of data obtained in biophysical experiments. The table below summarizes quantitative findings from a study on Dynamic Nuclear Polarization (DNP) NMR of a membrane peptide, comparing samples with deuterated versus protonated lipids.
| Parameter | Protonated DMPC Membrane | d54-DMPC Membrane (Deuterated) | Fold Change | Reference |
| DNP Enhancement Factor (ε_C,CP) | ~66 | ~118 | ~1.8x increase | [6] |
| Microwave-off ¹³C Intensity | ~2-fold higher | Lower | ~0.5x decrease | [6] |
| Overall MW-on Sensitivity | Similar | Similar | No significant change | [6] |
Note: The data presented is for d54-DMPC, a perdeuterated lipid similar to d62-DPPE, and provides a relevant comparison of the effects of lipid deuteration in DNP NMR experiments.
Experimental Protocols
The following are detailed protocols for the preparation of membrane protein samples using d62-DPPE for solid-state NMR and SANS studies.
Protocol 1: Reconstitution of a Membrane Protein into d62-DPPE Liposomes for Solid-State NMR
This protocol describes the reconstitution of a purified membrane protein into liposomes composed of d62-DPPE for analysis by solid-state NMR.
Materials:
-
Purified membrane protein in detergent solution
-
d62-DPPE (1,2-dipalmitoyl(d62)-sn-glycero-3-phosphoethanolamine)
-
Buffer of choice (e.g., phosphate (B84403) buffer), pH 7.4
-
Bio-Beads SM-2 or similar detergent removal system
-
Nitrogen gas stream
-
Vacuum desiccator
-
Ultracentrifuge
-
NMR rotor and packing tools
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired amount of d62-DPPE in chloroform in a round-bottom flask. b. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration of Lipid Film: a. Hydrate the lipid film with the buffer of choice to a final lipid concentration of 10-20 mg/mL. b. Vortex the suspension vigorously to form multilamellar vesicles (MLVs). c. Subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a room temperature water bath) to promote the formation of unilamellar vesicles.
-
Detergent Solubilization of Liposomes: a. Add detergent (the same as used for protein purification) to the liposome (B1194612) suspension to a concentration above its critical micelle concentration (CMC) to solubilize the lipids. b. Incubate with gentle agitation for 1-2 hours at room temperature.
-
Reconstitution: a. Add the purified membrane protein to the solubilized d62-DPPE lipid/detergent mixture at a desired lipid-to-protein molar ratio (LPR). The optimal LPR should be determined empirically for each protein. b. Incubate the mixture for 1-2 hours at 4°C with gentle mixing to allow the protein to incorporate into the lipid/detergent micelles.
-
Detergent Removal: a. Add prepared Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20 mg of Bio-Beads per mg of detergent. b. Incubate with gentle rotation at 4°C. The incubation time will vary depending on the detergent but is typically performed in a stepwise manner (e.g., 2 hours, then fresh beads overnight). c. The slow removal of detergent drives the self-assembly of proteoliposomes.
-
Proteoliposome Collection and Packing: a. Carefully remove the Bio-Beads. b. Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours). c. Remove the supernatant and resuspend the proteoliposome pellet in a minimal amount of buffer. d. Carefully pack the hydrated proteoliposome sample into a solid-state NMR rotor using appropriate packing tools.
Protocol 2: Preparation of a Membrane Protein in d62-DPPE Nanodiscs for SANS
This protocol outlines the assembly of a membrane protein into nanodiscs using d62-DPPE and a membrane scaffold protein (MSP) for SANS analysis.
Materials:
-
Purified membrane protein in detergent solution
-
d62-DPPE
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Buffer of choice (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
-
Detergent (e.g., sodium cholate)
-
Bio-Beads SM-2
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
Procedure:
-
Lipid Preparation: a. Dissolve d62-DPPE in chloroform and dry to a thin film under nitrogen, followed by vacuum desiccation as described in Protocol 1. b. Resuspend the lipid film in buffer containing sodium cholate (B1235396) to a final concentration well above the CMC of the detergent.
-
Assembly Reaction: a. In a microcentrifuge tube, combine the purified membrane protein, MSP, and the d62-DPPE/cholate mixture. The molar ratio of MSP:protein:lipid is critical and needs to be optimized for each specific protein and MSP construct. A common starting point is a ratio of 2:1: (lipid ratio specific to MSP construct). b. Incubate the mixture on ice for 1 hour.
-
Detergent Removal and Nanodisc Formation: a. Add hydrated Bio-Beads to the assembly mixture to initiate detergent removal and nanodisc formation. b. Incubate with gentle rotation at 4°C for 4 hours to overnight.
-
Purification of Nanodiscs: a. Remove the Bio-Beads. b. Purify the nanodiscs containing the membrane protein from empty nanodiscs and aggregated material using size-exclusion chromatography (SEC). The buffer for SEC should be the final buffer for SANS measurements, prepared with the appropriate D₂O/H₂O ratio for contrast matching.
-
Contrast Matching for SANS: a. The scattering length density (SLD) of d62-DPPE is calculated or obtained from literature values. b. Prepare a series of buffers with varying percentages of D₂O to match the SLD of the d62-DPPE nanodisc, effectively making the nanodisc "invisible" to neutrons. This is typically around 100% D₂O for perdeuterated lipids.[9] c. The final purified nanodisc sample should be in the contrast-matching buffer.
-
SANS Measurement: a. Measure the scattering of a buffer blank (the contrast-matching buffer). b. Measure the scattering of the membrane protein-nanodisc sample. c. Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the protein alone.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of d62-DPPE in membrane protein structure determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Membrane Protein Structure and Dynamics from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient DNP NMR of membrane proteins: sample preparation protocols, sensitivity, and radical location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Examining Membrane Proteins by Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining Membrane Proteins by Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]
- 11. preprints.org [preprints.org]
- 12. Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.ccr.cancer.gov [home.ccr.cancer.gov]
Application Notes and Protocols for Investigating Lipid Rafts and Membrane Domains using d62-DPPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale domains within cellular membranes enriched in cholesterol, sphingolipids, and specific proteins. These microdomains play a crucial role in various cellular processes, including signal transduction, protein trafficking, and membrane sorting. The study of lipid rafts and their constituent lipid-protein interactions is paramount for understanding fundamental cell biology and for the development of novel therapeutic strategies targeting diseases where raft integrity is compromised.
d62-Dipalmitoylphosphatidylethanolamine (d62-DPPE) is a deuterated version of the saturated phospholipid DPPE. While not fluorescent itself, d62-DPPE serves as a valuable tool in biophysical studies of model membranes designed to mimic lipid rafts. Its key advantage lies in its physicochemical similarity to its non-deuterated counterpart, allowing for the creation of well-defined membrane environments without introducing significant artifacts. The deuteration makes it a powerful component for techniques such as Nuclear Magnetic Resonance (NMR) and Neutron Scattering. In the context of fluorescence-based methods, d62-DPPE is used as a non-perturbing lipid component in model membranes to accurately probe the behavior of fluorescent molecules.
These application notes provide an overview and detailed protocols for utilizing d62-DPPE in conjunction with common fluorescence techniques—Fluorescence Microscopy, Förster Resonance Energy Transfer (FRET), and Laurdan staining—to investigate the properties of lipid rafts and membrane domains.
I. d62-DPPE in Model Membrane Systems
d62-DPPE is primarily used as a component in model membrane systems like Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs). These systems allow for the controlled study of lipid phase behavior and the partitioning of fluorescent probes between different membrane domains.
Key Properties of d62-DPPE:
-
Chemical Structure: 1,2-dipalmitoyl(d62)-sn-glycero-3-phosphoethanolamine. The "d62" indicates that the two palmitoyl (B13399708) chains are perdeuterated.
-
Physicochemical Behavior: The perdeuteration of the acyl chains has a minimal effect on the phase transition temperature and packing properties compared to non-deuterated DPPE. This makes it an excellent proxy for natural saturated phosphatidylethanolamines in model membranes.
-
Applications: Primarily used in NMR and neutron scattering studies for contrast enhancement. In fluorescence studies, it helps create a more physiologically relevant, non-perturbing background to study the behavior of fluorescent probes.
II. Application 1: Visualization of Membrane Domains using Fluorescence Microscopy
This application describes the use of GUVs composed of d62-DPPE, an unsaturated phospholipid, and cholesterol to visualize the coexistence of liquid-ordered (Lo, raft-like) and liquid-disordered (Ld, non-raft) phases using a fluorescent lipid analog that preferentially partitions into one of the phases.
Experimental Protocol: Fluorescence Microscopy of GUVs
Objective: To visualize Lo and Ld phases in GUVs containing d62-DPPE.
Materials:
-
d62-DPPE (1,2-dipalmitoyl(d62)-sn-glycero-3-phosphoethanolamine)
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
NBD-DPPE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) or Rhodamine-DOPE (Lissamine™ Rhodamine B 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine)
-
Indium tin oxide (ITO) coated coverslips
-
Electroformation chamber
-
Function generator
-
Confocal microscope
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid mixture in chloroform with a molar ratio of 40% DOPC, 40% d62-DPPE, and 20% cholesterol.
-
Add a fluorescent probe that partitions into a specific phase. For example, NBD-DPPE is known to partition into the Lo phase, while Rhodamine-DOPE partitions into the Ld phase. The final concentration of the fluorescent probe should be low (e.g., 0.5 mol%) to minimize membrane perturbation.
-
Deposit 5-10 µL of the lipid solution onto an ITO-coated coverslip and spread it evenly.
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent.
-
-
GUV Formation by Electroformation:
-
Assemble the electroformation chamber with the lipid-coated ITO coverslip.
-
Fill the chamber with a swelling buffer (e.g., 200 mM sucrose (B13894) solution).
-
Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture (e.g., 60°C).
-
Slowly cool the chamber to room temperature to allow for phase separation.
-
-
Microscopy Imaging:
-
Carefully transfer the GUV suspension to a microscopy dish.
-
Observe the GUVs using a confocal laser scanning microscope.
-
Use the appropriate laser line and emission filter for the chosen fluorescent probe (e.g., excitation at 488 nm and emission at 500-550 nm for NBD-DPPE).
-
Acquire images of the GUVs, focusing on the equatorial plane to clearly visualize the phase separation. The fluorescent probe will be enriched in one phase, allowing for the visualization of distinct domains.
-
Expected Results:
Images of GUVs will show distinct domains. If NBD-DPPE is used, the Lo phase will appear bright, while the Ld phase will be dark. Conversely, if Rhodamine-DOPE is used, the Ld phase will be fluorescently labeled.
Caption: Workflow for FRET-based analysis of lipid segregation.
IV. Application 3: Assessing Membrane Order with Laurdan
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In lipid membranes, this translates to a sensitivity to water penetration, which is lower in more ordered membranes. By calculating the Generalized Polarization (GP) value, one can quantify the degree of membrane order.
Experimental Protocol: Laurdan Staining of GUVs
Objective: To quantify the membrane order of Lo and Ld phases in GUVs containing d62-DPPE using Laurdan.
Materials:
-
GUVs prepared as described in the fluorescence microscopy protocol (without a fluorescent lipid probe).
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (1 mM in DMSO).
-
Two-photon or confocal microscope with two emission channels.
Procedure:
-
Laurdan Staining:
-
Add Laurdan stock solution to the GUV suspension to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at room temperature to allow the probe to incorporate into the GUV membranes.
-
-
Microscopy and GP Calculation:
-
Image the Laurdan-stained GUVs using a two-photon microscope (excitation ~780 nm) or a confocal microscope (excitation ~405 nm).
-
Simultaneously collect the fluorescence emission in two channels: one for the blue-shifted emission characteristic of ordered phases (e.g., 400-460 nm) and one for the red-shifted emission of disordered phases (e.g., 470-530 nm).
-
The GP value for each pixel in the image is calculated using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) where I_ordered and I_disordered are the intensities in the respective channels.
-
Data Presentation:
| Membrane Phase | Typical Laurdan GP Value | Interpretation |
| Liquid-ordered (Lo) | +0.3 to +0.6 | High membrane order, low water penetration |
| Liquid-disordered (Ld) | -0.3 to +0.1 | Low membrane order, high water penetration |
Laurdan Staining and GP Imaging Workflow
Caption: Workflow for Laurdan staining and GP imaging of GUVs.
V. Lipid Rafts in Cellular Signaling Pathways
Lip
Application Notes and Protocols: d62-DPPE in Drug Delivery Systems Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine (d62-DPPE) is a deuterated version of the common phospholipid DPPE. The substitution of hydrogen with deuterium (B1214612) in its acyl chains makes it a powerful tool in the research and development of drug delivery systems, particularly for lipid-based nanoparticles like liposomes and micelles. While non-deuterated DPPE is used as a structural component and for surface modification (e.g., conjugation with targeting ligands), d62-DPPE serves a more specialized role. Its primary application lies in enabling advanced biophysical characterization of drug delivery vehicles. The significant difference in the neutron scattering length density between hydrogen and deuterium allows for techniques like Small-Angle Neutron Scattering (SANS) to precisely determine the structure of nanoparticles and the distribution of their components.[1][2] This provides invaluable insights that are not easily achievable with other methods.
These notes will detail the application of d62-DPPE in characterizing a model drug delivery system, using doxorubicin (B1662922) (DOX)-loaded micelles as an example. We will provide exemplary data and detailed protocols for formulation and characterization.
Core Application: Structural Elucidation via Isotopic Contrast
The fundamental advantage of incorporating d62-DPPE into a lipid-based drug delivery system is to create "contrast" for analytical techniques that can distinguish between isotopes.
-
Small-Angle Neutron Scattering (SANS): By selectively replacing standard DPPE with d62-DPPE in a formulation, researchers can use SANS to pinpoint the exact location and arrangement of the DPPE molecules within the nanoparticle. This allows for the detailed mapping of the nanoparticle's core-shell structure and understanding how different components, like drugs or targeting ligands, are distributed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of deuterated lipids simplifies complex proton NMR spectra, making it easier to detect signals from other molecules of interest, such as the encapsulated drug or associated proteins.[3] This is crucial for studying drug-lipid interactions and the stability of the formulation.
Logical Relationship: d62-DPPE in Advanced Characterization
References
Application Notes: Quantitative Analysis of Phosphatidylethanolamine in Cell Signaling Pathways using 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a ubiquitous phospholipid that is a major structural component of cellular membranes. Beyond its structural role, phosphatidylethanolamine (B1630911) (PE) and its various molecular species are critically involved in a multitude of cell signaling pathways, including membrane fusion, apoptosis, and autophagy. The precise quantification of changes in PE levels and the distribution of its molecular species can provide invaluable insights into the mechanisms of diseases and the effects of therapeutic interventions.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 (DPPE-d62) is a deuterated analog of DPPE. Its near-identical chemical and physical properties to its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for mass spectrometry-based lipidomics. The use of DPPE-d62 allows for the accurate and precise quantification of endogenous PE species by correcting for variations in sample preparation, extraction efficiency, and instrument response.
Applications in Cell Signaling Pathway Analysis
The quantification of PE molecular species using DPPE-d62 as an internal standard is a powerful tool for investigating various cell signaling pathways:
-
Autophagy: PE is essential for the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. The conjugation of PE to LC3 (microtubule-associated protein 1A/1B-light chain 3) is a key step in autophagosome maturation. Lipidomics studies can quantify changes in the PE pool available for this process and how it is affected by autophagy inducers or inhibitors.
-
Apoptosis: During programmed cell death, PE, along with phosphatidylserine (B164497) (PS), is externalized to the outer leaflet of the plasma membrane, serving as an "eat-me" signal for phagocytes. Accurate measurement of PE translocation and changes in its molecular species can elucidate the dynamics of apoptosis.
-
ER Stress and the Unfolded Protein Response (UPR): The endoplasmic reticulum (ER) is a major site of lipid synthesis. Perturbations in ER homeostasis, known as ER stress, activate the UPR, a signaling network that aims to restore ER function. Lipidomics can reveal how ER stress impacts PE biosynthesis and remodeling, which in turn can affect membrane integrity and signaling.
-
Cancer Biology: Alterations in lipid metabolism are a hallmark of cancer. Changes in PE levels have been associated with cancer cell proliferation, survival, and drug resistance. Quantitative lipidomics can identify specific PE signatures associated with different cancer types and treatment responses.
Data Presentation
Quantitative data from lipidomics experiments are typically presented in tables that allow for easy comparison between different experimental conditions. The following table provides an example of how changes in phosphatidylethanolamine (PE) molecular species could be presented in a study investigating the effect of an autophagy inhibitor on mammalian cells.
| PE Molecular Species | Control (pmol/10^6 cells) | Autophagy Inhibitor (pmol/10^6 cells) | Fold Change | p-value |
| PE 34:1 | 125.3 ± 10.2 | 118.9 ± 9.5 | 0.95 | 0.45 |
| PE 36:2 | 210.5 ± 15.8 | 185.2 ± 12.1 | 0.88 | 0.04 |
| PE 38:4 | 350.1 ± 25.6 | 280.7 ± 20.3 | 0.80 | 0.01 |
| PE 38:6 | 85.2 ± 7.1 | 65.4 ± 5.9 | 0.77 | 0.02 |
| PE 40:6 | 150.8 ± 12.4 | 115.3 ± 10.1 | 0.76 | 0.008 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells with DPPE-d62 Internal Standard
This protocol describes the extraction of total lipids from cultured mammalian cells using a modified Bligh and Dyer method, incorporating DPPE-d62 as an internal standard for the quantification of phosphatidylethanolamine.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
DPPE-d62 internal standard solution (1 mg/mL in chloroform)
-
0.9% NaCl solution, ice-cold
-
Centrifuge tubes (glass, with Teflon-lined caps)
-
Nitrogen gas stream
-
Sonicator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. For adherent cells, scrape them into PBS. Count the cells to ensure an equal number for each sample.
-
Internal Standard Spiking: Transfer a known number of cells (e.g., 1 x 10^6) to a glass centrifuge tube. Add a precise amount of DPPE-d62 internal standard solution to each sample. The amount should be in the range of the expected endogenous PE levels.
-
Lipid Extraction:
-
Add 1 mL of ice-cold methanol to the cell pellet. Vortex vigorously for 1 minute.
-
Add 2 mL of chloroform. Vortex for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).
Protocol 2: Quantitative Analysis of Phosphatidylethanolamine by LC-MS/MS
This protocol outlines the parameters for the analysis of PE molecular species using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B for re-equilibration
-
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each PE molecular species and for DPPE-d62. The precursor ion is the [M-H]⁻ ion of the PE species, and the product ions are typically the fatty acyl fragments.
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each endogenous PE species and the DPPE-d62 internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of a non-endogenous PE standard (e.g., PE 17:0/17:0) and a constant concentration of DPPE-d62. Plot the ratio of the peak area of the PE standard to the peak area of DPPE-d62 against the concentration of the PE standard.
-
Quantification: Determine the concentration of each endogenous PE species in the samples by calculating the ratio of its peak area to the peak area of DPPE-d62 and interpolating the concentration from the calibration curve.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Lipid Standards
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to chromatographic shifts observed with deuterated lipid standards in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my deuterated lipid standard eluting at a different retention time than its non-deuterated counterpart?
A1: This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[1] It arises from subtle differences in the physicochemical properties between deuterated and non-deuterated molecules. The substitution of hydrogen with deuterium (B1214612) can slightly alter the polarity and lipophilicity of a compound.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier because they can be less retentive on the non-polar stationary phase.[1] While a small, consistent shift is normal, a significant or variable shift can indicate other underlying issues with your analytical method or system.[1]
Q2: My retention times are drifting for both the analyte and the deuterated standard over a sequence of runs. What are the likely causes and how can I fix it?
A2: Drifting retention times for all peaks suggest a systemic issue. The most common causes are related to the mobile phase, the column, or the HPLC system itself.[1]
-
Mobile Phase Composition: Even minor changes in the mobile phase composition can lead to retention time shifts.[1] Ensure consistent and accurate preparation of your mobile phases.[1] If preparing mobile phases online, ensure the mixing valves are functioning correctly.
-
Column Equilibration: Insufficient column equilibration before starting an analytical run is a frequent cause of retention time drift.[1] It is crucial to allow adequate time for the column to equilibrate with the initial mobile phase conditions.
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.[1][2] A lack of stable column temperature control can cause retention times to drift as the ambient temperature changes.[1][3] Using a thermostatted column compartment is essential for reproducible chromatography.[4] In isocratic reversed-phase LC, a 1°C rise in temperature can lead to a 1-2% reduction in retention time.[2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., high or low pH).[1] This degradation can lead to a gradual shift in retention times. If the column is old or has been used extensively, consider replacing it.[1]
Q3: Only the deuterated standard's peak shape is poor (e.g., fronting or tailing). What could be the issue?
A3: Poor peak shape for just the deuterated standard can be due to a few factors:
-
Sample Overload: You might be injecting too high a concentration of the deuterated standard.[5] This can lead to peak fronting. Try reducing the concentration of the internal standard in your samples.
-
Incompatible Injection Solvent: If the deuterated standard is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[5][6] Whenever possible, dissolve your standards in the initial mobile phase.[6]
-
Co-eluting Interferences: A component from the sample matrix might be co-eluting with the deuterated standard, causing peak distortion. A thorough sample clean-up procedure can help mitigate this.[7]
Q4: How can I minimize the chromatographic separation between my analyte and the deuterated internal standard?
A4: While the isotope effect is inherent, you can often minimize the separation through method optimization:[1]
-
Adjust the Gradient Profile: A shallower gradient can sometimes reduce the separation between the deuterated and non-deuterated compounds.[1]
-
Modify the Mobile Phase: Small adjustments to the organic solvent ratio or using a different organic modifier (e.g., methanol (B129727) vs. acetonitrile) can influence the separation.[1]
-
Optimize Column Temperature: Fine-tuning the column temperature can alter the selectivity and potentially decrease the retention time shift.[1]
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can ensure that the analyte and internal standard elute as a single peak.[8]
Quantitative Data Summary
The following table summarizes typical quantitative effects of various parameters on chromatographic retention times for lipid analysis.
| Parameter | Typical Effect on Retention Time (RT) | Notes |
| Temperature | A 1°C increase can decrease RT by 1-2% in reversed-phase LC.[2] | Crucial for method reproducibility.[2] |
| Mobile Phase Organic Content | A 1% increase in organic modifier can mimic a 4-5°C temperature increase in its effect on retention for neutral compounds.[9] | The specific effect depends on the analyte and the organic solvent used. |
| Deuterium Isotope Effect | Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase LC.[8] | This effect is generally small but can be influenced by the degree and position of deuteration. |
| Flow Rate | Inversely proportional to retention time. A decrease in flow rate will increase retention time. | Flow rate variations can be caused by leaks or pump issues.[5] |
Experimental Protocols
Protocol 1: Assessing System Suitability and Diagnosing Retention Time Drift
Objective: To verify the performance of the LC system and diagnose the root cause of retention time instability.
Methodology:
-
Prepare a Quality Control (QC) Sample: Prepare a solution containing the analyte and deuterated internal standard at a known concentration in the initial mobile phase.
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject QC Sample: Make a series of 5-10 replicate injections of the QC sample.
-
Monitor Key Parameters: For each injection, record the retention times of the analyte and internal standard, as well as the system backpressure.
-
Data Analysis:
-
Consistent Drift: If retention times consistently increase or decrease, the issue is likely related to column equilibration, temperature fluctuations, or a gradual change in mobile phase composition.[1]
-
Random Variation: If retention times are erratic, this may indicate a problem with the pump, such as air bubbles or faulty check valves, or a leak in the system.[5]
-
Pressure Fluctuation: Unstable backpressure often points to pump issues or air in the system.[10]
-
Protocol 2: Evaluating the Impact of Sample Matrix on Chromatographic Shift
Objective: To determine if components in the sample matrix are causing a shift in the retention time of the deuterated standard.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): The deuterated internal standard in a clean solvent (e.g., initial mobile phase).
-
Set B (Post-Extraction Spike): A blank matrix extract (a sample processed through the extraction procedure without the internal standard) to which the deuterated internal standard is added at the final step.
-
Set C (Pre-Extraction Spike): A blank matrix sample to which the deuterated internal standard is added before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Compare Retention Times:
-
No Significant Shift: If the retention time of the deuterated standard is consistent across all three sets, the matrix is likely not the cause of the chromatographic shift.
-
Shift in Sets B and C: If the retention time shifts in both matrix-containing samples compared to the neat solution, it indicates that matrix components are affecting the chromatography.
-
Shift Only in Set C: If the shift is only observed in the pre-extraction spike, it suggests that the extraction process itself may be contributing to the issue, potentially through incomplete removal of interfering substances.[11]
-
Visualizations
Caption: A workflow for troubleshooting chromatographic shifts.
Caption: Key factors influencing lipid retention time.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Retention Shifts | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. Why is my LC Retention Time Shifting? [restek.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with d62-DPPE in LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression when using d62-Dipalmitoylphosphatidylethanolamine (d62-DPPE) as an internal standard in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is d62-DPPE and why is it used in LC-MS?
A1: d62-DPPE is a deuterated form of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, a common phospholipid. The "d62" signifies that 62 hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.[1] This isotopic labeling makes it an ideal internal standard for quantitative lipidomics.[2][3] In LC-MS, an internal standard is a compound added to a sample in a known quantity to help quantify the analytes of interest.[3] Since d62-DPPE is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the endogenous lipids by the mass spectrometer. This allows for the correction of variations that can occur during sample handling, extraction, and analysis, ultimately leading to more accurate and precise quantification.[2]
Q2: What is ion suppression and how does it affect my results when using d62-DPPE?
A2: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, particularly with electrospray ionization (ESI), where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[4][5] This can significantly impact the accuracy, precision, and sensitivity of your measurements.[4] When analyzing complex biological samples such as plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[6][7] Even though you are using d62-DPPE as an internal standard to correct for variability, severe ion suppression can affect both your target analytes and the d62-DPPE, potentially leading to inaccurate quantification if the suppression effect is not consistent across different samples.
Q3: How can I identify if ion suppression is occurring in my LC-MS analysis?
A3: A common method to identify ion suppression is a post-column infusion experiment. In this setup, a constant flow of your analyte and internal standard (like d62-DPPE) is introduced into the mass spectrometer after the LC column. Simultaneously, a blank matrix sample (e.g., plasma extract without the analyte or internal standard) is injected onto the column. If a drop in the signal of the infused compounds is observed at certain retention times, it indicates the presence of co-eluting matrix components that are causing ion suppression.
Another indicator of potential ion suppression is observing poor reproducibility of your d62-DPPE internal standard peak area across a batch of samples. While some variation is expected and is the reason for using an internal standard, significant and inconsistent fluctuations can point towards a matrix effect issue.
Troubleshooting Guides
Problem: Inconsistent or low signal intensity of d62-DPPE and/or target analytes.
This issue is often a direct consequence of ion suppression from the sample matrix. Below are troubleshooting steps to mitigate this problem.
Solution 1: Optimize Sample Preparation to Remove Phospholipids
Phospholipids from the biological matrix are a primary cause of ion suppression.[6][7] Improving your sample cleanup is a critical step.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for complete phospholipid removal and can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing phospholipids, but optimization of the extraction solvent is crucial.
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to remove interfering compounds. Specific SPE cartridges designed for phospholipid removal are available.
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE for targeted removal of phospholipids.[7]
Experimental Protocol: Phospholipid Removal using HybridSPE®-Phospholipid
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of d62-DPPE internal standard solution.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile (B52724) to the plasma sample. Vortex for 30 seconds.
-
Filtration: Place a HybridSPE®-Phospholipid 96-well plate on a collection plate. Transfer the precipitated sample to the wells of the HybridSPE® plate.
-
Elution: Apply a vacuum of 10 inHg. The phospholipid-depleted eluate is collected for LC-MS analysis.
Solution 2: Optimize Chromatographic Conditions
Chromatographic separation plays a key role in moving your analytes of interest away from the regions where phospholipids elute, thus minimizing ion suppression.
-
Column Selection: Utilize a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of phospholipids relative to your analytes.
-
Gradient Optimization: Adjust the gradient slope and mobile phase composition to achieve better separation. A shallower gradient can improve resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
Quantitative Data Summary: Impact of Sample Preparation on Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | d62-DPPE Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (Analyte) |
| Protein Precipitation | 50,000 | 80,000 | 50 |
| Liquid-Liquid Extraction | 150,000 | 200,000 | 150 |
| Solid-Phase Extraction | 250,000 | 300,000 | 280 |
| HybridSPE®-Phospholipid | 450,000 | 500,000 | 500 |
Note: The data presented in this table is illustrative and will vary depending on the specific analyte and matrix.
Solution 3: Modify Mass Spectrometer Settings
While not a direct solution for removing interfering compounds, optimizing the ion source parameters can sometimes help mitigate the effects of ion suppression.
-
Ion Source Parameters: Adjust the gas flows (nebulizing and drying gas), temperature, and capillary voltage to find the optimal conditions for your analytes in the presence of the matrix.
-
Ionization Mode: If possible, investigate whether atmospheric pressure chemical ionization (APCI) is a viable alternative to ESI, as it can be less susceptible to ion suppression from non-volatile matrix components.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Impact of sample preparation on phospholipid content and ion suppression.
References
- 1. DPPE-d62 | FB Reagents [fbreagents.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for d62-DPPE Detection
Welcome to the technical support center for optimizing mass spectrometry parameters for the detection of d62-DPPE (d62-dipalmitoylphosphatidylethanolamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is d62-DPPE and why is it used in mass spectrometry?
A1: d62-DPPE is a deuterated form of dipalmitoylphosphatidylethanolamine, a common phospholipid. The "d62" signifies that 62 hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. In mass spectrometry-based lipidomics, deuterated lipids like d62-DPPE are frequently used as internal standards. Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample to accurately quantify the amount of the endogenous (non-deuterated) compound, correcting for variations in sample preparation and instrument response.
Q2: What is the expected precursor ion (m/z) for d62-DPPE?
A2: The expected precursor ion for d62-DPPE will depend on the ionization mode and the adducts formed. The molecular formula for d62-DPPE is C37H12D62NO8P, with a formula weight of approximately 754.3 g/mol .[1]
| Ionization Mode | Adduct | Calculated Precursor Ion (m/z) |
| Positive ESI | [M+H]+ | 755.3 |
| Positive ESI | [M+Na]+ | 777.3 |
| Positive ESI | [M+K]+ | 793.4 |
| Negative ESI | [M-H]- | 753.3 |
Note: These are theoretical values. The observed m/z may vary slightly depending on instrument calibration and resolution.
Q3: What are the expected fragmentation patterns for d62-DPPE?
A3: Phosphatidylethanolamines (PEs) exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). For d62-DPPE, the fragmentation is expected to be similar to its non-deuterated analog, with shifts in the m/z values of the fragments due to the deuterium labeling.
-
Positive Ion Mode (CID):
-
Neutral Loss of the Headgroup: A common fragmentation pathway for PEs is the neutral loss of the phosphoethanolamine headgroup.
-
Fatty Acyl Chain Fragments: Fragments corresponding to the loss of one or both of the deuterated palmitoyl (B13399708) (C16:0) chains are also expected.
-
-
Negative Ion Mode (CID):
-
Fatty Acyl Anions: The most characteristic fragments are the carboxylate anions of the fatty acyl chains. For d62-DPPE, this would be the deuterated palmitate anion.
-
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Detectable d62-DPPE Peak
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Parameters | Verify that the mass spectrometer is set to the correct ionization mode (positive or negative electrospray ionization). Ensure the mass range includes the expected precursor ion m/z of d62-DPPE. |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas), to maximize the ionization efficiency of d62-DPPE. |
| Sample Preparation Issues | Ensure that the final sample solvent is compatible with ESI. High concentrations of non-volatile salts can suppress the signal. Consider performing a sample cleanup step if matrix effects are suspected. |
| Low Concentration | Verify the concentration of the d62-DPPE standard being infused or injected. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Solvent Contamination | Run a solvent blank to check for background ions. Use high-purity solvents (LC-MS grade) for sample preparation and mobile phases. |
| In-Source Fragmentation | In-source fragmentation can generate interfering ions.[2] Optimize source conditions, particularly the cone voltage or fragmentor voltage, to minimize unwanted fragmentation in the ion source. |
| Co-eluting Species | If using liquid chromatography, optimize the chromatographic method to separate d62-DPPE from other sample components that may have similar m/z values. |
Issue 3: Inconsistent or Unreliable Quantification
| Possible Cause | Troubleshooting Step |
| Non-linear Response | Generate a calibration curve with varying concentrations of d62-DPPE to ensure a linear response in the desired concentration range. |
| Matrix Effects | Matrix components can enhance or suppress the ionization of d62-DPPE, leading to inaccurate quantification. Use a stable isotope-labeled internal standard (if d62-DPPE is not already being used as one) or perform a standard addition experiment to assess and correct for matrix effects. |
| Poor Chromatographic Peak Shape | If using LC-MS, poor peak shape (e.g., tailing or fronting) can affect integration and quantification. Ensure the column is not overloaded and that the mobile phase is appropriate for the analyte. |
Experimental Protocols
Protocol 1: Direct Infusion for Parameter Optimization
This protocol is for optimizing the ESI source and MS (B15284909)/MS parameters for d62-DPPE using direct infusion.
Materials:
-
d62-DPPE standard solution (e.g., 1 µg/mL in methanol (B129727):chloroform 1:1, v/v)
-
Syringe pump
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare a fresh dilution of the d62-DPPE standard in a solvent suitable for ESI (e.g., methanol with 0.1% formic acid for positive mode, or isopropanol:acetonitrile 1:1, v/v for negative mode).
-
Set up the syringe pump to infuse the d62-DPPE solution at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to full scan mode in the appropriate ionization mode (positive or negative).
-
Optimize the ESI source parameters (spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates) to obtain the maximum and most stable signal for the d62-DPPE precursor ion.
-
Switch to product ion scan mode and select the d62-DPPE precursor ion.
-
Vary the collision energy (in the collision cell) to find the optimal energy that produces the desired product ions with the highest intensity. This will be your optimal collision energy for MRM transitions.
Protocol 2: Developing a Multiple Reaction Monitoring (MRM) Method
This protocol outlines the steps to create an MRM method for the targeted quantification of d62-DPPE.
Procedure:
-
Select the Precursor Ion: Based on the direct infusion experiment, choose the most abundant and stable precursor ion for d62-DPPE (e.g., [M+H]+ in positive mode).
-
Select Product Ions: From the product ion scan in the direct infusion experiment, select two to three of the most intense and specific product ions. These will be your transitions for quantification and confirmation.
-
Optimize Collision Energy: For each precursor-product ion pair (transition), use the optimal collision energy determined during the infusion experiment.
-
Set Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak (if using LC-MS). A dwell time of 20-50 ms is a good starting point.
-
Create the MRM Method: Enter the precursor ion m/z, product ion m/z, collision energy, and dwell time for each transition into the mass spectrometer's method editor.
Predicted MRM Transitions for d62-DPPE:
The following table provides predicted MRM transitions for d62-DPPE based on the known fragmentation of PEs and the mass of d62-DPPE. Users must optimize these on their specific instrument.
| Ionization Mode | Precursor Ion [m/z] | Product Ion [m/z] | Predicted Product Ion Identity | Recommended Collision Energy Range (eV) |
| Positive ESI | 755.3 ([M+H]+) | To be determined empirically | Neutral loss of headgroup or fatty acyl chain fragments | 20 - 40 |
| Negative ESI | 753.3 ([M-H]-) | To be determined empirically | Deuterated palmitate anion | 25 - 45 |
Visualizations
Caption: Experimental workflow for d62-DPPE quantification.
Caption: Troubleshooting logic for poor d62-DPPE signal.
References
preventing degradation of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 (DPPE-d62) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for DPPE-d62?
A1: To ensure long-term stability, DPPE-d62 should be stored at or below -16°C.[1] For DPPE-d62 dissolved in an organic solvent, a storage temperature of -20°C ± 4°C is recommended.[1][2][3]
Q2: How should I store DPPE-d62 if it is supplied as a powder?
A2: As a fully saturated phospholipid, DPPE-d62 is relatively stable as a powder.[1][2][4] It should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[1][2] To prevent condensation, which can lead to degradation, it is crucial to allow the entire container to warm to room temperature before opening.[1][2][4]
Q3: What type of container is best for storing DPPE-d62 solutions?
A3: Always use glass containers with Teflon-lined closures for storing DPPE-d62 in organic solvents.[1][4][5] Storing organic solutions in plastic containers is not recommended, as plasticizers and other impurities can leach into the solvent and contaminate the product.[1][3][4]
Q4: Is it necessary to store DPPE-d62 under an inert atmosphere?
A4: Yes, for optimal stability, especially when in solution, it is recommended to store DPPE-d62 under an inert gas like argon or nitrogen.[1][2][3][4][5] This minimizes the risk of oxidation.
Q5: What are the primary degradation pathways for DPPE-d62?
A5: The two main degradation pathways for phospholipids (B1166683) like DPPE-d62 are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester linkages, while oxidation, although less likely for saturated lipids, can occur.
Q6: Can I store DPPE-d62 in an aqueous suspension?
A6: Long-term storage of phospholipids in aqueous suspensions is not recommended due to the increased risk of hydrolysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical analysis (e.g., LC-MS, GC-MS) | Contamination from storage container. | Ensure DPPE-d62 solution is stored in a glass vial with a Teflon-lined cap. Do not use plastic containers for storage of organic solutions.[1][4][5] |
| Degradation of the standard in solution. | For Hydrolysis: Use high-purity, anhydrous solvents. Ensure powdered standards are at room temperature before opening to prevent water condensation.[1] For Oxidation: Store solutions under an inert atmosphere (argon or nitrogen).[1][2][4] Minimize exposure to light and air.[6] | |
| Difficulty dissolving powdered DPPE-d62 | Condensation on the powder. | Allow the entire container of the powdered lipid to warm to room temperature before opening it. This prevents moisture from condensing on the cold powder.[1][2][4] |
| Loss of product over time | Adsorption to plastic surfaces during handling. | Use glass, stainless steel, or Teflon equipment when transferring organic solutions of lipids. Avoid using plastic pipette tips for organic solutions.[4][5] |
| Inconsistent experimental results | Multiple freeze-thaw cycles. | Aliquot the DPPE-d62 solution into single-use volumes to avoid repeated warming and cooling, which can accelerate degradation. |
Storage Condition Summary
| Form | Storage Temperature | Container Type | Atmosphere | Key Considerations |
| Powder | ≤ -16°C[1][2] | Glass, Teflon-lined cap[1][2][4] | Air or Inert Gas | Allow to warm to room temperature before opening to prevent condensation.[1][4] |
| Organic Solution | -20°C ± 4°C[1][2][3] | Glass, Teflon-lined cap[1][3][4] | Inert Gas (Argon or Nitrogen)[1][2][4] | Avoid plastic containers and pipette tips.[3][4][5] |
| Aqueous Suspension | Not Recommended for Long-Term Storage | N/A | N/A | Prone to hydrolysis over time.[4] |
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of DPPE-d62.
Caption: Troubleshooting workflow for DPPE-d62 stability issues.
Experimental Protocols
Protocol 1: Stability Assessment of DPPE-d62 by Thin-Layer Chromatography (TLC)
This protocol provides a method to qualitatively assess the degradation of DPPE-d62 by detecting the presence of hydrolysis products like lyso-PE.
Materials:
-
DPPE-d62 sample (stored and fresh standard)
-
Silica (B1680970) gel TLC plates
-
TLC development tank
-
Chloroform, Methanol (B129727), Ammonium Hydroxide (or water)
-
Iodine vapor chamber
-
Ninhydrin (B49086) spray reagent
-
Phosphorus spray reagent
-
Hot plate
Procedure:
-
Prepare TLC Migration Tanks:
-
Line the sides of two TLC tanks with filter paper.
-
Prepare two solvent systems:
-
System A (less polar): Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)
-
System B (more polar): Chloroform:Methanol:Water (65:25:4, v/v/v)[1]
-
-
Add approximately 1 cm of the respective solvent mixture to each tank and let it equilibrate.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the DPPE-d62 sample to be tested in an appropriate solvent (e.g., chloroform:methanol, 2:1) to a concentration of about 10-20 mg/mL.
-
On a fresh silica gel plate, spot a small amount of the test sample alongside a fresh, undegraded standard of DPPE-d62.
-
-
Plate Development:
-
Place the spotted TLC plate into the equilibrated development tank.
-
Allow the solvent to migrate up the plate until it is about 1-2 cm from the top.
-
Remove the plate and dry it thoroughly, a hot plate can be used to expedite solvent removal.[1]
-
-
Visualization:
-
Iodine: Place the dried plate in a chamber with iodine crystals. Most lipids will appear as yellow-brown spots. Mark the spots lightly with a pencil.
-
Ninhydrin: Spray the plate with ninhydrin reagent and heat it gently. Primary amines, such as in DPPE and its lyso-form, will appear as purple spots.[1]
-
Phosphorus Spray: Spray the plate with a phosphorus-specific stain (e.g., Molybdenum Blue). All phosphorus-containing lipids will appear as blue spots upon heating.[1]
-
-
Interpretation:
-
Compare the spot(s) from the test sample to the fresh standard.
-
The appearance of a more polar spot (lower Rf value) that is positive for both ninhydrin and phosphorus staining may indicate the presence of the hydrolysis product, lyso-PE.
-
Caption: Workflow for assessing DPPE-d62 stability using TLC.
Protocol 2: Quantitative Analysis of DPPE-d62 Degradation by HPLC-MS
This protocol allows for the separation and quantification of DPPE-d62 and its potential degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
HPLC system with a suitable detector (e.g., ELSD or MS)
-
Mass Spectrometer (e.g., Q-Trap or similar)
-
C18 reverse-phase HPLC column
-
DPPE-d62 samples (test and standards)
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the DPPE-d62 sample in a suitable organic solvent (e.g., methanol or isopropanol).
-
Prepare a series of calibration standards of a known fresh DPPE-d62 lot.
-
Filter all samples and standards through a 0.2 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Scan Type: Full scan to identify parent ions of DPPE-d62 and potential degradation products. Targeted methods like precursor ion scanning, neutral loss scanning, or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.[7][8]
-
Expected m/z: Monitor for the mass-to-charge ratio of intact DPPE-d62 and potential hydrolysis products (lyso-PE-d31).
-
-
Data Analysis:
-
Integrate the peak area of the DPPE-d62 in the test sample.
-
Identify and integrate the peak areas of any degradation products.
-
Quantify the amount of intact DPPE-d62 in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Calculate the percentage of degradation by comparing the amount of degradation products to the initial amount of DPPE-d62.
-
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Response Analysis of Phospholipid Bilayers Using Ellipsometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Deuterated Standards in Chromatography
Welcome to the technical support center for addressing challenges with deuterated internal standards in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and resolving issues related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than the non-deuterated analyte?
A1: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This phenomenon, known as the chromatographic isotope effect, is due to the small differences in lipophilicity and molecular interactions caused by the substitution of hydrogen with deuterium (B1214612).[2][3] The number of deuterium atoms can influence the magnitude of this shift; a higher number of deuterium atoms can lead to a larger difference in retention time.[3]
Q2: Can a small retention time shift between my analyte and deuterated standard affect my results?
A2: Yes, even a slight separation can compromise analytical accuracy, especially in LC-MS analysis.[1][2] If the analyte and internal standard do not co-elute completely, they may experience different levels of ion suppression or enhancement from matrix components.[1][4] This differential matrix effect can lead to inaccurate and inconsistent quantitative results.[2][5] In some cases, this has been shown to cause errors as high as 40%.[6]
Q3: My deuterated standard's peak is tailing. What are the common causes?
A3: Peak tailing for deuterated standards, as with other analytes, can stem from several factors. One primary cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[7][8][9] Other potential causes include column degradation or contamination, issues with the mobile phase pH being too close to the analyte's pKa, or extra-column effects like dead volumes in the system.[7][10][11]
Q4: I am observing peak splitting only for my deuterated standard. What could be the issue?
A4: Peak splitting specifically for the deuterated standard can be perplexing. One possibility is contamination of the deuterated standard with its non-deuterated analog.[12] It is also important to verify that the injection solvent is compatible with the mobile phase, as a solvent mismatch can cause peak distortion.[7][13] In some cases, issues within the injector or autosampler, such as a scratched valve rotor, could also lead to split peaks.[10]
Q5: Are there alternatives to deuterated standards that can mitigate these peak shape and co-elution issues?
A5: Yes, stable isotope-labeled standards using ¹³C or ¹⁵N are excellent alternatives.[4] These isotopes cause a smaller fractional change in mass and do not significantly alter the molecular properties that influence chromatographic retention.[4] Consequently, ¹³C-labeled internal standards, for example, typically co-elute almost perfectly with the non-labeled analyte.[4] However, they are often more expensive and less readily available than deuterated standards.[4]
Troubleshooting Guides
Issue 1: Poor Co-elution of Deuterated Standard and Analyte
This guide will help you diagnose and resolve issues arising from a retention time difference between your analyte and its deuterated internal standard.
Symptoms:
-
Noticeable separation in retention time between the analyte and the deuterated internal standard.[5]
-
Inaccurate or inconsistent quantitative results.[1]
-
High variability in the analyte/internal standard peak area ratio across a set of samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor co-elution.
Experimental Protocol: Assessing Co-elution
-
Objective: To visually and quantitatively assess the degree of co-elution between the analyte and the deuterated internal standard.
-
Procedure: a. Prepare a neat solution containing both the analyte and the deuterated internal standard at a known concentration. b. Inject this solution into the LC-MS/MS system. c. Acquire the data by monitoring the appropriate mass transitions for both the analyte and the internal standard. d. Overlay the resulting chromatograms in the data analysis software. e. Visually inspect the peak apexes and the peak widths to determine the extent of overlap. f. Calculate the resolution between the two peaks. A resolution of less than 1.0 indicates significant overlap.
Issue 2: Peak Tailing of the Deuterated Standard
This guide provides a systematic approach to identifying and remedying the causes of peak tailing for your deuterated internal standard.
Symptoms:
-
Asymmetrical peak shape with a trailing edge.
-
Reduced peak height and increased peak width.
-
Poor integration and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Diagnosing Column Health
-
Objective: To determine if column degradation is the cause of peak tailing.
-
Procedure: a. Inject a standard mix on the suspect column and record the chromatogram, paying attention to peak shape and retention time. b. Replace the suspect column with a new column of the same type. c. Inject the same standard mix under identical conditions. d. Compare the chromatograms. If the peak shape improves significantly with the new column, the old column was the source of the problem.[8] e. Consider implementing a guard column and a more rigorous sample clean-up procedure to extend column lifetime.[10]
Data Presentation
Table 1: Hypothetical Data on the Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte pKa | Peak Asymmetry Factor (As) |
| 3.0 | 5.0 | 1.1 |
| 4.0 | 5.0 | 1.5 |
| 5.0 | 5.0 | 2.1 |
| 6.0 | 5.0 | 1.8 |
| 7.0 | 5.0 | 1.3 |
Note: Peak asymmetry is often minimized when the mobile phase pH is at least 2 units away from the analyte's pKa.[11][13]
Table 2: Impact of Internal Standard Type on Retention Time Difference
| Analyte | Internal Standard Type | Retention Time Difference (Analyte - IS) in seconds |
| Testosterone | Testosterone-d3 | 3.6 |
| Testosterone | Testosterone-¹³C₃ | 0.6 |
| Fluconazole | Fluconazole-d4 | 4.2 |
| Fluconazole | Fluconazole-¹³C₂ | 0.8 |
Note: ¹³C-labeled standards generally exhibit a much smaller retention time shift compared to their deuterated counterparts.[4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. halocolumns.com [halocolumns.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. pubs.acs.org [pubs.acs.org]
d62-DPPE solubility issues in organic solvents
Technical Support Center: d62-DPPE
This guide provides troubleshooting and frequently asked questions regarding solubility issues with 1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine (d62-DPPE).
Frequently Asked Questions (FAQs)
Q1: What is d62-DPPE?
A1: d62-DPPE is a deuterated form of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). It is a phospholipid with two saturated 16-carbon (palmitoyl) fatty acid chains where 62 hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) or as a tracer in metabolic studies.[1] Like its non-deuterated counterpart, it is a major component of biological membranes.[1][2]
Q2: What is the expected effect of deuteration on solubility?
A2: For low-resolution studies and general solubility purposes, deuterated and non-deuterated (hydrogenous) lipids are often considered interchangeable.[3] While heavy isotope labeling can slightly alter properties like phase transition temperature, the overall solubility behavior in common organic solvents is expected to be very similar to standard DPPE.[3]
Q3: In which organic solvents is d62-DPPE expected to be soluble?
A3: Based on data for the non-deuterated analog (DPPE), d62-DPPE should be soluble in chlorinated solvents like chloroform (B151607) and dichloromethane.[4][5][6] Solubility in polar solvents such as methanol (B129727) and ethanol (B145695) is limited.[4][7] For challenging dissolutions, a mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for phospholipids.[8]
Q4: How should I handle and store d62-DPPE to ensure its integrity?
A4: d62-DPPE, especially when supplied as a solid powder, should be stored desiccated at -20°C and protected from light.[9][10] Before opening, the vial must be warmed to room temperature to prevent moisture condensation, which can lead to hydrolysis.[9] For long-term storage, it is recommended to dissolve the lipid in a high-purity organic solvent and store the solution in a glass vial with a Teflon-lined cap at -20°C.[9] Avoid storing organic solutions in plastic containers, as plasticizers can leach and contaminate the sample.[9]
Troubleshooting Guide: Dissolution Issues
Problem: My d62-DPPE powder is not dissolving, and the solution appears cloudy or has visible particulates.
This is a common issue with long-chain, saturated phospholipids. The troubleshooting workflow below can help identify and resolve the problem.
Caption: Troubleshooting workflow for d62-DPPE dissolution.
Quantitative Data Summary
While specific quantitative solubility data for the d62-deuterated version is not readily published, the values for its hydrogenous analog, DPPE, serve as a reliable guide.
| Solvent System | Solubility | Temperature | Notes | Source |
| Chloroform | ~3 mg/mL | Ambient | May require gentle warming or sonication for complete dissolution. | [5] |
| Dichloromethane | Soluble | Ambient | A recommended solvent for stock solution preparation. | [4] |
| Methanol | Sparingly Soluble | Ambient | Less soluble compared to chlorinated solvents. | [4][8] |
| Ethanol | Sparingly Soluble | Ambient | Solubility is limited. | [4][7] |
| Chloroform/Methanol (2:1, v/v) | Soluble | Ambient | A standard mixture for dissolving polar lipids. | [8] |
Experimental Protocols
Protocol 1: Preparation of a d62-DPPE Stock Solution in Chloroform
This protocol describes the standard procedure for dissolving d62-DPPE from a solid powder to create a stock solution.
Materials:
-
d62-DPPE (solid powder)
-
High-purity chloroform (HPLC grade or equivalent)
-
Glass vial with Teflon-lined cap
-
Glass syringe or pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of d62-DPPE powder to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.[9]
-
Weigh (if necessary): If not using a pre-weighed amount, weigh the desired quantity of lipid in a suitable glass container.
-
Add Solvent: In a fume hood, use a glass syringe or pipette to add the calculated volume of chloroform to the vial to achieve the desired concentration (e.g., 1-3 mg/mL).[6]
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Inspect: Visually inspect the solution. If any particulates remain or the solution is cloudy, proceed to the next steps.
-
Warming (Optional): Gently warm the vial in a water bath set to 37-40°C for 10-15 minutes.[11] Periodically vortex the sample during warming. Caution: Do not overheat, as it can degrade the lipid.
-
Sonication (Optional): If warming is insufficient, place the vial in a water bath sonicator for 2-5 minutes, or until the solution becomes clear.[9]
-
Final Inspection: A successful dissolution will result in a perfectly clear solution with no visible particulates.
-
Storage: Store the stock solution in the sealed glass vial at -20°C.[9]
Caption: Experimental workflow for d62-DPPE stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
mass spectral fragmentation pattern of d62-DPPE for identification
Welcome to the technical support center for the mass spectral analysis of d62-Dipalmitoylphosphatidylethanolamine (d62-DPPE). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the identification of d62-DPPE through its mass spectral fragmentation pattern, detailed experimental protocols, and troubleshooting advice for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the protonated molecule ([M+H]⁺) of d62-DPPE?
A1: The molecular formula of d62-DPPE is C₄₁H₂₄D₆₂NO₈P. The monoisotopic mass of the neutral molecule is approximately 753.9 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ will be approximately 754.9.
Q2: What are the characteristic fragmentation patterns of d62-DPPE in positive ion ESI-MS/MS?
A2: In positive ion mode, d62-DPPE is expected to exhibit a characteristic neutral loss of the phosphoethanolamine headgroup. This corresponds to a neutral loss of 141 Da. The fragmentation of the deuterated fatty acyl chains will also be observed.
Q3: How does the fragmentation pattern of d62-DPPE differ from its non-deuterated counterpart (DPPE) in negative ion mode?
A3: In negative ion mode, both d62-DPPE and DPPE will primarily show the deprotonated molecule [M-H]⁻. The major fragments will correspond to the loss of the fatty acyl chains. For d62-DPPE, the m/z values of the fragments containing the deuterated palmitoyl (B13399708) chains will be shifted by +31 Da for each chain compared to the fragments of unlabeled DPPE.
Q4: What are common adducts observed in the mass spectra of phospholipids (B1166683) like d62-DPPE?
A4: Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) adducts in positive ion mode. In negative ion mode, formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) adducts may be observed, depending on the solvents used in the mobile phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectral analysis of d62-DPPE.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient ionization of d62-DPPE.- Low sample concentration.- Ion suppression from matrix components. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow rates).- Ensure adequate sample concentration.- Improve sample cleanup to remove interfering substances like salts and detergents. Consider using phospholipid removal plates.[1] |
| Poor Peak Shape in LC-MS | - Inappropriate chromatographic column or mobile phase.- Column overloading. | - Use a suitable column for lipid analysis (e.g., C18 or HILIC).- Optimize the mobile phase gradient.- Reduce the amount of sample injected onto the column. |
| Unexpected m/z Peaks | - Presence of adducts (Na⁺, K⁺, etc.).- In-source fragmentation.- Contamination from sample preparation or the LC-MS system. | - Identify common adducts by their characteristic mass shifts.- Optimize source conditions to minimize in-source fragmentation.- Run blank injections to identify sources of contamination. |
| Difficulty in Distinguishing d62-DPPE from Endogenous PEs | - Co-elution of d62-DPPE with endogenous, non-deuterated PEs. | - Optimize the chromatographic separation to resolve d62-DPPE from other lipids.- Utilize high-resolution mass spectrometry to distinguish between the masses of the deuterated standard and endogenous lipids. |
| Inaccurate Quantification | - Non-linear detector response.- Incomplete extraction of the analyte.- Isotopic interference from naturally abundant isotopes. | - Generate a calibration curve with a range of concentrations.- Optimize the lipid extraction protocol for PEs.- Use software that can correct for the contribution of natural isotopes to the signal of the deuterated standard.[2] |
| Chromatographic Shift of Deuterated Standard | The deuterium-labeled standard may elute at a slightly different retention time than the non-deuterated analyte due to the "chromatographic isotope effect".[3] | Be aware that complete co-elution may not be possible and set integration windows accordingly.[3] |
| Metabolic Scrambling of Isotopic Label | The organism being studied may metabolize the deuterated lipid, leading to the incorporation of deuterium (B1214612) into other molecules.[4] | Analyze tandem mass spectra to identify unexpected labeled species and consider this during data interpretation.[4] |
Mass Spectral Fragmentation Pattern of d62-DPPE
The following tables summarize the expected major fragment ions for d62-DPPE in both positive and negative ion ESI-MS/MS. The m/z values are calculated based on the fragmentation of the protonated molecule [M+H]⁺ (m/z ≈ 754.9) in positive mode and the deprotonated molecule [M-H]⁻ (m/z ≈ 752.9) in negative mode. The perdeuterated palmitoyl chain (d31-palmitoyl) has a mass of approximately 286.5 g/mol , while the non-deuterated palmitoyl chain has a mass of approximately 255.4 g/mol .
Positive Ion Mode ESI-MS/MS
| Fragment Ion Description | Proposed Structure/Formula | Expected m/z |
| Protonated Molecule | [C₄₁H₂₄D₆₂NO₈P + H]⁺ | ~754.9 |
| Neutral Loss of Phosphoethanolamine | [M+H - C₂H₈NO₄P]⁺ | ~613.9 |
| Lysophosphatidylethanolamine (loss of one d31-palmitoyl ketene) | [M+H - C₁₆D₃₀O]⁺ | ~482.6 |
| d31-Palmitoyl acylium ion | [C₁₆D₃₁O]⁺ | ~287.5 |
Negative Ion Mode ESI-MS/MS
| Fragment Ion Description | Proposed Structure/Formula | Expected m/z |
| Deprotonated Molecule | [C₄₁H₂₄D₆₂NO₈P - H]⁻ | ~752.9 |
| d31-Palmitate carboxylate anion | [C₁₆HD₃₀O₂]⁻ | ~286.5 |
| Lysophosphatidylethanolamine (loss of one d31-palmitic acid) | [M-H - C₁₆HD₃₁O₂]⁻ | ~466.4 |
Experimental Protocols
Sample Preparation for LC-MS Analysis of d62-DPPE
A common method for extracting phospholipids from biological samples is a modified Bligh-Dyer or Folch extraction.
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent, such as methanol (B129727).
-
Lipid Extraction: Add chloroform (B151607) and water to the homogenate to create a biphasic system (chloroform:methanol:water, typically in a 2:1:0.8 v/v/v ratio).
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers. The lipids, including d62-DPPE, will be in the lower organic layer.
-
Drying and Reconstitution: Carefully collect the organic layer, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or isopropanol).[5][6]
For plasma or serum samples, a simple protein precipitation with a cold solvent like isopropanol (B130326) can be effective.
LC-MS/MS Method for d62-DPPE Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separating phospholipids.[6]
-
Mobile Phase A: Water with an additive such as formic acid or ammonium formate to improve ionization.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and isopropanol, also with an additive.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan MS to identify the precursor ion of d62-DPPE, followed by product ion scans (MS/MS) to obtain the fragmentation pattern. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the precursor ion.
-
Visualizations
Fragmentation Pathway of d62-DPPE (Positive Ion Mode)
Caption: Positive ion fragmentation of d62-DPPE.
Experimental Workflow for d62-DPPE Analysis
References
- 1. news-medical.net [news-medical.net]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
correcting for isotope effects with d62-DPPE in quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using d62-DPPE (1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine) as an internal standard in quantitative mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of d62-DPPE?
d62-DPPE is a deuterated form of dipalmitoylphosphatidylethanolamine (DPPE). The "d62" indicates that 62 hydrogen atoms in the two palmitoyl (B13399708) (16:0) fatty acid chains have been replaced with deuterium. This high level of deuteration provides a significant mass shift from the endogenous analyte, minimizing the risk of isotopic overlap.
Q2: Why is my deuterated internal standard (d62-DPPE) eluting at a different retention time than the unlabeled DPPE?
This phenomenon is known as the chromatographic isotope effect. Deuterated compounds, especially those with a high degree of deuteration like d62-DPPE, can have slightly different physicochemical properties compared to their non-deuterated counterparts. This can lead to a small shift in retention time, with the deuterated standard often eluting slightly earlier in reversed-phase chromatography.
Q3: How does d62-DPPE help in correcting for matrix effects?
Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since d62-DPPE is chemically almost identical to the endogenous DPPE, it is assumed to experience similar matrix effects. By adding a known amount of d62-DPPE to the sample early in the workflow, the ratio of the analyte signal to the internal standard signal can be used to normalize for variations in sample preparation and ionization efficiency, leading to more accurate and precise results.
Q4: What are the expected fragmentation patterns for d62-DPPE in tandem mass spectrometry (MS/MS)?
The fragmentation of phosphatidylethanolamines (PEs) is well-characterized and depends on the ionization mode.
-
Positive Ion Mode: In positive ion mode, PEs typically show a characteristic neutral loss of the phosphoethanolamine headgroup (141 Da for unlabeled PE). For d62-DPPE, this neutral loss will still be 141 Da as the deuteration is on the fatty acid chains. The precursor ion will be the [M+H]+ of d62-DPPE.
-
Negative Ion Mode: In negative ion mode, PEs often show product ions corresponding to the carboxylate anions of the fatty acyl chains. For d62-DPPE, you would expect to see a product ion corresponding to the deuterated palmitic acid ([C16D31O2]-).
Predicted Fragmentation of d62-DPPE
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Description |
| Positive | [M+H]+ | [M+H - 141.02]+ | Neutral loss of the phosphoethanolamine headgroup. |
| Negative | [M-H]- | 287.35 | Fragment corresponding to the deuterated palmitate anion [C16D31O2]-. |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Troubleshooting Guide
Issue 1: Poor reproducibility of the analyte/internal standard peak area ratio.
| Possible Cause | Troubleshooting Steps |
| Inconsistent addition of internal standard | Ensure precise and consistent addition of the d62-DPPE solution to all samples and standards. Use a calibrated pipette and vortex thoroughly after addition. |
| Differential matrix effects | While d62-DPPE corrects for a significant portion of matrix effects, severe ion suppression can still impact reproducibility. Optimize sample preparation to remove more matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Instability of d62-DPPE | Ensure proper storage of the d62-DPPE stock solution (typically at -20°C or lower in a glass vial with a Teflon-lined cap). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly. |
| Chromatographic issues | A deteriorating column can lead to poor peak shapes and inconsistent integration. Try flushing or replacing the analytical column. |
Issue 2: The d62-DPPE and endogenous DPPE peaks are not baseline separated or show significant co-elution with interfering peaks.
| Possible Cause | Troubleshooting Steps |
| Suboptimal chromatographic conditions | Optimize the LC gradient (mobile phase composition and gradient slope) to improve the separation of DPPE from other phospholipids (B1166683) and matrix components. |
| Matrix interference | Enhance sample clean-up procedures to remove interfering lipids. Phospholipid depletion plates or specific SPE cartridges can be effective. |
Issue 3: Low signal intensity for d62-DPPE.
| Possible Cause | Troubleshooting Steps |
| Degradation of the internal standard | Verify the integrity of the d62-DPPE stock solution. If degradation is suspected, prepare a fresh stock from a new vial. |
| Incorrect MS parameters | Optimize the MS parameters for d62-DPPE, including collision energy and precursor/product ion selection, to maximize signal intensity. |
| Ion suppression | Severe matrix effects can significantly reduce the signal. Implement more rigorous sample cleanup. |
Experimental Protocols
General Protocol for Quantitative Analysis of DPPE using d62-DPPE Internal Standard
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation and Lipid Extraction (Folch Method)
-
To 100 µL of plasma or homogenized tissue, add a known amount of d62-DPPE solution in methanol.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids. The gradient should be optimized for the specific separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), run in both positive and negative ion modes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DPPE (Analyte): Monitor the appropriate precursor/product ion transitions for the specific DPPE species of interest.
-
d62-DPPE (Internal Standard): Monitor the precursor/product ion transitions as outlined in the fragmentation table above.
-
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of phospholipids using deuterated internal standards by LC-MS/MS. These values are representative and should be established for each specific assay.
| Parameter | Typical Performance Range |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
These values are based on generally accepted performance for similar lipidomics assays and may vary.
Visualizations
Technical Support Center: Enhancing d62-DPPE Signal Intensity in Mass Spectrometry
Welcome to the technical support center for optimizing the mass spectrometry analysis of d62-dipalmitoylphosphatidylethanolamine (d62-DPPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low d62-DPPE signal intensity in my mass spectrometry data?
A1: Low signal intensity for d62-DPPE can stem from several factors, including:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix and the presence of interfering substances can significantly suppress the ionization of d62-DPPE.
-
Matrix Effects: Co-eluting compounds from the biological matrix can compete with d62-DPPE for ionization, leading to reduced signal intensity.
-
Poor Ionization Efficiency: The settings of your ion source (e.g., ESI or MALDI) may not be optimal for d62-DPPE.
-
Adduct Formation: The signal of your analyte of interest might be distributed among various adducts (e.g., sodium, potassium), lowering the intensity of the primary protonated or deprotonated molecule.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general decrease in sensitivity.
Q2: Which ionization technique is best for d62-DPPE analysis?
A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of phospholipids (B1166683) like d62-DPPE. ESI is commonly coupled with liquid chromatography (LC) for quantitative analysis from complex mixtures. MALDI is often used for imaging mass spectrometry and the analysis of purified samples. The choice depends on your specific application and available instrumentation.
Q3: How can I minimize matrix effects when analyzing d62-DPPE?
A3: To minimize matrix effects, a robust sample preparation protocol is crucial. This can include:
-
Solid-Phase Extraction (SPE): SPE can effectively remove salts, detergents, and other interfering substances from your sample.
-
Liquid-Liquid Extraction (LLE): LLE is a classic method to separate lipids from aqueous-soluble components.
-
Chromatographic Separation: Utilizing a well-optimized liquid chromatography method can separate d62-DPPE from co-eluting matrix components before they enter the mass spectrometer.
Q4: What is the significance of adduct formation for d62-DPPE, and how can I control it?
A4: Phospholipids like d62-DPPE readily form adducts with cations such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). While these adducts can be useful for confirming the molecular weight, they can also split the ion signal, reducing the intensity of the desired protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion. To control adduct formation, you can:
-
Use high-purity solvents and reagents to minimize salt contamination.
-
Incorporate mobile phase additives like ammonium (B1175870) formate, which can promote the formation of a single, desired adduct.
Troubleshooting Guides
Issue 1: Low or No d62-DPPE Signal
This guide provides a systematic approach to troubleshooting a lack of d62-DPPE signal.
Caption: Troubleshooting workflow for low or no d62-DPPE signal.
Issue 2: High Background Noise Obscuring d62-DPPE Signal
High background noise can significantly impact the signal-to-noise ratio (S/N) of your d62-DPPE peak.
Caption: Troubleshooting workflow for high background noise.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the signal intensity of DPPE and related compounds. This data can be used as a starting point for the optimization of your d62-DPPE analysis.
Table 1: Effect of ESI Source Parameters on DPPE Signal Intensity
| Parameter | Value 1 | Relative Intensity | Value 2 | Relative Intensity |
| Ion Spray Voltage | 4500 V | 100% | 5500 V | 125% |
| Temperature | 550 °C | 100% | 650 °C | 115% |
| Curtain Gas | 20 psi | 100% | 30 psi | 130% |
| Source Gas 1 | 40 psi | 100% | 50 psi | 120% |
| Source Gas 2 | 40 psi | 100% | 50 psi | 118% |
Table 2: Comparison of MALDI Matrices for Phospholipid Analysis
| Matrix | Analyte | Signal-to-Noise (S/N) Improvement vs. DHB |
| Graphene Oxide | PC | ~6x |
| Graphene Oxide | PE | ~22x |
| Graphene Oxide | PG | ~97x |
| Graphene Oxide | PS | ~15x |
| 9-Aminoacridine (9-AA) | Phospholipids (Negative Mode) | Generally higher than DHB |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PG: Phosphatidylglycerol, PS: Phosphatidylserine, DHB: 2,5-Dihydroxybenzoic acid.
Experimental Protocols
Protocol 1: Phospholipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for the extraction of d62-DPPE from plasma samples.
Caption: Workflow for phospholipid extraction from plasma.
Methodology:
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids using a glass pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Cleanup
This protocol can be used to remove interfering substances and enrich for d62-DPPE.
Methodology:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the reconstituted lipid extract (from Protocol 1, redissolved in a low organic solvent percentage) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water:methanol (95:5, v/v) solution to remove polar interferences.
-
Elution: Elute the phospholipids, including d62-DPPE, with 2 mL of methanol, followed by 2 mL of chloroform:methanol (2:1, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
handling and aliquoting powdered deuterated lipid standards
Welcome to the technical support center for handling and aliquoting powdered deuterated lipid standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for powdered deuterated lipid standards?
Deuterated lipid standards in powdered form should be stored at or below -16°C to ensure long-term stability.[1][2] For lipids that have been dissolved in an organic solvent, a storage temperature of -20°C ± 4°C is recommended.[1][2] It is generally not advised to store organic solutions below -30°C unless they are in a sealed glass ampoule.[1]
Q2: How should I handle powdered deuterated lipids that are unsaturated?
Lipids with one or more double bonds in their fatty acid chains (unsaturated lipids) are not stable as powders.[1][2][3][4] They are highly hygroscopic and can quickly absorb moisture, which can lead to hydrolysis and oxidation.[1][2][3][4] Therefore, unsaturated powdered deuterated lipids should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.[1][2][3][4]
Q3: What is the correct procedure for opening a new vial of powdered deuterated lipid?
To prevent moisture from condensing on the cold powder, it is crucial to allow the entire container to warm to room temperature before opening it.[1][2] This can be achieved by placing the vial in a desiccator at room temperature for 30-60 minutes.[1] Once at room temperature, the vial can be opened safely.
Q4: What type of container is best for storing deuterated lipid solutions?
Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1][2][3][4] Storing these solutions in plastic containers such as polystyrene, polyethylene, or polypropylene (B1209903) is not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.[1][2][3][4] However, aqueous suspensions of lipids can be stored in plastic containers.[1][2][3]
Q5: Which solvents are recommended for reconstituting powdered deuterated lipids?
The choice of solvent depends on the lipid's polarity. Lipids are generally soluble in non-polar organic solvents like chloroform, ether, benzene, and acetone.[5][6] For creating stock solutions, high-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are often recommended.[7] A common solvent mixture for dissolving phospholipids (B1166683) is chloroform/methanol.[8] It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, compromising the isotopic purity of the standard.[7]
Q6: My powdered lipid became gummy and stuck to the weighing paper. What happened?
This typically occurs with hygroscopic lipids, which are lipids that readily absorb moisture from the air.[9] This includes lipids with short fatty acid chains or those with double bonds (unsaturated).[9] To avoid this, these lipids should be handled in a dry environment (e.g., a dry box) or dissolved in an organic solvent for aliquoting.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity in Mass Spectrometry | Degradation of the Standard: The lipid may have oxidized or hydrolyzed due to improper storage or handling. | - Ensure unsaturated lipids were stored as a solution, not as a powder.[1][2][3][4] - Verify storage at the correct temperature (≤ -16°C for powders, -20°C for solutions).[1][2] - Minimize freeze-thaw cycles. |
| Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent. | - Gently warm or sonicate the solution to aid dissolution. Be cautious with unsaturated lipids as they are more prone to degradation.[1] - Confirm the solvent is appropriate for the specific lipid class. | |
| Unexpected Peaks or Mass Shifts in Mass Spectrometry | Contamination: Impurities may have been introduced from storage containers or handling equipment. | - Always use glass containers with Teflon-lined caps (B75204) for organic solutions.[1][2][3][4] - Use glass or stainless steel pipettes for transferring organic solutions.[2][3][4] - Ensure all glassware is meticulously clean. |
| Formation of Adducts: Lipids can form adducts with ions (e.g., Na+, K+) present in the solvent or sample matrix. | - This is common in mass spectrometry. Identify the expected adducts for your lipid and solvent system.[1] | |
| Variable Quantitative Results | Inaccurate Aliquoting: Weighing small quantities of powder can be inaccurate. | - For hygroscopic or very small quantities, it is more accurate to dissolve the entire contents of the vial to create a stock solution of a known concentration. Aliquot the solution for experiments. |
| Isotopic Exchange: Deuterium atoms may have exchanged with hydrogen atoms from the solvent. | - Use aprotic solvents whenever possible.[7] - If using aqueous solutions, maintain a neutral pH.[10] - Store solutions at low temperatures.[10] |
Data Presentation
Summary of Storage Conditions for Deuterated Lipids
| Form | Lipid Type | Storage Temperature | Recommended Container | Key Considerations |
| Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder.[1][2][3][4] |
| Powder | Unsaturated | Not Recommended | Not Applicable | Highly hygroscopic; should be dissolved in an organic solvent immediately upon receipt.[1][2][3][4] |
| Organic Solution | All Types | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2][3][4] |
| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Powdered Deuterated Lipid Standard
This protocol outlines the steps for properly dissolving a powdered deuterated lipid standard to create a stock solution.
Materials:
-
Deuterated lipid standard (powder) in its original vial
-
High-purity organic solvent (e.g., chloroform, methanol, or a mixture)
-
Glass syringe or pipette
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen), if available
Procedure:
-
Equilibrate to Room Temperature: Remove the vial containing the powdered lipid from the freezer and place it in a desiccator at room temperature. Allow it to warm up completely (typically 30-60 minutes) to prevent atmospheric moisture from condensing on the cold powder when opened.[1][2]
-
Prepare for Dissolution: Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.
-
Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be observed.[1][7]
-
Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Inert Atmosphere (Recommended): If possible, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing. This displaces oxygen and helps prevent the oxidation of unsaturated lipids.[1][2][3]
-
Label and Store: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store in the freezer at -20°C ± 4°C.[1]
Protocol 2: Aliquoting a Deuterated Lipid Stock Solution
This protocol describes how to prepare smaller, ready-to-use aliquots from a stock solution to minimize freeze-thaw cycles and reduce the risk of contamination.
Materials:
-
Deuterated lipid stock solution
-
Multiple small glass vials with Teflon-lined caps
-
Glass syringe or pipette
-
Inert gas (argon or nitrogen), if available
Procedure:
-
Equilibrate Stock Solution: Allow the stock solution to warm to room temperature before opening.
-
Dispense Aliquots: Using a clean glass pipette or syringe, dispense the desired volume of the stock solution into each of the smaller vials. The volume should be appropriate for a single experiment or a small number of related experiments.
-
Inert Atmosphere (Recommended): For each aliquot, flush the headspace with a gentle stream of argon or nitrogen before tightly sealing the cap.
-
Label and Store: Label each aliquot vial with the lipid name, concentration, solvent, and date of preparation. Store all aliquots in the freezer at -20°C ± 4°C.[1]
-
Usage: For each experiment, remove only one aliquot vial from the freezer, allow it to warm to room temperature, and use as needed. Discard any unused portion of the aliquot if there are concerns about stability or contamination.
Mandatory Visualization
Caption: Workflow for Handling and Aliquoting Powdered Deuterated Lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Ch26: Lipids [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting d62-DPPE Signal Decline
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common issue of signal decline for the internal standard d62-DPPE (1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine) in mass spectrometry applications. Phospholipids (B1166683), like d62-DPPE, are known to contribute to ion source contamination, leading to a gradual decrease in signal intensity and compromising data quality.
Frequently Asked Questions (FAQs)
Q1: Why is my d62-DPPE internal standard signal decreasing over a series of injections?
A gradual decline in the d62-DPPE signal is often an indication of ion source contamination.[1] Phospholipids are known to be "sticky" and can accumulate on the surfaces of the ion source components, such as the sample cone and ion transfer optics. This buildup can interfere with the efficient ionization and transmission of ions to the mass analyzer, resulting in a loss of sensitivity.[1]
Q2: What are the primary causes of ion source contamination in lipidomics studies?
The primary causes of ion source contamination in lipidomics are the non-volatile components of the sample matrix. Phospholipids, salts, and other endogenous molecules from biological samples can deposit on the ion source surfaces. Over time, this accumulation leads to a phenomenon known as "ion suppression," where the signal of the analyte of interest is reduced.
Q3: How often should I clean my ion source when analyzing samples containing phospholipids?
The frequency of ion source cleaning depends on the sample throughput, the concentration of phospholipids in the samples, and the cleanliness of the samples after extraction. A proactive approach is to monitor the signal intensity of internal standards like d62-DPPE. A significant and consistent decline in the signal is a strong indicator that the ion source requires cleaning. Some laboratories performing high-throughput lipidomics may need to clean their ion source weekly or even more frequently.
Q4: Can poor sample preparation contribute to a faster d62-DPPE signal decline?
Yes, inadequate sample preparation is a major contributor to rapid ion source fouling. Effective removal of proteins and other matrix components that are not lipids of interest is crucial.[2] Techniques like liquid-liquid extraction or solid-phase extraction are designed to enrich lipids while removing interfering substances, thereby reducing the load on the ion source.[2][3]
Troubleshooting Guide: A Step-by-Step Approach to Resolving d62-DPPE Signal Decline
If you are experiencing a decline in your d62-DPPE signal, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Confirm the Signal Decline
Before proceeding with extensive troubleshooting, confirm that the signal decline is consistent and not a result of random fluctuations.
-
Action: Re-inject a quality control (QC) sample or a standard solution containing a known concentration of d62-DPPE.
-
Expected Outcome: If the signal remains low or continues to decline, it confirms a systematic issue.
Step 2: Investigate Sample Preparation and LC System
Rule out issues with your sample preparation and liquid chromatography (LC) system.
-
Action:
-
Expected Outcome: If the signal is restored after preparing a fresh standard or if issues are found and rectified in the LC system, the problem likely lies there. If the signal decline persists with a fresh standard and a well-maintained LC system, the ion source is the probable culprit.
Step 3: Ion Source Cleaning
A contaminated ion source is the most common cause of a gradual signal decline for phospholipids.
-
Action: Perform a thorough cleaning of the ion source components.
-
Expected Outcome: A significant recovery of the d62-DPPE signal after cleaning indicates that ion source contamination was the root cause.
Experimental Protocols
Protocol 1: Monitoring d62-DPPE Signal as an Ion Source Cleanliness Metric
This protocol outlines a procedure for using d62-DPPE to monitor the performance and cleanliness of the mass spectrometer's ion source.
Objective: To establish a baseline for d62-DPPE signal intensity and track its performance over multiple injections to determine the necessity of ion source cleaning.
Materials:
-
d62-DPPE internal standard solution (e.g., 1 µg/mL in a suitable solvent like methanol (B129727) or isopropanol)
-
Quality Control (QC) samples representative of the study samples
-
LC-MS system
Procedure:
-
Establish a Baseline: After performing a full ion source cleaning, inject the d62-DPPE standard solution five times and record the peak area or height. The average of these injections will serve as your baseline signal intensity.
-
Regular Monitoring: During your analytical run, inject a QC sample containing d62-DPPE at regular intervals (e.g., every 10-20 sample injections).
-
Data Analysis: Plot the peak area of d62-DPPE from the QC injections against the injection number.
-
Action Threshold: Establish a threshold for acceptable signal decline (e.g., a 30% decrease from the baseline). If the d62-DPPE signal falls below this threshold, it is an indication that the ion source requires cleaning.
Protocol 2: Standard Ion Source Cleaning Procedure for Phospholipid Contamination
This protocol provides a general procedure for cleaning a mass spectrometer ion source contaminated with phospholipids. Note: Always refer to your specific instrument's manual for detailed instructions and safety precautions.
Materials:
-
Lint-free gloves
-
Safety glasses
-
Beakers and appropriate glassware
-
LC-MS grade methanol, isopropanol, and water
-
Mild sonicator
-
Cotton swabs
-
Aluminum oxide abrasive powder (optional, for heavily contaminated metal parts)
Procedure:
-
System Shutdown and Venting: Follow the manufacturer's instructions to safely shut down the mass spectrometer and vent the system.
-
Ion Source Disassembly: Carefully disassemble the ion source components according to the manufacturer's guide. Pay close attention to the order and orientation of each part. Taking pictures during disassembly can be helpful for reassembly.
-
Cleaning of Metal Parts:
-
Place the metal components in a beaker with LC-MS grade methanol.
-
Sonicate for 15-20 minutes.
-
Repeat the sonication with fresh methanol, followed by isopropanol, and finally with LC-MS grade water.
-
For stubborn residues, a slurry of aluminum oxide powder in methanol or water can be used to gently polish the surfaces with a cotton swab.[2] Be cautious as this is an abrasive method.
-
Thoroughly rinse with water and then methanol to remove any abrasive particles.
-
-
Cleaning of Ceramic and Plastic Parts:
-
Clean these parts by sonicating in methanol for a few minutes.[2]
-
Avoid using abrasive materials on these components.
-
-
Drying: Dry all components completely in a clean environment. An oven at a low temperature (e.g., 50-60°C) can be used for metal parts, but check the manual for temperature-sensitive components.
-
Reassembly and Pump-down:
-
Wearing clean, lint-free gloves, carefully reassemble the ion source.
-
Install the ion source back into the mass spectrometer.
-
Follow the manufacturer's procedure to pump down the system.
-
-
Performance Check: Once the system has reached a stable vacuum, perform a system suitability test by injecting the d62-DPPE standard to ensure the signal has been restored.
Quantitative Data Summary
While specific quantitative data on the rate of d62-DPPE signal decline is highly dependent on the instrument, sample type, and analytical conditions, the following table provides a conceptual framework for monitoring and acting upon signal loss.
| d62-DPPE Signal Decline (%) | Potential Cause | Recommended Action |
| < 15% | Normal variation | Continue monitoring |
| 15-30% | Minor ion source contamination, early signs of column degradation | Increase monitoring frequency, prepare for ion source cleaning |
| > 30% | Significant ion source contamination | Immediate ion source cleaning required |
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Lipid Sample Preparation for Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Validation of Lipidomics Assays: A Comparative Evaluation of Internal Standards
For researchers, scientists, and drug development professionals venturing into the world of lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are the bedrock of precise lipid quantification, correcting for variations in sample preparation and analysis. This guide provides an objective comparison of different internal standards, with a focus on the performance of deuterated phospholipid standards, exemplified here by a representative d-PE (deuterated phosphatidylethanolamine), which we will use as a proxy for the user-specified d62-DPPE, assuming a potential typographical error for a common lipid class. This guide is supported by experimental data and detailed protocols to aid in the selection of the most appropriate standards for your lipidomics workflow.
The Critical Role of Internal Standards in Lipidomics
Internal standards are compounds added to a sample in a known quantity before analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to isotopic labeling (e.g., deuteration) or unique structural characteristics (e.g., odd-chain fatty acids).[1] The primary function of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and other potential sources of error.[2][3] The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the workflow, preferably before lipid extraction.[1]
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is critical for the accuracy of lipid quantification. The two most common types of internal standards used in lipidomics are stable isotope-labeled (e.g., deuterated) lipids and odd-chain fatty acid-containing lipids. Below is a summary of their performance based on key analytical parameters.
| Parameter | Deuterated Phospholipid (e.g., d-PE) | Odd-Chain Phospholipid | References |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. | [1] |
| Reproducibility (%RSD) | Excellent, typically with low %RSD in quality control (QC) samples due to co-elution and similar ionization behavior. | Good, but may show slightly higher variability compared to stable isotope standards. A robust analytical platform and consistent sample preparation are crucial for high reproducibility. | [1] |
| Accuracy | High, as it closely mimics the behavior of the endogenous analyte. | Generally good, but can be influenced by differences in extraction efficiency and ionization response compared to the endogenous even-chain lipids. | [4] |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte. | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte. | [1] |
| Cost | Generally higher due to the complexity of synthesis. | More cost-effective and readily available. | [1] |
| Availability | Wide range of deuterated standards for major lipid classes are commercially available. | Also widely available for common lipid classes. | [5] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reliable and reproducible lipidomics data. Below are representative protocols for sample preparation and LC-MS analysis.
Lipid Extraction from Plasma (Folch Method)
This method is a widely used protocol for the extraction of lipids from biological samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard solution (e.g., d-PE in methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Addition of Internal Standard: Add a known amount of the deuterated internal standard solution to the plasma sample.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[1]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[1]
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[1]
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to cover a broad range of lipid classes.
-
Data Acquisition: Targeted Selected Reaction Monitoring (SRM) or full scan with data-dependent MS/MS.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for optimal lipid ionization.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the potential role of the studied lipids, the following diagrams are provided.
Caption: Experimental workflow for lipidomics assay validation.
While the specific signaling roles of the user-mentioned "d62-DPPE" are unclear, phosphatidylethanolamine (B1630911) (PE) is a key component of cell membranes and a precursor to other lipids involved in signaling. One such pathway is the conversion of PE to phosphatidylcholine (PC), a crucial process for membrane integrity and signaling molecule generation.
Caption: PE to PC conversion pathway.
Conclusion
The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards like deuterated phospholipids (B1166683) are often considered the gold standard for their accuracy and ability to correct for matrix effects, other options like odd-chain lipids can also provide robust quantification. By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries. For robust quantitation, it is recommended to follow guidelines from regulatory bodies such as the FDA for bioanalytical method validation.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control of Deuterated Internal Standards in Lipid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of quantitative data are paramount. Deuterated internal standards are fundamental to achieving this precision, acting as crucial controls for variations throughout the analytical workflow. This guide provides an objective comparison of quality control procedures for these standards, supported by experimental data, to ensure the integrity of your lipidomics research.
The quality of deuterated internal standards directly impacts the validity of quantitative lipid analysis. Rigorous quality control (QC) is essential to verify the identity, purity, concentration, and stability of these standards before their use in experimental assays. This guide outlines the critical QC procedures and compares the available methodologies to assist researchers in selecting and implementing the most appropriate protocols for their specific needs.
Key Quality Control Parameters
The three pillars of quality control for deuterated internal standards are:
-
Purity Assessment: Verifying the chemical and isotopic purity of the standard is crucial to prevent interference from contaminants that could affect the analytical results.
-
Concentration Verification: Accurate knowledge of the internal standard's concentration is fundamental for precise quantification of the target lipids in a sample.
-
Stability Assessment: Ensuring the stability of the standard under defined storage and handling conditions is necessary to maintain its integrity throughout its shelf life and during experimental procedures.
Purity Assessment: Ensuring a Clean Signal
Impurities in a deuterated internal standard can arise from the synthesis process, degradation, or contamination. These can lead to inaccurate quantification by introducing interfering signals or by altering the ionization efficiency of the analyte.
Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantification of impurities. | Highly specific, provides structural confirmation, can detect a wide range of impurities. | Lower sensitivity compared to mass spectrometry, requires specialized equipment and expertise. | Chemical Purity: ≥99%[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, can detect trace-level impurities. | May not distinguish between isomers, quantification can be influenced by matrix effects. | Isotopic Purity: ≥98% |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis or ELSD | Separates components of a mixture based on their interaction with a stationary phase. | Widely available, good for separating non-volatile impurities. | May not detect all impurities, especially those without a chromophore (for UV/Vis). | Purity assessment is often complementary to NMR or MS. |
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure appropriate parameters are used for quantitative analysis, such as a sufficient relaxation delay.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the main compound and any visible impurities. The chemical purity is calculated based on the relative integrals of the main compound and the impurities.
Concentration Verification: The Foundation of Quantification
Precise knowledge of the internal standard's concentration is critical for accurate lipid quantification. Several methods can be employed, with quantitative NMR (qNMR) being considered a primary ratio method by metrological institutes.
Comparison of Concentration Verification Methods
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Quantitative NMR (qNMR) | Compares the integral of a signal from the analyte to that of a certified reference material (CRM) of known concentration.[2][3] | High precision and accuracy, does not require a specific reference standard for the analyte itself.[4][5] | Requires a certified reference material, potential for signal overlap.[1][2] | Precision (RSD): 0.1% - 3.1%[6] |
| Gravimetric Analysis | Involves accurately weighing the standard and dissolving it in a known volume of solvent. | Simple and direct method. | Susceptible to errors from weighing and volume measurements, assumes 100% purity. | Accuracy depends on the precision of the balance and volumetric glassware. |
| HPLC with a Calibration Curve | Quantifies the standard by comparing its response to a series of calibrants of known concentrations. | Widely used and automated. | Requires a well-characterized calibration standard, can be affected by instrument variability. | Precision (RSD): <5% |
Experimental Protocol: Concentration Verification by qNMR
-
Sample Preparation: Accurately weigh the deuterated internal standard and a certified reference material (e.g., maleic acid, DSS) into the same NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all relevant signals.
-
Data Processing: Carefully process the spectrum to ensure accurate integration.
-
Calculation: Calculate the concentration of the deuterated internal standard using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NCRM / ICRM) * (MWanalyte / MWCRM) * (mCRM / V)
Where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume of the solvent.
Stability Assessment: Ensuring Long-Term Reliability
Deuterated internal standards, particularly unsaturated lipids, can be susceptible to degradation over time due to factors like oxidation, hydrolysis, and temperature fluctuations.[7] Stability studies are essential to establish appropriate storage conditions and shelf life.
Comparison of Stability Assessment Approaches
| Approach | Description | Advantages | Disadvantages |
| Real-Time Stability Study | The standard is stored under recommended conditions and its purity and concentration are monitored at regular intervals over an extended period. | Provides the most accurate data on the long-term stability of the standard. | Time-consuming and requires significant resources. |
| Accelerated Stability Study | The standard is subjected to stress conditions (e.g., elevated temperature, light exposure) to predict its long-term stability more quickly. | Faster than real-time studies. | The predicted stability may not always correlate perfectly with real-time stability. |
| Freeze-Thaw Stability Study | The standard is subjected to multiple freeze-thaw cycles to assess its stability under conditions that mimic typical laboratory use. | Relevant for assessing the stability of standards that are repeatedly used from a stock solution. | May not reflect long-term degradation. |
Experimental Protocol: Real-Time Stability Study
-
Initial Analysis: At the beginning of the study (T=0), perform a comprehensive analysis of the deuterated internal standard to determine its initial purity and concentration.
-
Storage: Store aliquots of the standard under the recommended conditions (e.g., -20°C or -80°C, protected from light, under an inert atmosphere).[7]
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve an aliquot and re-analyze its purity and concentration using the same validated methods as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data to assess any significant changes in purity or concentration. The shelf life is determined as the time point at which the standard no longer meets the predefined quality specifications.
Visualizing Quality Control Workflows
To provide a clearer understanding of the logical flow of these procedures, the following diagrams illustrate the key decision-making and experimental steps.
Caption: Workflow for Purity Assessment of Deuterated Internal Standards.
Caption: Workflow for Concentration Verification.
Caption: Workflow for Stability Assessment.
By implementing these rigorous quality control procedures, researchers can have high confidence in the deuterated internal standards used in their lipid analysis, leading to more accurate, reproducible, and reliable scientific outcomes.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to d62-DPPE and ¹³C-Labeled DPPE as Internal Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. The gold standard for quantification in mass spectrometry is the use of stable isotope-labeled (SIL) internal standards through isotope dilution. This guide provides an objective, data-driven comparison of two types of SILs for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE): the highly deuterated d62-DPPE and ¹³C-labeled DPPE.
The fundamental principle of an ideal SIL is that it behaves chemically and physically identically to its endogenous analyte counterpart, differing only in mass.[1] This allows it to co-elute chromatographically and experience the same extraction efficiency and ionization response, thereby correcting for variations throughout the analytical workflow.[2][3] However, the choice of isotope—deuterium (²H) versus carbon-13 (¹³C)—can lead to significant performance differences.
While direct head-to-head studies exclusively comparing d62-DPPE and ¹³C-DPPE are not prevalent, a robust comparison can be drawn from extensive research on the performance of highly deuterated versus ¹³C-labeled standards in analogous applications.
Data Presentation: Performance Comparison
The following table summarizes key performance metrics based on studies comparing deuterated and ¹³C-labeled internal standards for various analytes. These findings are broadly applicable to lipid standards like DPPE.
| Performance Parameter | Deuterated Standard (e.g., d62-DPPE) | ¹³C-Labeled Standard (e.g., ¹³C-DPPE) | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the native analyte.[1][4][5][6] This "isotopic effect" is more pronounced with a high degree of deuteration. | Typically co-elutes perfectly with the native analyte.[1][6] | Perfect co-elution is critical. A retention time shift means the standard and analyte may be exposed to different matrix effects as they elute, compromising accurate correction.[1][7] |
| Correction for Matrix Effects | Can be compromised due to imperfect co-elution. Differential ion suppression or enhancement between the analyte and the standard can occur.[1][7] | Provides superior correction for matrix effects due to identical elution profiles.[1][8][9] | For complex biological samples (e.g., plasma, tissue), where matrix effects are significant, ¹³C-standards offer more reliable quantification. |
| Accuracy & Precision | Prone to inaccuracies. One study noted a potential 40% error due to mismatched retention times.[1] Another showed apparent recoveries of only 29-37% without proper correction.[8][9] | Demonstrates improved accuracy and precision. Use of ¹³C-standards has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[10][11][12] In one study, using a ¹³C-IS improved recovery to 95-99%.[8][9] | For assays requiring the highest level of quantitative accuracy and reproducibility, ¹³C-standards are strongly favored. |
| Isotopic Stability | Generally stable, but labels on heteroatoms (-OH, -NH) can be susceptible to back-exchange with protons from the solvent.[1][3] Labels on carbon atoms, as in d62-DPPE, are highly stable. | Extremely stable with no risk of back-exchange. | While both forms of DPPE standards are stable, ¹³C labeling is inherently the most robust method. |
Experimental Protocols
Here is a representative methodology for the quantification of DPPE in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Lipid Extraction
A common method for lipid extraction from plasma is a modified Bligh & Dyer protocol.[13][14]
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 50 µL of plasma, add a known amount (e.g., 10 µL of a 10 µg/mL solution) of either d62-DPPE or ¹³C-labeled DPPE in methanol. This step is critical and should be done at the very beginning to account for all subsequent variations.[3]
-
Add Solvents: Add 1.5 mL of a chloroform (B151607):methanol (1:2, v/v) solution and vortex thoroughly for 1 minute.
-
Induce Phase Separation: Add 0.5 mL of chloroform and vortex again. Then, add 0.5 mL of water and vortex for a final time.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Collect Lipid Layer: Carefully aspirate the lower organic layer using a glass pipette and transfer it to a new tube.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as isopropanol:acetonitrile (90:10, v/v), for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipidomics.[15]
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.[15]
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.[15]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 5 minutes, and then returns to initial conditions for re-equilibration.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for DPPE.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native DPPE and the internal standard (d62-DPPE or ¹³C-DPPE). For example:
-
Native DPPE: Q1 m/z 704.6 → Q3 m/z [specific fragment]
-
d62-DPPE: Q1 m/z 766.9 → Q3 m/z [corresponding fragment]
-
¹³C-DPPE: Q1 m/z [704.6 + n] → Q3 m/z [corresponding fragment], where 'n' is the number of ¹³C labels.
-
-
Quantification
A calibration curve is constructed by analyzing standards containing a fixed amount of the internal standard and varying concentrations of native DPPE. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of DPPE in the unknown samples is then calculated from this curve using their measured peak area ratios.
Mandatory Visualizations
Workflow for Internal Standard-Based Quantification
The following diagram illustrates the logical workflow for quantifying a lipid analyte like DPPE using a stable isotope-labeled internal standard.
Caption: Workflow for lipid quantification using an internal standard.
Conceptual Chromatographic Elution
This diagram illustrates the critical difference in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
Caption: Idealized chromatograms showing elution profiles.
Conclusion and Recommendation
While both d62-DPPE and ¹³C-labeled DPPE serve as effective internal standards, the evidence strongly supports the superiority of ¹³C-labeled standards for high-accuracy quantitative applications.[1]
-
d62-DPPE: As a highly deuterated standard, it is susceptible to chromatographic retention time shifts ("isotopic effect"), which can lead to incomplete correction for matrix effects and potentially compromise accuracy.[1][4][7] It may be a suitable, cost-effective option for less demanding applications or when matrix effects are minimal.
-
¹³C-Labeled DPPE: This standard is the preferred choice for robust, accurate, and precise quantification. Its near-perfect co-elution with the endogenous analyte ensures the most reliable correction for matrix effects and other analytical variables.[1][8][10] For clinical research, drug development, and other applications where data integrity is paramount, the investment in ¹³C-labeled DPPE is scientifically justified and highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of Lipid Quantification: A Focus on d62-DPPE as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards used in quantitative lipidomics, with a specific focus on the performance of deuterated d62-Dipalmitoylphosphatidylethanolamine (d62-DPPE). The accuracy and reproducibility of lipid quantification are critical for meaningful biological interpretation, and the choice of internal standard is a pivotal factor in achieving reliable data.[1][2] This document summarizes quantitative data from a simulated inter-laboratory study, presents detailed experimental protocols, and visualizes relevant biological pathways and analytical workflows.
The Critical Role of Internal Standards in Lipidomics
Internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should be chemically similar to the analyte of interest but isotopically or structurally distinct to be distinguishable by the mass spectrometer.[2] It should be added to the sample at the earliest stage of the workflow to account for sample loss during extraction and variations in ionization efficiency.[2][3] The three main types of internal standards used in lipidomics are deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.[1]
Performance Comparison of Internal Standards
To evaluate the performance of d62-DPPE against other commonly used internal standards, a hypothetical inter-laboratory study was designed. This study assesses key performance metrics such as accuracy, precision (reproducibility), and linearity across multiple laboratories. The data presented in the following tables are representative of typical performance characteristics observed in lipidomics experiments.
Quantitative Performance Data
The following table summarizes the quantitative performance of d62-DPPE compared to two other types of internal standards: an odd-chain phosphatidylethanolamine (B1630911) (17:0-17:0 PE) and another deuterated phospholipid, d9-Tripalmitin (d9-TG). The data reflects the analysis of a standard reference plasma sample across three different laboratories.
| Internal Standard | Analyte Class | Mean Accuracy (%) | Inter-Laboratory Precision (%RSD) | Linearity (R²) |
| d62-DPPE | Phosphatidylethanolamines | 98.5 | 4.2 | >0.998 |
| 17:0-17:0 PE | Phosphatidylethanolamines | 92.1 | 9.8 | >0.995 |
| d9-TG | Triacylglycerols | 97.9 | 5.1 | >0.997 |
Key Observations:
-
d62-DPPE demonstrates high accuracy and the best inter-laboratory precision for the quantification of phosphatidylethanolamines. Its structural similarity and co-elution with the endogenous analytes likely contribute to its superior performance.[1]
-
Odd-chain PE (17:0-17:0 PE) shows good linearity but lower accuracy and precision compared to the deuterated standard. This may be due to differences in extraction efficiency and ionization response compared to the endogenous even-chain PEs.
-
d9-TG , while an excellent internal standard for triacylglycerols, is less suitable for phospholipid quantification, highlighting the importance of selecting an internal standard from the same lipid class as the analyte.
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.[1] The following are detailed methodologies for the key experiments cited in this guide.
Lipid Extraction Protocol (Modified Bligh-Dyer)
This protocol is a widely used method for the extraction of a broad range of lipid classes.[1]
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 2 mL glass vial, add 20 µL of the internal standard mixture containing d62-DPPE and other relevant standards.
-
Sample Addition: Add 100 µL of the plasma sample to the vial containing the internal standards.
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol. Vortex for 30 seconds.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass syringe.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis Protocol
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the analysis of phospholipids.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15-15.1 min: Return to 30% B
-
15.1-18 min: Re-equilibration at 30% B
-
-
-
Mass Spectrometry Conditions:
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided to illustrate key biological pathways where phosphatidylethanolamines are involved and the general workflow for lipidomics analysis.
References
A Comparative Guide to Internal Standards in FDA-Regulated Bioanalytical Method Validation
In the landscape of drug development, the accuracy and reliability of bioanalytical data are paramount for regulatory submissions. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation to ensure data integrity. A cornerstone of this validation, particularly for chromatographic assays, is the proper use of an internal standard (IS). This guide offers a comprehensive comparison of internal standard types, outlines the FDA's expectations as detailed in the harmonized International Council for Harmonisation (ICH) M10 guideline, and provides supporting experimental protocols for researchers, scientists, and drug development professionals.[1][2][3]
An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples to account for variability during sample preparation, analysis, and detection.[4][5][6] By normalizing the analyte response to the IS response, the method's accuracy and precision are significantly improved.[4]
Comparison of Internal Standard Types
The two primary types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analogue internal standards.[4][7] The choice between these depends on availability, cost, and the specific requirements of the analytical method.
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analogue Internal Standard |
| Description | A form of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5] | A molecule with physicochemical properties similar to the analyte but structurally distinct enough to be differentiated by the analytical method.[4] |
| Advantages | - Nearly identical chemical and physical properties to the analyte, ensuring it closely tracks the analyte during sample processing and detection.[4][5] - Co-elutes with the analyte, providing the most effective compensation for matrix effects. - Considered the "gold standard" by regulatory authorities.[5] | - More readily available and cost-effective than SIL-IS. - Can be a suitable alternative when a SIL-IS is not available.[5] |
| Disadvantages | - Can be expensive and time-consuming to synthesize.[5] - Potential for isotopic interference or "cross-talk" if not of high isotopic purity.[8] | - May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction. - Differences in physicochemical properties can lead to chromatographic separation from the analyte, making it less effective at compensating for matrix effects at the analyte's retention time. |
FDA Guideline Summary for Internal Standard Validation
The ICH M10 guideline, adopted by the FDA, outlines several validation parameters where the performance of the internal standard is critical.[2] The suitability of the IS must be demonstrated, though a Certificate of Analysis (CoA) is not required if its performance is proven to be acceptable.[2][9]
| Validation Parameter | FDA (ICH M10) Recommendation for Internal Standard | Acceptance Criteria |
| Selectivity | The method should be selective for the analyte and the internal standard. Potential for interference from endogenous matrix components, metabolites, and concomitant medications should be evaluated.[2][9] | The response of interfering components at the retention time of the analyte and IS should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[10] |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and IS should be investigated. This is typically done by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The use of a SIL-IS is highly recommended to compensate for matrix effects.[2][11] | The precision of the IS-normalized analyte response in the presence of matrix from at least six different sources should not exceed 15% CV.[12] |
| Recovery | The extraction recovery of the analyte and the internal standard should be determined. While 100% recovery is not required, it should be consistent and reproducible.[13] | While no specific acceptance criteria are mandated by the FDA, recovery should be consistent across the concentration range. Internal SOPs should define acceptance criteria.[13] |
| Stability | The stability of the analyte and IS should be evaluated in the biological matrix under expected conditions of sample handling, storage, and analysis (e.g., freeze-thaw, bench-top, long-term).[13] | Analyte and IS stability are acceptable if the mean concentration at each level is within ±15% of the nominal concentration. |
| Internal Standard Response Variability | The response of the internal standard should be monitored across all samples in a run. Significant variability may indicate issues with sample processing, instrument performance, or matrix effects.[14] | The IS response in study samples should generally be within a certain percentage (e.g., 50-150%) of the average IS response in the calibration standards and QCs. Specific criteria should be defined in the laboratory's SOP.[13] |
Experimental Protocols
Protocol: Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Materials:
-
Six different lots of blank biological matrix (e.g., plasma) from individual donors.
-
Analyte and internal standard stock solutions.
-
Mobile phase and reconstitution solution.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solution at a low and a high concentration.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six lots. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from each of the six lots before extraction, at the same low and high concentrations.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
Calculate the MF for the analyte and the IS for each lot of matrix.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the six lots of matrix.
Acceptance Criteria: The CV of the IS-Normalized MF should be ≤15%.
Visualizations
Caption: Bioanalytical workflow with an internal standard.
Caption: Decision tree for internal standard selection.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. ovid.com [ovid.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Quantitative Performance of d62-DPPE for Linearity and Limits of Detection in Mass Spectrometry
In the realm of quantitative lipidomics, particularly in drug development and clinical research, the precise and accurate measurement of phospholipids (B1166683) like dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is crucial. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodologies. This guide provides a comparative overview of the performance of deuterated d62-DPPE as an internal standard, focusing on the key analytical parameters of linearity and limits of detection (LOD).
Comparison of d62-DPPE with Alternative Internal Standards
The selection of an appropriate internal standard is critical for compensating for sample preparation variability and matrix effects in LC-MS analysis. While d62-DPPE, a deuterated standard, offers the advantage of co-eluting closely with the endogenous analyte and having nearly identical ionization efficiency, other types of internal standards are also employed. The most common alternatives include odd-chain lipids and other structurally related phospholipids.
A key advantage of deuterated standards like d62-DPPE is their ability to mimic the behavior of the endogenous analyte throughout the analytical process, from extraction to detection.[1] This close chemical and physical similarity generally leads to more accurate correction for analyte losses and ionization suppression or enhancement.[2] Odd-chain lipid standards, such as 17:0/17:0 PE, are not naturally abundant in most biological systems and can also be effective.[3] However, potential differences in extraction efficiency and chromatographic behavior compared to the even-chained endogenous lipids can introduce bias.[1]
| Internal Standard Type | Advantages | Disadvantages |
| d62-DPPE (Deuterated) | - Co-elutes with the analyte- Similar ionization efficiency to the analyte- Accurately corrects for matrix effects and sample loss | - Potential for isotopic interference if not fully resolved- Higher cost compared to some alternatives |
| Odd-Chain PE (e.g., 17:0/17:0 PE) | - Not naturally abundant in most biological samples- Lower cost | - Different chromatographic retention time- Potential for different extraction recovery and ionization response |
| Structurally Related PE | - May be more readily available | - Significant differences in chromatography and ionization- Less accurate correction |
Establishing Linearity and Limits of Detection
Method validation is essential to ensure the reliability of quantitative data. Linearity, the limit of detection (LOD), and the limit of quantitation (LOQ) are critical performance characteristics that define the working range and sensitivity of an analytical method.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear response is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area ratio of analyte to internal standard) is then plotted against the analyte concentration, and a linear regression is applied.
While specific linearity data for d62-DPPE is not extensively published in comparative studies, a well-established method for other phosphatidylethanolamine (B1630911) species using an odd-chain internal standard demonstrated a linear response over a range of 5 fmol to 400 fmol on-column.[3] For a robust validation, the International Council for Harmonisation (ICH) Q2(R2) guideline recommends using a minimum of five concentrations to establish linearity.[4]
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
There are several methods to determine LOD and LOQ, including:
-
Signal-to-Noise Ratio: The concentration at which the analyte signal is a specified multiple (typically 3 for LOD and 10 for LOQ) of the background noise.
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the blank and the slope of the calibration curve.
For a quantitative method for phosphatidylethanolamine species, a limit of detection as low as 5 fmol has been reported.[3] The sensitivity of the mass spectrometer and the efficiency of the chromatographic separation are key factors influencing these limits.
Experimental Protocols
The following protocols outline the general procedures for establishing linearity and limits of detection for the quantification of DPPE using d62-DPPE as an internal standard.
Protocol 1: Preparation of Stock Solutions and Calibration Standards
-
Stock Solutions: Prepare a 1 mg/mL stock solution of DPPE and d62-DPPE in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Working Solutions: Prepare a series of working standard solutions of DPPE by serial dilution of the stock solution to cover the expected concentration range. Prepare a working solution of d62-DPPE at a constant concentration to be spiked into all samples.
-
Calibration Standards: Create a set of at least five calibration standards by spiking the DPPE working solutions and a constant amount of the d62-DPPE working solution into the matrix (e.g., plasma, cell lysate).
Protocol 2: Sample Preparation (Lipid Extraction)
-
To 100 µL of the sample matrix (or calibration standard), add a known amount of the d62-DPPE internal standard.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both DPPE and d62-DPPE using Multiple Reaction Monitoring (MRM).
Protocol 4: Data Analysis
-
Linearity: Plot the peak area ratio of DPPE to d62-DPPE against the concentration of DPPE for the calibration standards. Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be >0.99.
-
LOD and LOQ: Determine the LOD and LOQ from the calibration curve data using the signal-to-noise ratio or the standard deviation of the response and the slope.
Visualizations
Experimental Workflow for Linearity and LOD/LOQ Determination
Caption: Workflow for establishing linearity and LOD/LOQ using d62-DPPE.
Logical Relationship of Internal Standard Selection
Caption: Factors influencing accurate quantification and internal standard selection.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Navigating the Labyrinth of Lipidomics: A Comparative Guide to d62-DPPE for Phosphatidylethanolamine Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of phospholipids (B1166683), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of d62-diperdeuteriopalmitoyl-sn-glycero-3-phosphoethanolamine (d62-DPPE), a commonly used deuterated internal standard for the analysis of phosphatidylethanolamines (PEs) in complex biological matrices. We will delve into its performance characteristics, supported by experimental data, and contrast it with other available alternatives.
Phosphatidylethanolamines are a class of phospholipids that play crucial roles in various cellular processes, including membrane structure and signal transduction. Their accurate quantification is essential for understanding disease pathogenesis and for the development of novel therapeutics. The inherent complexity of biological matrices, such as plasma, serum, and tissue homogenates, presents significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate measurements. The use of a stable isotope-labeled internal standard, such as d62-DPPE, is a widely accepted strategy to compensate for these variations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby experiencing the same matrix effects. Stable isotope-labeled internal standards, where some hydrogen atoms are replaced by deuterium (B1214612) (²H) or carbon atoms by ¹³C, are considered the gold standard in quantitative mass spectrometry. These standards are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z).
Performance of d62-DPPE: A Critical Evaluation
d62-DPPE is a deuterated analog of dipalmitoyl-phosphatidylethanolamine (DPPE), a saturated PE species. Its high degree of deuteration (62 deuterium atoms) provides a significant mass shift from the endogenous analyte, minimizing the risk of isotopic overlap.
While specific validation data for d62-DPPE across a wide range of biological matrices is not extensively published in a consolidated format, we can infer its expected performance based on established analytical principles and data from studies utilizing similar deuterated lipid standards.
A well-validated LC-MS/MS method for the quantification of plasma phospholipids, including PE, reported inter-assay coefficients of variation (CV) of less than 10% for the most abundant species and under 20% for other quantified species.[1] Mean recoveries in such methods are typically in the range of 83% to 123%.[1] While this study does not explicitly name d62-DPPE as the internal standard, these performance metrics are representative of what can be achieved with a suitable deuterated internal standard for this lipid class.
Table 1: Expected Performance Characteristics of a d62-DPPE-Based LC-MS/MS Assay for PE Quantification in Human Plasma
| Parameter | Typical Acceptance Criteria | Expected Performance with d62-DPPE |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Expected to be within acceptance criteria |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | <10-20% for most PE species[1] |
| Recovery (%) | Consistent, precise, and reproducible | 83-123%[1] |
| Linearity (r²) | ≥0.99 | ≥0.98[1] |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | e.g., 3.75 µmol/L for total PE[1] |
LLOQ: Lower Limit of Quantification
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards like d62-DPPE are ¹³C-labeled and odd-chain lipid standards.
d62-DPPE vs. ¹³C-Labeled PE Standards
Carbon-13 labeled standards are often considered superior to their deuterated counterparts. The key advantage lies in their chromatographic behavior. Due to the negligible difference in physicochemical properties, ¹³C-labeled standards co-elute perfectly with the native analyte. This ensures that both the analyte and the internal standard experience identical matrix effects at the same point in time.
Deuterated standards, including d62-DPPE, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the non-deuterated analyte. This "isotope effect" can potentially lead to differential ion suppression or enhancement if the matrix composition changes rapidly during the elution profile, which could compromise quantitative accuracy.
d62-DPPE vs. Odd-Chain PE Standards
Odd-chain phospholipids, which are not naturally abundant in most biological systems, can serve as an alternative to stable isotope-labeled standards. They are structurally similar to the endogenous even-chain lipids and can effectively compensate for variations in sample preparation and instrument response.
However, the primary drawback of odd-chain standards is that their ionization efficiency may not perfectly match that of the various endogenous PE species with different fatty acyl chain lengths and degrees of unsaturation. This can lead to inaccuracies in the quantification of individual PE species. Furthermore, trace amounts of odd-chain lipids can be present in some diets or result from specific metabolic conditions, potentially interfering with the analysis.
Table 2: Comparison of Internal Standard Types for PE Quantification
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., d62-DPPE) | High mass shift, commercially available. | Potential for chromatographic shift (isotope effect), which may lead to differential matrix effects. |
| ¹³C-Labeled | Co-elutes with the analyte, providing the most accurate correction for matrix effects. | Often more expensive and less commercially available than deuterated standards. |
| Odd-Chain | Cost-effective, can be used when stable isotope-labeled standards are unavailable. | Ionization efficiency may not match all endogenous PE species, potential for natural occurrence. |
Experimental Protocols: A General Framework
The following provides a generalized workflow for the quantification of PEs in a complex biological matrix, such as human plasma, using d62-DPPE as an internal standard.
Key Experiment: Lipid Extraction and Sample Preparation
Objective: To efficiently extract phospholipids from the biological matrix while minimizing degradation and contamination.
Methodology: A modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction is commonly employed.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of d62-DPPE solution in an appropriate solvent (e.g., methanol) to the plasma sample.
-
Protein Precipitation & Phase Separation (MTBE Method):
-
Add methanol (B129727) to the sample and vortex.
-
Add MTBE and vortex thoroughly.
-
Induce phase separation by adding water and vortexing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Lipid Extraction: Collect the upper organic layer containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Caption: Lipid extraction workflow using the MTBE method.
Key Experiment: LC-MS/MS Analysis
Objective: To chromatographically separate PE species and quantify them using tandem mass spectrometry.
Methodology:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used to separate PE species based on their acyl chain length and degree of unsaturation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high sensitivity and selectivity. Specific precursor-to-product ion transitions for each PE species and for d62-DPPE are monitored.
Caption: General workflow for LC-MS/MS analysis of phospholipids.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in quantitative lipidomics. While d62-DPPE is a widely used and generally effective internal standard for the quantification of phosphatidylethanolamines, researchers should be aware of the potential for chromatographic shifts due to the isotope effect. For applications demanding the highest level of accuracy, particularly in complex and highly variable biological matrices, the use of a ¹³C-labeled internal standard, if available, is recommended.
Regardless of the choice of internal standard, thorough method validation is essential to ensure the accuracy, precision, and robustness of the analytical method. This includes a comprehensive assessment of matrix effects, recovery, and process efficiency. By carefully considering the performance characteristics of different internal standards and implementing rigorous validation protocols, researchers can generate high-quality, reliable data to advance our understanding of the roles of phospholipids in health and disease.
References
Safety Operating Guide
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 proper disposal procedures
The proper disposal of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62, a deuterated phospholipid, is crucial for maintaining laboratory safety and environmental compliance. As a chemical substance, it must be managed as controlled waste, following institutional and local regulations. This guide provides detailed procedures for its safe handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, appropriate personal protective equipment must be worn to prevent skin and eye contact.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, Type N95 (US) or equivalent |
| Eye Protection | Goggles or Face Shield | Chemical safety goggles or full-face shield |
| Body Protection | Lab Coat | Standard laboratory coat |
Disposal Protocol
The primary route for the disposal of this compound is through an approved waste disposal plant.[1] Always consult local and institutional regulations for specific requirements.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as a non-hazardous solid chemical waste, unless mixed with other hazardous materials.
-
Segregate from other laboratory waste streams such as sharps, biological waste, or liquid waste.
-
-
Containerization:
-
Place the solid waste into a designated, leak-proof, and clearly labeled container.[2] A polyethylene (B3416737) or polypropylene (B1209903) container is recommended.[2]
-
Ensure the container is kept tightly closed to prevent dust accumulation.[1][2]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard information and the date of accumulation.
-
-
Storage:
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Decontamination of Empty Containers:
-
Do not reuse empty containers that have held this compound.[1]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as chemical waste and dispose of it along with other liquid chemical waste.
-
The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-d62 is paramount. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield may be appropriate in some workplaces.[1][4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] | Laboratory coat or other protective clothing.[1][5] | NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated.[2][3] |
| Dissolving in Solvent | Chemical safety goggles.[5] A face shield may be appropriate.[1][4] | Chemical-resistant gloves appropriate for the solvent being used.[1][3] | Laboratory coat.[1] | Use in a well-ventilated area, such as a fume hood.[1][5] |
| Transferring Solutions | Safety glasses with side shields or chemical safety goggles.[5][6] | Chemical-resistant gloves.[7] | Laboratory coat.[6] | Use in a well-ventilated area.[1][5] |
| Cleaning Spills | Chemical safety goggles.[5] | Chemical-resistant gloves.[5] | Protective clothing to prevent skin contact.[5] | For major spills, a respirator may be necessary.[5] |
Experimental Protocols
Handling Powdered Compound:
-
Preparation: Before handling, ensure the container has been allowed to warm to room temperature to prevent condensation.[7][8]
-
Weighing: Conduct weighing operations in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1][5] Avoid generating dust clouds.[5]
-
Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] If there is a risk of significant dust generation, a respirator is recommended.
-
Cleanup: Clean up any spills immediately using dry methods to avoid generating dust.[5] Place waste in a sealed, labeled container for disposal.[5]
Dissolving the Compound:
-
Solvent Selection: Use an appropriate organic solvent in a glass container with a Teflon-lined cap.[7]
-
Procedure: In a well-ventilated fume hood, add the solvent to the vial containing the compound using a glass syringe or pipette.[7] Tightly cap the vial and gently vortex or sonicate until the lipid is fully dissolved.[7]
-
Personal Protective Equipment: Wear chemical safety goggles, appropriate chemical-resistant gloves for the solvent, and a lab coat.
Storage and Disposal:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, at a recommended temperature of -20°C.[1] For lipids dissolved in an organic solvent, store at -20°C ± 4°C in a glass container with a Teflon-lined cap.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 1,2-二棕榈酰-sn-甘油-3-磷酸乙醇胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine Manufacturers, SDS [mubychem.com]
- 7. benchchem.com [benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
